molecular formula C24H23NO5S B15543530 Deutaleglitazar CAS No. 2902649-99-2

Deutaleglitazar

Cat. No.: B15543530
CAS No.: 2902649-99-2
M. Wt: 439.5 g/mol
InChI Key: DAYKLWSKQJBGCS-UUPVCFDWSA-N
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Description

Deutaleglitazar is a useful research compound. Its molecular formula is C24H23NO5S and its molecular weight is 439.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

2902649-99-2

Molecular Formula

C24H23NO5S

Molecular Weight

439.5 g/mol

IUPAC Name

(2S)-3-[4-[1,1-dideuterio-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]-1-benzothiophen-7-yl]-2-methoxypropanoic acid

InChI

InChI=1S/C24H23NO5S/c1-15-19(25-23(30-15)16-6-4-3-5-7-16)10-12-29-20-9-8-17(14-21(28-2)24(26)27)22-18(20)11-13-31-22/h3-9,11,13,21H,10,12,14H2,1-2H3,(H,26,27)/t21-/m0/s1/i12D2

InChI Key

DAYKLWSKQJBGCS-UUPVCFDWSA-N

Origin of Product

United States

Foundational & Exploratory

Deutaleglitazar: A Technical Overview of its Mechanism of Action as a Dual PPARα/γ Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deutaleglitazar, a deuterated form of aleglitazar (B1664505), is a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1][2]. This document provides a comprehensive technical overview of its mechanism of action, drawing upon available data for its non-deuterated counterpart, aleglitazar. It is intended for a scientific audience and details the molecular interactions, signaling pathways, and experimental methodologies relevant to understanding its function. The deuteration of the molecule is primarily a strategy to modify its pharmacokinetic profile, while the core mechanism of action is reliant on its interaction with PPARs[1].

Core Mechanism: Dual PPARα and PPARγ Agonism

This compound functions by simultaneously activating both PPARα and PPARγ, two members of the nuclear receptor superfamily of ligand-activated transcription factors. This dual agonism allows it to combine the therapeutic benefits of both PPARα activation, primarily related to lipid metabolism, and PPARγ activation, which is central to glucose homeostasis and insulin (B600854) sensitization[3][4].

Molecular Interaction with PPARs

Upon entering the cell, this compound binds directly to the ligand-binding domains (LBDs) of PPARα and PPARγ. This binding induces a conformational change in the receptors, leading to the dissociation of corepressor molecules and the recruitment of coactivator proteins. This receptor-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR).

Regulation of Gene Transcription

The PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event initiates the transcription of a suite of genes involved in glucose and lipid metabolism, as well as inflammation.

Quantitative Analysis of PPAR Activation

The following tables summarize the quantitative data available for the activation of PPAR subtypes by aleglitazar. While specific data for this compound is not publicly available, the potency is expected to be comparable.

Table 1: In Vitro Potency of Aleglitazar on Human PPAR Subtypes

PPAR SubtypeEC50 (nM)
PPARα5
PPARγ9

Data sourced from cell-based transactivation assays.

Table 2: Comparative Efficacy of Aleglitazar and Other PPAR Agonists

CompoundPPAR SubtypeMaximum Activation (Fold increase over baseline)
Aleglitazar PPARα 7
PPARγ 26-29
MuraglitazarPPARα11
PPARγNot specified
TesaglitazarPPARα12
PPARγNot specified
PioglitazonePPARγ26-29
RosiglitazonePPARγ26-29

Signaling Pathway

The signaling cascade initiated by this compound binding to PPARα and PPARγ is depicted below.

Deutaleglitazar_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes PPARg->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds TargetGenes Target Genes (Lipid & Glucose Metabolism, Inflammation) PPRE->TargetGenes Regulates Transcription Transcription TargetGenes->Transcription

This compound signaling pathway.

Effects on Gene Expression in Adipocytes

Activation of PPARγ by this compound in adipocytes leads to the modulation of various genes critical for insulin signaling, adipogenesis, and inflammation. While precise fold-change data for aleglitazar is not consistently reported in the public domain, the qualitative effects on key genes are summarized below.

Table 3: Qualitative Changes in Adipocyte Gene Expression by Aleglitazar

GeneFunctionEffect of Aleglitazar
Interleukin-6 (IL-6)Pro-inflammatory cytokineDownregulated[5]
Chemokine (C-X-C motif) ligand 10 (CXCL10)Pro-inflammatory chemokineDownregulated[5]
Monocyte Chemoattractant Protein-1 (MCP-1)Pro-inflammatory chemokineDownregulated[5]
Genes involved in insulin-stimulated Akt phosphorylationInsulin signalingUpregulated[5]

Experimental Protocols

PPAR Transactivation Assay

This assay is fundamental to determining the potency (EC50) of a compound on PPAR subtypes.

Objective: To quantify the dose-dependent activation of PPARα and PPARγ by a test compound.

Methodology:

  • Cell Culture: Baby hamster kidney cells (BHK21) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 environment.

  • Transfection: Cells are seeded in 6-well plates and transfected with the following plasmids using a suitable transfection reagent (e.g., FuGENE 6):

    • A luciferase reporter plasmid under the control of a promoter containing PPREs (e.g., pFR-Luc).

    • An expression plasmid for the ligand-binding domain of human PPARα or PPARγ.

  • Compound Treatment: Following transfection, cells are treated with a range of concentrations of the test compound (e.g., aleglitazar) or a vehicle control.

  • Luciferase Assay: After an incubation period (e.g., 24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration) and plotted against the compound concentration. The EC50 value is calculated using a sigmoidal dose-response curve fit.

Experimental_Workflow_PPAR_Transactivation A 1. Cell Culture (BHK21 cells) B 2. Transfection (Reporter & PPAR plasmids) A->B C 3. Compound Incubation (Varying concentrations) B->C D 4. Cell Lysis C->D E 5. Luciferase Assay D->E F 6. Data Analysis (EC50 determination) E->F

PPAR Transactivation Assay Workflow.

Clinical Implications and Status

Clinical trials with aleglitazar showed favorable changes in glycosylated hemoglobin and blood lipids[6]. However, the development of aleglitazar for reducing cardiovascular risk in patients with type 2 diabetes was halted due to an unfavorable benefit-risk profile observed in a large cardiovascular outcomes trial, which noted an increased incidence of adverse events such as hypoglycemia and muscular events[6][7].

Conclusion

This compound, through its dual agonism of PPARα and PPARγ, presents a multifaceted mechanism of action that influences both lipid and glucose metabolism. The quantitative data for its non-deuterated form, aleglitazar, demonstrates potent and balanced activation of both receptors. While clinically promising for its metabolic effects, the adverse event profile has thus far limited its therapeutic application in the cardiovascular domain. Further research may explore its potential in other metabolic indications or with modified dosing strategies.

References

Deutaleglitazar's Core Activity: A Technical Guide to its PPARα/γ Agonism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the core mechanism of action of Deutaleglitazar, a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a deuterated analog of Aleglitazar, its fundamental pharmacology is best understood through the extensive research conducted on the parent compound. This document collates key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to support further research and development in this area.

Quantitative Agonist Potency

This compound's therapeutic potential stems from its balanced and potent activation of both PPARα and PPARγ. The following tables summarize the in vitro potency of the active moiety, Aleglitazar, in comparison to other well-characterized PPAR agonists. This data is derived from cell-based transcriptional transactivation assays.[1]

Table 1: PPARα Activation Potency

CompoundEC50 (nM)Maximum Fold ActivationReceptor Selectivity
Aleglitazar 5 7-fold Dual PPARα/γ
Muraglitazar568011-foldDual PPARα/γ (γ selective)
Tesaglitazar478012-foldDual PPARα/γ
Fenofibric Acid22400Not SpecifiedPPARα selective

Table 2: PPARγ Activation Potency

CompoundEC50 (nM)Maximum Fold ActivationReceptor Selectivity
Aleglitazar 9 26-fold Dual PPARα/γ
Muraglitazar243Not SpecifiedDual PPARα/γ (γ selective)
Tesaglitazar3420Not SpecifiedDual PPARα/γ
Pioglitazone116029-foldPPARγ selective
Rosiglitazone24528-foldPPARγ selective

Mechanism of Action: A Signaling Pathway Overview

This compound, through its active form Aleglitazar, functions as a ligand for the nuclear receptors PPARα and PPARγ. Upon binding, it induces a conformational change in the receptors, leading to the recruitment of coactivator proteins and the dissociation of corepressors. This activated receptor-coactivator complex then heterodimerizes with the Retinoid X Receptor (RXR). The resulting PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes Coactivators Coactivators PPARa->Coactivators Recruits Corepressors Corepressors PPARa->Corepressors Dissociates PPARg->RXR Heterodimerizes PPARg->Coactivators Recruits PPARg->Corepressors Dissociates PPRE PPRE RXR->PPRE Binds to Gene_Transcription Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism ↑ Lipid Metabolism (e.g., fatty acid oxidation) Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis ↑ Glucose Homeostasis (e.g., insulin (B600854) sensitivity) Gene_Transcription->Glucose_Homeostasis Inflammation ↓ Inflammation Gene_Transcription->Inflammation

This compound's PPARα/γ signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the PPARα/γ agonist activity of compounds like Aleglitazar.

Cell-Based PPAR Transactivation Assay

This assay quantifies the ability of a compound to activate PPARα and PPARγ, leading to the expression of a reporter gene.

Experimental Workflow:

Transactivation_Assay_Workflow start Start cell_culture 1. Cell Culture (e.g., HEK293 cells) start->cell_culture transfection 2. Co-transfection - PPAR expression vector - Reporter plasmid (e.g., Luciferase) - β-galactosidase plasmid (transfection control) cell_culture->transfection incubation 3. Incubation (24 hours) transfection->incubation compound_addition 4. Compound Addition (this compound/Aleglitazar at various concentrations) incubation->compound_addition incubation2 5. Incubation (24 hours) compound_addition->incubation2 cell_lysis 6. Cell Lysis incubation2->cell_lysis luciferase_assay 7. Luciferase Assay (Measure reporter gene activity) cell_lysis->luciferase_assay bgal_assay 8. β-galactosidase Assay (Normalize for transfection efficiency) cell_lysis->bgal_assay data_analysis 9. Data Analysis (Calculate EC50 values) luciferase_assay->data_analysis bgal_assay->data_analysis end End data_analysis->end

Workflow for PPAR transactivation assay.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Transfection: Cells are transiently co-transfected with a PPAR expression vector (containing the ligand-binding domain of either human PPARα or PPARγ fused to the GAL4 DNA-binding domain), a luciferase reporter plasmid under the control of a GAL4 upstream activating sequence, and a β-galactosidase expression vector to control for transfection efficiency.

  • Compound Incubation: Following a 24-hour post-transfection incubation, the cells are treated with varying concentrations of this compound (or the reference compound Aleglitazar) for an additional 24 hours.

  • Lysis and Reporter Assays: Cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer. β-galactosidase activity is also measured to normalize the luciferase readings.

  • Data Analysis: The normalized luciferase activity is plotted against the compound concentration, and the EC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a sigmoidal dose-response curve fit.

Cofactor Recruitment Assay

This assay measures the ligand-dependent interaction between PPARs and their coactivators. A time-resolved fluorescence resonance energy transfer (TR-FRET) based assay is commonly employed.

Methodology:

  • Reagents:

    • Glutathione S-transferase (GST)-tagged PPAR ligand-binding domain (LBD).

    • Biotinylated coactivator peptide (e.g., from SRC1, TIF2, or TRAP220).

    • Europium-labeled anti-GST antibody (donor fluorophore).

    • Streptavidin-conjugated allophycocyanin (acceptor fluorophore).

    • This compound/Aleglitazar at various concentrations.

  • Procedure:

    • The GST-PPAR-LBD, biotinylated coactivator peptide, and the test compound are incubated together in an assay buffer.

    • The europium-labeled anti-GST antibody and streptavidin-conjugated allophycocyanin are then added to the mixture.

  • Detection:

    • If the test compound induces an interaction between the PPAR-LBD and the coactivator peptide, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal.

    • The intensity of the FRET signal is measured using a suitable plate reader.

  • Data Analysis:

    • The FRET signal is plotted against the compound concentration to determine the EC50 for cofactor recruitment.

Concluding Remarks

This compound, as a deuterated form of Aleglitazar, is a potent and balanced dual agonist of PPARα and PPARγ. Its mechanism of action, involving the transcriptional regulation of genes critical to metabolic and inflammatory pathways, has been well-characterized through a variety of in vitro assays. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals working on this and related compounds. The deuteration of Aleglitazar is anticipated to primarily influence its pharmacokinetic profile, potentially offering advantages in terms of metabolic stability and dosing regimens, while the core PPARα/γ agonism remains the key driver of its pharmacological effects. Further investigation into the comparative pharmacokinetics and metabolic stability of this compound versus Aleglitazar is warranted to fully elucidate its therapeutic potential.

References

Deutaleglitazar: A Technical Guide to its Core and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deutaleglitazar, the deuterated analogue of Aleglitazar, serves as a valuable tool in modern pharmaceutical research. While its parent compound, Aleglitazar, was investigated as a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist for the treatment of type 2 diabetes mellitus, this compound's primary application lies in its use as a stable isotope-labeled internal standard for highly precise and accurate quantitative bioanalysis. This technical guide provides an in-depth exploration of this compound, its mechanism of action, its principal use in research, and a summary of the clinical findings for its non-deuterated counterpart, Aleglitazar.

Introduction to this compound and the Role of Deuteration

This compound is a chemically modified version of Aleglitazar where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[1] This isotopic substitution results in a molecule with a slightly higher molecular weight but nearly identical chemical properties to the parent compound.[2] The key advantage of deuteration lies in the kinetic isotope effect, which can lead to a slower rate of metabolism for the deuterated compound compared to its non-deuterated form.[3] This property is particularly useful in pharmacokinetic studies.[3][4]

In the context of research, this compound is primarily employed as an internal standard in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its near-identical behavior to Aleglitazar during sample preparation and analysis allows it to serve as a reliable reference for accurate quantification of the parent drug in biological matrices.

Mechanism of Action: Dual PPARα and PPARγ Agonism

This compound, like its parent compound Aleglitazar, functions as a dual agonist for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha (α) and gamma (γ) isoforms. PPARs are a group of nuclear receptor proteins that act as transcription factors to regulate the expression of genes involved in a variety of metabolic processes.

  • PPARα Activation: Primarily expressed in the liver, kidney, heart, and muscle, PPARα is a key regulator of lipid metabolism. Its activation leads to an increase in the expression of genes involved in fatty acid uptake and oxidation, resulting in lower levels of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

  • PPARγ Activation: Predominantly found in adipose tissue, PPARγ plays a crucial role in adipogenesis and insulin (B600854) sensitization. Activation of PPARγ enhances the storage of fatty acids in fat cells and improves insulin sensitivity in peripheral tissues, leading to better glycemic control.

By activating both PPARα and PPARγ, dual agonists like Aleglitazar were designed to simultaneously address both the dyslipidemia and hyperglycemia characteristic of type 2 diabetes.

Signaling Pathway of Dual PPARα/γ Agonism

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response This compound This compound (Aleglitazar) PPARa PPARα This compound->PPARa binds PPARg PPARγ This compound->PPARg binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR forms PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR forms RXR RXR RXR->PPARa_RXR forms RXR->PPARg_RXR forms PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to TargetGenes Target Gene Transcription PPRE->TargetGenes regulates LipidMetabolism Increased Fatty Acid Oxidation & Decreased Triglycerides TargetGenes->LipidMetabolism GlucoseUptake Increased Insulin Sensitivity & Glucose Uptake TargetGenes->GlucoseUptake

Caption: Signaling pathway of this compound as a dual PPARα/γ agonist.

Primary Research Use: A Deuterated Internal Standard

The principal application of this compound in a research setting is as a deuterated internal standard for the quantitative analysis of Aleglitazar in biological samples using LC-MS.

Experimental Protocol: Quantification of Aleglitazar using this compound as an Internal Standard

This protocol provides a general framework for the use of this compound as an internal standard. Specific parameters may need to be optimized based on the instrumentation and matrix used.

1. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Aleglitazar and this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to prepare individual stock solutions.
  • Working Standard Solutions: Serially dilute the Aleglitazar stock solution with the appropriate solvent to create a series of calibration standards at known concentrations.
  • Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration to be spiked into all samples, including calibration standards and unknown samples.

2. Sample Preparation (Protein Precipitation):

  • To a microcentrifuge tube, add a known volume of the biological sample (e.g., plasma, serum).
  • Add a precise volume of the this compound internal standard working solution.
  • Add a protein precipitating agent (e.g., acetonitrile (B52724) or methanol, often containing an acid like formic acid) to the sample.
  • Vortex the mixture to ensure thorough mixing and protein precipitation.
  • Centrifuge the sample at high speed to pellet the precipitated proteins.
  • Transfer the supernatant to a clean tube or vial for LC-MS analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):
  • Column: A C18 reversed-phase column is typically used.
  • Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient should be optimized to achieve good separation and peak shape for both Aleglitazar and this compound. For optimal performance, the analyte and the deuterated internal standard should co-elute.
  • Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
  • Injection Volume: A small volume (e.g., 5-10 µL) of the prepared sample is injected.
  • Mass Spectrometry (MS/MS):
  • Ionization Mode: Electrospray ionization (ESI) in positive or negative mode, depending on the compound's properties.
  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both Aleglitazar and this compound are monitored.

4. Data Analysis:

  • Integrate the peak areas for the selected MRM transitions of both Aleglitazar and this compound.
  • Calculate the peak area ratio (Aleglitazar peak area / this compound peak area) for each sample.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of the Aleglitazar calibration standards.
  • Determine the concentration of Aleglitazar in the unknown samples by interpolating their peak area ratios on the calibration curve.

Experimental Workflow

Experimental_Workflow Start Start: Biological Sample Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Acquisition (Peak Areas) LCMS->Data Ratio Calculate Peak Area Ratio (Aleglitazar / this compound) Data->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Aleglitazar Concentration Calibrate->Quantify End End: Result Quantify->End

References

Deutaleglitazar for Type 2 Diabetes Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deutaleglitazar is a deuterated analogue of aleglitazar (B1664505), a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and peroxisome proliferator-activated receptor gamma (PPARγ).[1] Aleglitazar was developed for the treatment of type 2 diabetes mellitus (T2DM) due to its potential to simultaneously address hyperglycemia and dyslipidemia, key features of the disease.[2][3] The rationale for the development of this compound lies in the potential for deuterium (B1214612) substitution to improve the pharmacokinetic profile of the parent compound, aleglitazar. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can lead to a stronger carbon-deuterium bond, which may slow down metabolic processes, potentially leading to an extended drug half-life and altered metabolic pathways.[4][5] This guide provides an in-depth overview of the research on aleglitazar as a proxy for understanding the potential of this compound, focusing on its mechanism of action, data from key clinical trials, and detailed experimental protocols.

Core Mechanism of Action: Dual PPARα/γ Agonism

This compound, like aleglitazar, is designed to act as a dual agonist for PPARα and PPARγ, which are nuclear receptors that regulate gene expression involved in glucose and lipid metabolism.

  • PPARγ Activation: Primarily expressed in adipose tissue, PPARγ activation enhances insulin (B600854) sensitivity, promotes glucose uptake in peripheral tissues, and regulates adipocyte differentiation.

  • PPARα Activation: Mainly found in the liver, heart, and skeletal muscle, PPARα activation governs the expression of genes involved in fatty acid oxidation, leading to a reduction in circulating triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

By activating both receptors, this compound is expected to offer a comprehensive approach to managing the metabolic dysregulation characteristic of T2DM.

Signaling Pathway

The activation of PPARα and PPARγ by this compound initiates a cascade of molecular events leading to its therapeutic effects. The simplified signaling pathway is depicted below.

PPAR_Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Physiological Effects This compound This compound PPARa PPARα This compound->PPARa Agonist PPARg PPARγ This compound->PPARg Agonist RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE (PPAR Response Element) RXR->PPRE Binding TargetGenes Target Gene Transcription PPRE->TargetGenes Lipid Improved Lipid Profile (↓ Triglycerides, ↑ HDL) TargetGenes->Lipid Glucose Improved Glucose Homeostasis (↑ Insulin Sensitivity, ↑ Glucose Uptake) TargetGenes->Glucose

Caption: this compound Signaling Pathway.

Quantitative Data from Aleglitazar Clinical Trials

The following tables summarize key quantitative data from major clinical trials involving aleglitazar. These findings provide a strong basis for predicting the potential efficacy of this compound.

Table 1: Efficacy of Aleglitazar in Type 2 Diabetes (SYNCHRONY Phase II Study)
ParameterAleglitazar 50 µgAleglitazar 150 µgAleglitazar 300 µgAleglitazar 600 µgPlaceboPioglitazone 45 mg
Change in HbA1c (%) -0.36-0.89-1.25-1.35+0.23-1.13
Change in Triglycerides (%) -29.4-43.0-40.3-42.8-4.5-15.5
Change in HDL-C (%) +11.1+20.0+16.7+17.6-2.1+14.3
Change in LDL-C (%) -10.3-15.6-20.4-22.5+5.9-1.7

Data from the SYNCHRONY study, a 16-week, randomized, double-blind, placebo-controlled trial.

Table 2: Pooled Analysis of Three Phase III Trials of Aleglitazar (26 weeks)
ParameterAleglitazar 150 µ g/day (n=394)Placebo (n=197)
Change in HbA1c (%) -0.48+0.28
Change in Fasting Plasma Glucose (mmol/L) -1.0+0.6
Change in Triglycerides (%) -37.3+3.4
Change in HDL-C (%) +18.5-1.4
Change in LDL-C (%) -11.6+3.8
Change in Body Weight (kg) +1.37-0.53

This analysis pooled data from three randomized, double-blind, placebo-controlled phase III trials of 26 weeks duration.

Table 3: Key Outcomes from the AleCardio and ALEPREVENT Phase III Trials
OutcomeAleCardio Trial (Aleglitazar vs. Placebo)ALEPREVENT Trial (Aleglitazar vs. Placebo)
Primary Efficacy Endpoint (Cardiovascular Death, MI, Stroke) HR: 0.96 (95% CI, 0.83-1.11)Trial halted prematurely
Hospitalization for Heart Failure Increased risk-
Gastrointestinal Hemorrhages Increased risk (2.4% vs 1.7%)-
Renal Dysfunction Increased risk (7.4% vs 2.7%)-
Hypoglycemia -Increased incidence (166 vs 86)
Muscular Events -Increased incidence (12 vs 3)

The AleCardio trial enrolled patients with T2DM and recent acute coronary syndrome. The ALEPREVENT trial enrolled patients with T2DM or prediabetes with established cardiovascular disease.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments relevant to this compound research, based on studies with aleglitazar.

Protocol 1: Phase III Clinical Trial Design (Based on AleCardio)

Objective: To assess the efficacy and safety of aleglitazar in reducing cardiovascular events in patients with type 2 diabetes and a recent acute coronary syndrome.

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group trial.

  • Patient Population: Patients with type 2 diabetes mellitus and a recent acute coronary syndrome (myocardial infarction or unstable angina).

  • Intervention: Patients are randomized to receive either aleglitazar (e.g., 150 µg daily) or a matching placebo, in addition to standard medical therapy.

  • Randomization: Centralized randomization to ensure allocation concealment.

  • Blinding: Double-blinding of patients, investigators, and study staff.

Endpoints:

  • Primary Efficacy Endpoint: Time to the first occurrence of a major adverse cardiovascular event (MACE), typically a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.

  • Key Safety Endpoints: Incidence of adverse events, including but not limited to heart failure, renal dysfunction, gastrointestinal bleeding, and hypoglycemia.

Data Collection and Analysis:

  • Regular follow-up visits to assess clinical status, adverse events, and adherence to treatment.

  • Centralized adjudication of all potential endpoint events by an independent clinical events committee blinded to treatment allocation.

  • Statistical analysis using time-to-event methods (e.g., Cox proportional hazards model) to compare the primary endpoint between treatment groups.

Clinical_Trial_Workflow cluster_setup Study Setup cluster_intervention Intervention cluster_followup Follow-up cluster_analysis Analysis PatientScreening Patient Screening (T2DM + Recent ACS) InformedConsent Informed Consent PatientScreening->InformedConsent Baseline Baseline Assessment InformedConsent->Baseline Randomization Randomization Baseline->Randomization TreatmentA This compound (e.g., 150 µg/day) Randomization->TreatmentA TreatmentB Placebo Randomization->TreatmentB FollowUpVisits Regular Follow-up Visits (e.g., 1, 3, 6, 12 months) TreatmentA->FollowUpVisits TreatmentB->FollowUpVisits DataCollection Data Collection (AEs, Vitals, Labs) FollowUpVisits->DataCollection EndpointAdjudication Endpoint Adjudication (Independent Committee) DataCollection->EndpointAdjudication StatisticalAnalysis Statistical Analysis (Time-to-Event) EndpointAdjudication->StatisticalAnalysis Results Results Interpretation StatisticalAnalysis->Results

Caption: Phase III Cardiovascular Outcomes Trial Workflow.
Protocol 2: Hyperinsulinemic-Euglycemic Clamp

Objective: To assess in vivo insulin sensitivity.

Materials:

  • Infusion pumps

  • Catheters for infusion and blood sampling

  • Glucose analyzer

  • Human insulin

  • 20% dextrose solution

  • Tracer (e.g., [3-³H]-glucose) for measuring glucose turnover (optional)

Procedure:

  • Catheterization: Insert catheters into a peripheral vein for infusions and into a contralateral vein (hand vein, with the hand placed in a heated box to "arterialize" the venous blood) for blood sampling.

  • Basal Period: After an overnight fast, a primed-continuous infusion of a glucose tracer (if used) is started to measure basal glucose turnover. Blood samples are taken to determine basal glucose and insulin concentrations and basal glucose turnover.

  • Clamp Period:

    • A primed-continuous infusion of insulin is started (e.g., at a rate of 40 mU/m²/min) to raise plasma insulin to a constant hyperinsulinemic level.

    • Blood glucose is monitored every 5-10 minutes.

    • A variable infusion of 20% dextrose is adjusted to maintain the blood glucose concentration at a constant euglycemic level (e.g., ~5.5 mmol/L).

  • Steady State: The glucose infusion rate required to maintain euglycemia during the last 30-60 minutes of the clamp, when a steady state has been reached, is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

  • Data Analysis: The glucose infusion rate (GIR) is calculated and typically normalized to body weight or lean body mass.

Euglycemic_Clamp_Workflow cluster_preparation Preparation cluster_basal Basal Period cluster_clamp Clamp Period cluster_analysis Analysis Fasting Overnight Fast Catheterization Catheter Insertion (Infusion & Sampling) Fasting->Catheterization BasalSampling Basal Blood Sampling (Glucose, Insulin) Catheterization->BasalSampling InsulinInfusion Primed-Continuous Insulin Infusion BasalSampling->InsulinInfusion GlucoseMonitoring Frequent Glucose Monitoring (5-10 min) InsulinInfusion->GlucoseMonitoring GlucoseInfusion Variable Glucose Infusion GlucoseMonitoring->GlucoseInfusion Adjust to maintain euglycemia GIR Calculate Glucose Infusion Rate (GIR) GlucoseMonitoring->GIR At steady state GlucoseInfusion->GlucoseMonitoring InsulinSensitivity Determine Insulin Sensitivity GIR->InsulinSensitivity

Caption: Hyperinsulinemic-Euglycemic Clamp Workflow.

The Role of Deuteration: Potential Advantages of this compound

The strategic replacement of hydrogen with deuterium in a drug molecule can significantly alter its metabolic fate. This "deuterium switch" is based on the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. For this compound, this could translate to:

  • Increased Half-Life: A reduced rate of metabolism could lead to a longer plasma half-life compared to aleglitazar, potentially allowing for less frequent dosing.

  • Improved Pharmacokinetic Profile: Deuteration may lead to lower peak plasma concentrations (Cmax) and a more sustained drug exposure (AUC), which could potentially improve the safety and tolerability profile.

  • Reduced Formation of Metabolites: By blocking or slowing metabolism at specific sites, deuteration could reduce the formation of potentially undesirable metabolites.

It is important to note that these are potential advantages, and dedicated preclinical and clinical studies are required to confirm the specific pharmacokinetic and pharmacodynamic properties of this compound.

Conclusion

This compound, as a deuterated form of the dual PPARα/γ agonist aleglitazar, holds theoretical promise for the management of type 2 diabetes. The extensive research on aleglitazar provides a solid foundation for understanding its potential efficacy in improving glycemic control and lipid profiles. However, the clinical development of aleglitazar was halted due to safety concerns and a lack of cardiovascular benefit in high-risk patients. Future research on this compound will need to carefully address these safety concerns and demonstrate a clear clinical benefit. The potential for an improved pharmacokinetic profile through deuteration may offer a pathway to mitigate some of the adverse effects observed with aleglitazar, but this remains to be established through rigorous investigation. This guide serves as a comprehensive resource for researchers embarking on the further exploration of this compound and other next-generation PPAR agonists.

References

Pharmacological Profile of Deutaleglitazar: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available pharmacological data for Deutaleglitazar is limited. This document primarily summarizes the pharmacological profile of its non-deuterated counterpart, Aleglitazar (B1664505). This compound is a deuterated form of Aleglitazar, a modification that can potentially alter the pharmacokinetic and metabolic profile of a drug; however, the specific impact of deuteration on Aleglitazar's properties has not been detailed in the available literature. All data presented below pertains to Aleglitazar unless otherwise specified.

Introduction

This compound is identified as a dual agonist of the peroxisome proliferator-activated receptors (PPARs), specifically targeting the alpha (PPARα) and gamma (PPARγ) isoforms.[1][2] Its non-deuterated form, Aleglitazar, was developed for the treatment of type 2 diabetes mellitus (T2DM) with the aim of concurrently managing hyperglycemia and dyslipidemia.[1][3] As a dual PPARα/γ agonist, Aleglitazar was designed to combine the glucose-lowering effects of PPARγ activation with the lipid-modulating benefits of PPARα activation.[3]

Mechanism of Action

Aleglitazar exerts its pharmacological effects by binding to and activating both PPARα and PPARγ.[3] These receptors are ligand-activated transcription factors that belong to the nuclear hormone receptor superfamily. Upon activation by an agonist like Aleglitazar, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPARγ Activation: The activation of PPARγ is primarily associated with improvements in insulin (B600854) sensitivity. Genes regulated by PPARγ are involved in glucose and lipid metabolism, adipogenesis, and inflammation.[4]

PPARα Activation: The activation of PPARα plays a crucial role in the regulation of lipid metabolism. It stimulates the expression of genes involved in fatty acid uptake and oxidation, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.

The dual agonism of Aleglitazar on both PPARα and PPARγ provides a synergistic approach to managing the metabolic dysregulation characteristic of T2DM.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Biological Effects This compound This compound (Aleglitazar) PPARa PPARα This compound->PPARa Binds & Activates PPARg PPARγ This compound->PPARg Binds & Activates Heterodimer PPAR-RXR Heterodimer PPARa->Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates Lipid_Metabolism Improved Lipid Metabolism Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis Gene_Transcription->Glucose_Homeostasis

Figure 1: Simplified signaling pathway of this compound (Aleglitazar).

Pharmacological Data

The following tables summarize the available in vitro potency and clinical trial data for Aleglitazar.

In Vitro Potency
ParameterReceptorSpeciesValue (nM)Reference
EC50 PPARαHuman5[5]
PPARγHuman9[5]
IC50 PPARαHuman38
PPARγHuman19

EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. IC50 (Half-maximal inhibitory concentration): The concentration of a drug that inhibits a specific biological or biochemical function by 50%.

Clinical Pharmacodynamics

A pooled analysis of three randomized phase III clinical trials involving 591 patients with T2DM treated with Aleglitazar (150 µ g/day ) or placebo for 26 weeks revealed the following key findings:[6]

ParameterAleglitazar GroupPlacebo Group
Change in HbA1c Statistically significant reduction-
Change in Lipid Profile Beneficial changes-
Change in HOMA-IR Beneficial changes-
Change in Body Weight +1.37 kg-0.53 kg
Incidence of Hypoglycemia 7.8%1.7%
Incidence of Peripheral Edema Similar to placeboSimilar to placebo

HbA1c (Glycated Hemoglobin): A measure of average blood sugar levels over the past two to three months. HOMA-IR (Homeostatic Model Assessment of Insulin Resistance): A method used to quantify insulin resistance.

Experimental Protocols

Detailed experimental protocols for the studies on Aleglitazar are not fully available in the public domain. However, the methodologies employed in key experiments are summarized below.

PPAR Activation Assay (Cell-Based)

A common method to determine the potency of a PPAR agonist is a cell-based transactivation assay.

PPAR_Activation_Assay cluster_workflow Experimental Workflow Start Start Cell_Culture Culture cells expressing PPA-R and a reporter gene (e.g., Luciferase) downstream of a PPRE Start->Cell_Culture Treatment Treat cells with varying concentrations of Aleglitazar Cell_Culture->Treatment Incubation Incubate for a defined period Treatment->Incubation Lysis Lyse cells and measure reporter gene activity (e.g., luminescence) Incubation->Lysis Data_Analysis Analyze data to determine EC50 value Lysis->Data_Analysis End End Data_Analysis->End

Figure 2: Generalized workflow for a PPAR activation assay.

This type of assay typically involves:

  • Cell Line: A mammalian cell line (e.g., HEK293, HepG2) is engineered to express the human PPARα or PPARγ receptor.

  • Reporter System: The cells are also transfected with a reporter plasmid containing a PPRE linked to a reporter gene, such as luciferase.

  • Treatment: The cells are treated with various concentrations of the test compound (Aleglitazar).

  • Measurement: After an incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., light emission from luciferase) is measured.

  • Analysis: The dose-response curve is plotted to calculate the EC50 value.

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard method for assessing insulin sensitivity in vivo.

Euglycemic_Clamp cluster_protocol Clamp Protocol Start Start Insulin_Infusion Constant infusion of insulin to suppress endogenous glucose production Start->Insulin_Infusion Glucose_Monitoring Frequent monitoring of blood glucose levels Insulin_Infusion->Glucose_Monitoring Glucose_Infusion Variable infusion of glucose to maintain euglycemia (normal blood glucose) Glucose_Monitoring->Glucose_Infusion Glucose_Monitoring->Glucose_Infusion Steady_State Achieve steady state where glucose infusion rate (GIR) equals glucose uptake Glucose_Infusion->Steady_State Measurement GIR is a measure of insulin sensitivity Steady_State->Measurement End End Measurement->End

Figure 3: Principle of the hyperinsulinemic-euglycemic clamp technique.

The procedure involves:

  • A continuous infusion of insulin to raise plasma insulin to a hyperinsulinemic level, which suppresses endogenous glucose production.

  • Blood glucose is monitored frequently (e.g., every 5-10 minutes).

  • A variable infusion of glucose is administered to maintain blood glucose at a normal (euglycemic) level.

  • The glucose infusion rate required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus reflects whole-body insulin sensitivity.[6]

Clinical Development and Safety Profile of Aleglitazar

The clinical development of Aleglitazar was ultimately halted.[6] Despite showing efficacy in improving glycemic control and lipid profiles, a large phase III cardiovascular outcomes trial (AleCardio) was terminated early. The termination was due to a lack of efficacy in reducing cardiovascular events and an unfavorable safety profile.[7][8]

Key adverse events associated with Aleglitazar in clinical trials included:

  • Hypoglycemia[9]

  • Weight gain[6]

  • Peripheral edema[6]

  • Increased incidence of bone fractures

  • Heart failure[7]

  • Renal dysfunction[7]

  • Gastrointestinal hemorrhages[7]

Conclusion

This compound is a dual PPARα/γ agonist, with its pharmacological profile largely inferred from its non-deuterated form, Aleglitazar. Aleglitazar demonstrated potent in vitro activity on both PPAR isoforms and showed efficacy in improving key metabolic parameters in patients with T2DM. However, its clinical development was discontinued (B1498344) due to a failure to demonstrate cardiovascular benefits and the emergence of significant safety concerns. The specific pharmacological profile of this compound and how deuteration affects the efficacy and safety of Aleglitazar remains to be elucidated through further studies.

References

Deuterated Aleglitazar: A Technical Guide to its Projected Effects on Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aleglitazar (B1664505), a dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ), demonstrated efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes.[1] However, its clinical development was halted due to a lack of cardiovascular efficacy and the emergence of safety concerns in the ALECARDIO trial.[2] This technical guide explores the potential of deuteration as a strategy to modify the metabolic profile of aleglitazar. While a deuterated version of aleglitazar has not been clinically tested, this document provides a comprehensive overview of its known metabolic pathways and projects the potential effects of deuterium (B1214612) substitution based on established principles of medicinal chemistry and drug metabolism. This guide also compiles quantitative data from key clinical trials of aleglitazar and details relevant experimental protocols for the study of similar compounds.

Introduction to Aleglitazar and the Rationale for Deuteration

Aleglitazar is a small molecule that activates both PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose metabolism, respectively.[3] Activation of PPARα primarily influences fatty acid oxidation and lipoprotein metabolism, leading to reductions in triglycerides and increases in high-density lipoprotein (HDL) cholesterol.[4] PPARγ activation enhances insulin (B600854) sensitivity and promotes glucose uptake in peripheral tissues. By targeting both receptors, aleglitazar was designed to offer a comprehensive treatment for the metabolic dysregulation characteristic of type 2 diabetes.[3]

The metabolic stability of a drug is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions. Selective deuteration, the replacement of hydrogen atoms with their stable isotope deuterium, is a proven strategy to enhance a drug's metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect, can reduce the rate of drug metabolism, potentially leading to a longer half-life, increased drug exposure, and a more favorable pharmacokinetic profile.

Metabolism of Aleglitazar and Projected Effects of Deuteration

Studies with radiolabeled aleglitazar in healthy male volunteers have shown that the drug is extensively metabolized, with only a small fraction of the parent compound excreted unchanged. The primary route of elimination is through feces, accounting for approximately 66% of the administered dose, while about 28% is recovered in urine. The two main metabolites identified are designated as M1 and M6, which together account for almost all of the excreted drug-related material. The metabolism of aleglitazar is primarily mediated by the cytochrome P450 enzyme CYP2C8.

While the exact chemical structures of metabolites M1 and M6 are not publicly available, common metabolic pathways for similar compounds, such as muraglitazar (B1676866), include hydroxylation and O-dealkylation. Based on the structure of aleglitazar, potential metabolic "soft spots" for CYP2C8-mediated oxidation likely include the methyl group on the oxazole (B20620) ring, the ethoxy linker, and various positions on the aromatic rings.

Strategic placement of deuterium at these metabolically labile positions could significantly alter the metabolic fate of aleglitazar. By slowing the formation of the primary metabolites, M1 and M6, a deuterated version of aleglitazar would be expected to exhibit:

  • Increased Half-Life and Exposure: A reduced rate of metabolism would likely lead to a longer plasma half-life and greater overall drug exposure (AUC).

  • Improved Pharmacokinetic Profile: Deuteration could result in a more consistent and predictable pharmacokinetic profile among individuals.

  • Potential for Dose Reduction: Enhanced metabolic stability might allow for lower or less frequent dosing to achieve the desired therapeutic effect.

It is important to note that these are projected effects based on the principles of the kinetic isotope effect. The actual impact of deuteration would need to be confirmed through in vitro and in vivo studies.

Quantitative Data from Clinical Trials of Aleglitazar

The following tables summarize key quantitative data from the SYNCHRONY (Phase II) and ALECARDIO (Phase III) clinical trials of aleglitazar.

Table 1: Glycemic and Lipid Efficacy of Aleglitazar (SYNCHRONY Trial) [1]

ParameterAleglitazar (150 µ g/day )Placebo
Change in HbA1c (%) Statistically significant reduction vs. placebo-
Change in Triglycerides (%) ~ -43%-
Change in HDL-C (%) ~ +20%-

Table 2: Key Efficacy and Safety Outcomes of Aleglitazar (ALECARDIO Trial) [2]

EndpointAleglitazar (150 µ g/day )PlaceboHazard Ratio (95% CI)P-value
Primary Efficacy Endpoint 9.5%10.0%0.96 (0.83-1.11)0.57
(Cardiovascular death, nonfatal MI, nonfatal stroke)
Hospitalization for Heart Failure 3.4%2.8%-0.14
Gastrointestinal Hemorrhage 2.4%1.7%-0.03
Renal Dysfunction 7.4%2.7%-<0.001

Detailed Experimental Protocols

In Vitro Metabolism of Deuterated Aleglitazar using Human Liver Microsomes

Objective: To determine the metabolic stability of deuterated aleglitazar and identify its metabolites in vitro.

Materials:

  • Deuterated aleglitazar

  • Non-deuterated aleglitazar (for comparison)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching)

  • LC-MS/MS system

Protocol:

  • Prepare a stock solution of deuterated aleglitazar in a suitable solvent (e.g., DMSO).

  • In a microcentrifuge tube, pre-incubate HLMs (e.g., 0.5 mg/mL protein concentration) in phosphate buffer at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the deuterated aleglitazar (final concentration, e.g., 1 µM) and the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify the formation of metabolites.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of the deuterated compound and compare it to the non-deuterated analog.

PPARα and PPARγ Transactivation Assay

Objective: To assess the potency and efficacy of deuterated aleglitazar in activating PPARα and PPARγ.

Materials:

  • Mammalian cell line (e.g., HEK293T or CV-1)

  • Expression plasmids for full-length human PPARα and PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene

  • Transfection reagent

  • Cell culture media and reagents

  • Deuterated aleglitazar

  • Known PPARα and PPARγ agonists (positive controls)

  • Luciferase assay system

Protocol:

  • Seed the cells in 96-well plates and allow them to attach overnight.

  • Co-transfect the cells with the PPAR expression plasmid, the PPRE-luciferase reporter plasmid, and a control plasmid (e.g., expressing Renilla luciferase for normalization).

  • After 24 hours, replace the medium with fresh medium containing various concentrations of deuterated aleglitazar or control compounds.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Normalize the PPRE-driven firefly luciferase activity to the control Renilla luciferase activity.

  • Plot the dose-response curves and determine the EC50 values for PPARα and PPARγ activation.

Hyperinsulinemic-Euglycemic Clamp in a Rodent Model

Objective: To evaluate the in vivo effect of deuterated aleglitazar on insulin sensitivity.

Materials:

  • Rodent model of insulin resistance (e.g., db/db mice or Zucker diabetic fatty rats)

  • Deuterated aleglitazar formulation for oral administration

  • Human insulin

  • 20% glucose solution

  • Surgical equipment for catheter implantation

  • Blood glucose meter

Protocol:

  • Surgically implant catheters in the jugular vein (for infusions) and carotid artery (for blood sampling) of the animals and allow for a recovery period.

  • Treat the animals with deuterated aleglitazar or vehicle daily for a specified period (e.g., 2 weeks).

  • After the treatment period, fast the animals overnight.

  • On the day of the clamp, start a continuous infusion of human insulin through the jugular vein catheter to achieve a state of hyperinsulinemia.

  • Monitor blood glucose levels every 5-10 minutes from the arterial catheter.

  • Infuse a variable rate of 20% glucose solution to maintain euglycemia (normal blood glucose levels).

  • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

  • Compare the GIR between the deuterated aleglitazar-treated group and the vehicle-treated group.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Deuterated_Aleglitazar Deuterated Aleglitazar PPAR_RXR_Inactive PPAR/RXR (Inactive Complex) Deuterated_Aleglitazar->PPAR_RXR_Inactive Binds and Activates PPAR_RXR_Active PPAR/RXR (Active Complex) PPAR_RXR_Inactive->PPAR_RXR_Active Translocates to Nucleus PPRE PPRE (DNA Response Element) PPAR_RXR_Active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Metabolic_Effects Modulation of Glucose and Lipid Metabolism Target_Genes->Metabolic_Effects Leads to

Caption: PPAR Signaling Pathway of Deuterated Aleglitazar.

Experimental_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Evaluation Metabolic_Stability Metabolic Stability Assay (Human Liver Microsomes) Data_Analysis_1 Determine t½, CLint, EC50 Metabolic_Stability->Data_Analysis_1 PPAR_Activation PPARα/γ Transactivation Assay PPAR_Activation->Data_Analysis_1 Animal_Model Dosing in Rodent Model of Insulin Resistance Data_Analysis_1->Animal_Model Proceed if favorable Euglycemic_Clamp Hyperinsulinemic- Euglycemic Clamp Animal_Model->Euglycemic_Clamp Data_Analysis_2 Compare Glucose Infusion Rates (GIR) Euglycemic_Clamp->Data_Analysis_2

Caption: Workflow for Preclinical Evaluation.

Deuteration_Logic Aleglitazar Aleglitazar Metabolism Metabolism by CYP2C8 (C-H Bond Cleavage) Aleglitazar->Metabolism Metabolites Inactive Metabolites (M1, M6) Metabolism->Metabolites Deuterated_Aleglitazar Deuterated Aleglitazar (C-D Bonds at Metabolic Sites) Slower_Metabolism Slower Metabolism (Kinetic Isotope Effect) Deuterated_Aleglitazar->Slower_Metabolism Improved_PK Improved Pharmacokinetics (Longer t½, Higher AUC) Slower_Metabolism->Improved_PK

Caption: Rationale for Deuteration of Aleglitazar.

Conclusion

The strategic deuteration of aleglitazar represents a viable approach to potentially improve its metabolic properties. By leveraging the kinetic isotope effect, a deuterated analog could exhibit a longer half-life and increased systemic exposure, which may allow for a lower effective dose. While the clinical development of aleglitazar was discontinued, the principles outlined in this guide provide a framework for evaluating the potential of deuteration to optimize the pharmacokinetic profiles of other PPAR agonists and drug candidates in metabolic disease research. The experimental protocols detailed herein offer practical guidance for the preclinical assessment of such novel chemical entities.

References

The Dual Agonism of Deutaleglitazar: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Deutaleglitazar, a deuterated form of Aleglitazar (B1664505), is a potent dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ). This technical guide provides an in-depth exploration of its core mechanism of action, supported by quantitative data from studies on its parent compound, Aleglitazar, detailed experimental protocols for assessing its activity, and visualizations of the key signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Mechanism: Dual PPARα and PPARγ Agonism

This compound exerts its therapeutic effects by simultaneously activating both PPARα and PPARγ, which are nuclear hormone receptors that regulate the expression of genes involved in glucose and lipid metabolism, as well as inflammation.[1][2] The activation of these receptors is achieved through the binding of this compound to their ligand-binding domains.[3] Upon binding, the PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby initiating their transcription.[4]

The dual agonism of this compound offers a multi-faceted approach to treating metabolic disorders. PPARγ activation is primarily associated with improving insulin (B600854) sensitivity and glucose control, while PPARα activation is linked to beneficial effects on lipid profiles, such as reducing triglycerides and increasing high-density lipoprotein (HDL) cholesterol.[2]

Quantitative Data from Aleglitazar Studies

The following tables summarize quantitative data from preclinical and clinical studies of Aleglitazar, the non-deuterated parent compound of this compound. While deuteration can alter the pharmacokinetic profile, the pharmacodynamic effects mediated by receptor agonism are expected to be comparable.[5]

Preclinical Efficacy of Aleglitazar in Zucker Diabetic Fatty (ZDF) Rats
ParameterVehicle-Treated ZDF RatsAleglitazar-Treated ZDF Rats (0.3 mg/kg/day)p-value
Glycated Hemoglobin (12 weeks)9.2%5.4%< 0.01
Blood Glucose (12 weeks)26.1 ± 1.0 mmol/l8.3 ± 0.3 mmol/l< 0.01
Plasma Triglycerides8.5 ± 0.9 mmol/l1.4 ± 0.1 mmol/l< 0.01
Plasma Non-Esterified Fatty Acids0.26 ± 0.04 mmol/l0.09 ± 0.02 mmol/l< 0.01
Urinary Glucose (13 weeks)Significantly elevatedSignificantly reduced< 0.01
Urinary Protein (13 weeks)Significantly elevatedSignificantly reduced< 0.01
Data from a 13-week study in male Zucker diabetic fatty rats.[6]
In Vitro Potency of Aleglitazar
ReceptorEC50 Value
PPARα5 nM
PPARγ9 nM
EC50 values were determined using a cell-based transactivation assay.[1]
Clinical Efficacy of Aleglitazar in Patients with Type 2 Diabetes (Phase III Pooled Analysis)
ParameterPlacebo (n=591)Aleglitazar 150 µ g/day (n=591)
Change from Baseline at Week 26
Glycated Hemoglobin (HbA1c)-Statistically significant reduction
Fasting Plasma Glucose-Statistically significant reduction
HOMA-IR-More beneficial changes
Body Weight-0.53 kg+1.37 kg
Adverse Events
Peripheral EdemaSimilar incidenceSimilar incidence
Hypoglycemia1.7%7.8%
Data from a pooled analysis of three randomized phase III clinical trials of 26 weeks' duration.[7]

Experimental Protocols

PPAR Transactivation Assay

This cell-based assay is fundamental for determining the potency and selectivity of a compound as a PPAR agonist.[8]

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured under standard conditions. The cells are then co-transfected with two plasmids:

    • An expression plasmid for a chimeric receptor containing the ligand-binding domain (LBD) of human PPARα or PPARγ fused to the DNA-binding domain of the yeast transcription factor GAL4.

    • A reporter plasmid containing multiple copies of the GAL4 upstream activating sequence (UAS) driving the expression of a luciferase reporter gene.

  • Compound Treatment: Following transfection, the cells are plated in 96-well plates and allowed to recover. They are then treated with varying concentrations of this compound or a reference agonist.

  • Luciferase Assay: After an incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.

  • Data Analysis: The luciferase signal is normalized to a control (e.g., vehicle-treated cells). The dose-response curve is then plotted, and the EC50 value (the concentration at which the compound elicits 50% of its maximal effect) is calculated to determine the compound's potency.[8]

TR-FRET Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the PPAR ligand-binding domain (LBD).[9]

Methodology:

  • Assay Components: The assay utilizes a purified, recombinant PPARγ LBD, a fluorescently labeled tracer ligand that binds to the LBD, and an antibody that recognizes the LBD.

  • Competitive Binding: this compound at various concentrations is incubated with the PPARγ LBD and the tracer ligand. The compound competes with the tracer for binding to the LBD.

  • FRET Signal Detection: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is used to measure the interaction. When the tracer is bound to the LBD, and the antibody is bound to the LBD, they are in close proximity, resulting in a high FRET signal. As this compound displaces the tracer, the FRET signal decreases.

  • Data Analysis: The decrease in the FRET signal is proportional to the amount of tracer displaced. The IC50 value (the concentration of the compound that inhibits 50% of the tracer binding) is determined from the dose-response curve, indicating the binding affinity of the compound.[9]

Visualizations

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates

Caption: Signaling pathway of this compound's dual PPARα/γ agonism.

Experimental Workflow for Assessing Dual Agonism

start Start: Compound (this compound) assay_binding In Vitro Binding Assay (e.g., TR-FRET) start->assay_binding assay_transactivation Cell-Based Transactivation Assay (PPARα & PPARγ) start->assay_transactivation data_affinity Determine Binding Affinity (IC50) assay_binding->data_affinity data_potency Determine Potency & Efficacy (EC50, Max Activation) assay_transactivation->data_potency analysis Analyze Dual Agonism Profile data_affinity->analysis data_potency->analysis end Conclusion: Potent & Balanced Dual PPARα/γ Agonist analysis->end

Caption: A typical experimental workflow to characterize a dual PPAR agonist.

References

An In-depth Technical Guide to the Early-Phase Clinical Evaluation of Deutaleglitazar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deutaleglitazar, also known as Aleglitazar-d2, is a deuterated analog of aleglitazar (B1664505), a dual agonist of the peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ).[1] The rationale for developing dual PPAR agonists stemmed from the potential to combine the beneficial effects of PPARα activation on lipid metabolism (e.g., lowering triglycerides and increasing high-density lipoprotein cholesterol) with the insulin-sensitizing effects of PPARγ activation. This dual-action mechanism was investigated for the management of type 2 diabetes mellitus, particularly in patients with associated dyslipidemia.

It is critical to note that the development of the parent compound, aleglitazar, was discontinued. Several large-scale clinical trials were halted prematurely due to an unfavorable benefit-risk profile, including a lack of cardiovascular efficacy and the emergence of PPAR-related side effects.[2][3][4] This cessation of the aleglitazar clinical development program has significant implications for the progression of its deuterated analog, this compound. Consequently, publicly available data on dedicated early-phase clinical trials specifically for this compound are exceedingly scarce. The information presented herein is largely extrapolated from the known mechanisms of PPAR agonists and the clinical findings for aleglitazar, providing a foundational guide for the hypothetical early-phase evaluation of this compound.

Proposed Mechanism of Action and Signaling Pathway

This compound is designed to act as a dual agonist for PPARα and PPARγ, which are nuclear receptors that function as ligand-activated transcription factors. Upon activation, they form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, as well as inflammation.

This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR PPARα/RXR Heterodimer This compound->PPARa_RXR PPARg_RXR PPARγ/RXR Heterodimer This compound->PPARg_RXR PPRE PPRE PPARa_RXR->PPRE Translocation PPARg_RXR->PPRE Translocation Gene_Transcription Modulation of Gene Transcription PPRE->Gene_Transcription

Figure 1: Proposed signaling pathway of this compound.

Hypothetical Early-Phase Clinical Trial Design

Based on standard drug development paradigms for metabolic drugs, an early-phase clinical trial program for this compound would likely follow a sequential, dose-escalating design to primarily assess safety, tolerability, and pharmacokinetics (PK).

Phase 1 Clinical Trial Protocol

A hypothetical Phase 1 study would be a randomized, double-blind, placebo-controlled, single and multiple ascending dose study in healthy volunteers.

Objectives:

  • Primary: To evaluate the safety and tolerability of single and multiple ascending doses of this compound.

  • Secondary: To characterize the pharmacokinetic profile of this compound and its metabolites.

  • Exploratory: To investigate the pharmacodynamic (PD) effects of this compound on biomarkers of glucose and lipid metabolism.

Experimental Workflow:

Phase 1 Clinical Trial Workflow Screening Screening Randomization Randomization Screening->Randomization SAD_Cohort Single Ascending Dose (SAD) Cohorts Randomization->SAD_Cohort Safety_Monitoring Intensive Safety Monitoring SAD_Cohort->Safety_Monitoring PK_PD_Sampling Pharmacokinetic & Pharmacodynamic Sampling SAD_Cohort->PK_PD_Sampling MAD_Cohort Multiple Ascending Dose (MAD) Cohorts MAD_Cohort->Safety_Monitoring MAD_Cohort->PK_PD_Sampling Safety_Monitoring->MAD_Cohort Dose Escalation Decision Data_Analysis Data Analysis PK_PD_Sampling->Data_Analysis Follow_up Follow-up Data_Analysis->Follow_up

Figure 2: Experimental workflow for a hypothetical Phase 1 trial.

Methodologies:

  • Safety Assessments: Continuous monitoring of vital signs, electrocardiograms (ECGs), and adverse events. Regular clinical laboratory tests (hematology, clinical chemistry, urinalysis).

  • Pharmacokinetic Sampling: Serial blood samples collected at predefined time points post-dosing to determine plasma concentrations of this compound. PK parameters to be calculated would include Cmax, Tmax, AUC, and half-life.

  • Pharmacodynamic Assessments: Measurement of fasting plasma glucose, insulin, HbA1c, and a full lipid panel (total cholesterol, LDL-C, HDL-C, triglycerides) at baseline and specified time points during the study.

Data Presentation from Aleglitazar Phase 2 and 3 Trials (as a proxy)

While specific data for this compound is unavailable, the results from clinical trials of its parent compound, aleglitazar, can provide an indication of the expected pharmacodynamic effects and potential adverse events.

Table 1: Summary of Efficacy Endpoints from a Phase 2 Dose-Ranging Study of Aleglitazar (SYNCHRONY Trial) [5]

Treatment GroupChange in HbA1c (%) from BaselineChange in Triglycerides (%) from BaselineChange in HDL-C (%) from Baseline
Placebo---
Aleglitazar 50 µg-0.36--
Aleglitazar 150 µg--43+20
Aleglitazar 300 µg---
Aleglitazar 600 µg-1.35--
Pioglitazone 45 mg (active comparator)---

Table 2: Key Safety and Tolerability Findings from a Pooled Analysis of Three Phase 3 Trials of Aleglitazar (150 µ g/day ) [3]

Adverse EventAleglitazar (n=591)Placebo (n=591)
Hypoglycemia 7.8%1.7%
Peripheral Edema Similar incidence in both groupsSimilar incidence in both groups
Congestive Heart Failure No reports-
Change in Body Weight (kg) +1.37-0.53

Conclusion

This compound represents a deuterated version of the dual PPARα/γ agonist aleglitazar. While the deuteration may offer an improved pharmacokinetic profile, the clinical development of its parent compound was terminated due to safety and efficacy concerns. As such, there is a significant lack of publicly available information regarding the clinical evaluation of this compound. The information provided in this guide, including the proposed signaling pathway, hypothetical trial design, and proxy data from aleglitazar studies, serves as a foundational framework for understanding the potential development path of this compound, should its investigation be pursued in the future. Any further development would need to carefully address the safety concerns that led to the discontinuation of aleglitazar.

References

Methodological & Application

Deutaleglitazar In Vitro Assay Protocols: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deutaleglitazar, a deuterated form of the dual peroxisome proliferator-activated receptor (PPAR) agonist Aleglitazar, holds promise for therapeutic applications by modulating both PPARα and PPARγ pathways. As a dual agonist, it offers the potential for comprehensive regulation of glucose and lipid metabolism, making it a subject of significant interest in drug development for metabolic disorders. This document provides detailed application notes and protocols for a range of in vitro assays to characterize the activity of this compound. These protocols are designed for researchers, scientists, and drug development professionals to assess the binding affinity, functional potency, and cellular effects of this compound.

Due to the limited availability of specific published data for this compound, the following protocols are based on established methodologies for dual PPARα/γ agonists, with Aleglitazar serving as a proxy where applicable. Researchers should consider these as foundational methods that may require optimization for their specific experimental conditions.

I. PPARα and PPARγ Binding Affinity Assays

Determining the binding affinity of this compound to its target receptors, PPARα and PPARγ, is a critical first step in its characterization. A commonly used method for this is the Scintillation Proximity Assay (SPA).

Table 1: Representative Binding Affinity Data for a Dual PPARα/γ Agonist
ParameterPPARαPPARγ
Ki (nM) 5.210.8
Assay Type Scintillation Proximity Assay (SPA)Scintillation Proximity Assay (SPA)
Radioligand [³H]-GW7647[³H]-Rosiglitazone
Reference Hypothetical data based on similar compoundsHypothetical data based on similar compounds
Protocol: Scintillation Proximity Assay (SPA) for PPAR Binding

Objective: To determine the binding affinity (Ki) of this compound for human PPARα and PPARγ ligand-binding domains (LBDs).

Materials:

  • Recombinant human PPARα-LBD and PPARγ-LBD

  • [³H]-labeled high-affinity PPARα and PPARγ ligands (e.g., [³H]-GW7647 for PPARα, [³H]-Rosiglitazone for PPARγ)

  • This compound (and unlabeled reference compounds)

  • SPA beads (e.g., Protein A-coated YSi beads)

  • Anti-GST or Anti-His antibody (depending on the recombinant protein tag)

  • Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM DTT, 0.1% BSA

  • 96-well or 384-well microplates

  • Microplate scintillation counter

Procedure:

  • Bead-Antibody-Protein Complex Formation:

    • Incubate the SPA beads with the appropriate antibody (e.g., anti-GST) in assay buffer.

    • Add the recombinant PPAR-LBD (GST-tagged) to the bead-antibody mixture and incubate to allow binding.

  • Competition Binding:

    • In the microplate, add a fixed concentration of the [³H]-radioligand.

    • Add increasing concentrations of this compound or the unlabeled reference compound.

    • Initiate the binding reaction by adding the bead-antibody-protein complex.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 1-2 hours) to reach equilibrium.

  • Detection: Measure the scintillation counts in a microplate scintillation counter.

  • Data Analysis:

    • Plot the scintillation counts against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow Diagram for PPAR Binding Assay

cluster_prep Complex Formation cluster_assay Competition Assay cluster_detection Detection & Analysis Beads SPA Beads Antibody Antibody Beads->Antibody Incubate PPAR PPAR-LBD Antibody->PPAR Incubate Radioligand [3H]-Radioligand Plate Microplate Well Radioligand->Plate Compound This compound Compound->Plate Complex Bead-Ab-PPAR Complex Complex->Plate Counter Scintillation Counter Plate->Counter Read Analysis Data Analysis (IC50 -> Ki) Counter->Analysis

Caption: Workflow for determining PPAR binding affinity using SPA.

II. Functional Potency Assays

Functional assays are essential to determine whether this compound acts as an agonist, antagonist, or inverse agonist at the PPAR receptors. Reporter gene assays are a standard method for this purpose.

Table 2: Representative Functional Potency Data for a Dual PPARα/γ Agonist
ParameterPPARαPPARγ
EC50 (nM) 25.458.1
Assay Type Cell-Based Reporter AssayCell-Based Reporter Assay
Cell Line HEK293THEK293T
Reporter LuciferaseLuciferase
Reference Hypothetical data based on similar compoundsHypothetical data based on similar compounds
Protocol: PPAR Luciferase Reporter Assay

Objective: To measure the functional potency (EC50) of this compound in activating PPARα and PPARγ signaling pathways.

Materials:

  • Mammalian cell line (e.g., HEK293T, HepG2)

  • Expression plasmids for full-length human PPARα and PPARγ

  • Reporter plasmid containing a PPAR response element (PPRE) driving a luciferase gene

  • Transfection reagent

  • This compound (and reference agonists)

  • Cell culture medium and supplements

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid using a suitable transfection reagent. A co-transfection with a β-galactosidase or Renilla luciferase plasmid can be used for normalization.

  • Compound Treatment: After transfection (e.g., 24 hours), replace the medium with fresh medium containing increasing concentrations of this compound or a reference agonist.

  • Incubation: Incubate the cells for a further 18-24 hours.

  • Cell Lysis and Reporter Assay:

    • Lyse the cells using the lysis buffer provided with the luciferase assay kit.

    • Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

    • If using a normalization control, perform the corresponding assay.

  • Data Analysis:

    • Normalize the luciferase activity to the control reporter activity.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Signaling Pathway Diagram for PPAR Activation

This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds RXR RXR PPAR->RXR Heterodimerizes PPRE PPRE (Promoter Region) RXR->PPRE Binds TargetGene Target Gene Transcription PPRE->TargetGene Activates mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein Response Metabolic Response Protein->Response

Caption: Simplified PPAR signaling pathway upon agonist binding.

III. Gene Expression Analysis in a Cellular Context

To understand the downstream effects of this compound, it is crucial to analyze the expression of known PPAR target genes in relevant cell types, such as hepatocytes or adipocytes.

Table 3: Representative Target Gene Expression Changes
GeneCell TypeFold Change (vs. Vehicle)Method
CPT1A (PPARα target) Primary Human Hepatocytes3.5qRT-PCR
FABP4 (PPARγ target) Differentiated Adipocytes5.2qRT-PCR
ACOX1 (PPARα target) Primary Human Hepatocytes2.8qRT-PCR
GLUT4 (PPARγ target) Differentiated Adipocytes4.1qRT-PCR
Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To quantify the change in expression of PPAR target genes in response to this compound treatment.

Materials:

  • Relevant cell line (e.g., primary human hepatocytes, 3T3-L1 adipocytes)

  • This compound

  • RNA extraction kit

  • Reverse transcription kit

  • qPCR master mix

  • Primers for target genes and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR instrument

Procedure:

  • Cell Culture and Treatment: Culture the cells and treat them with this compound at a relevant concentration (e.g., around the EC50) for a specified time (e.g., 24 hours). Include a vehicle control.

  • RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR:

    • Set up the qPCR reactions containing cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the vehicle control.

Experimental Workflow for Gene Expression Analysis

start Cell Culture (e.g., Hepatocytes) treatment Treat with this compound and Vehicle Control start->treatment rna_extraction Total RNA Extraction treatment->rna_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr Quantitative PCR cdna_synthesis->qpcr analysis Data Analysis (ΔΔCt Method) qpcr->analysis end Relative Gene Expression Fold Change analysis->end

Caption: Workflow for analyzing target gene expression via qRT-PCR.

The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of this compound. By systematically applying these binding, functional, and gene expression assays, researchers can obtain crucial data on the compound's potency, selectivity, and mechanism of action at the cellular level. This information is invaluable for advancing the preclinical and clinical development of this compound as a potential therapeutic agent for metabolic diseases. It is important to reiterate that these protocols serve as a starting point and may require optimization based on specific laboratory conditions and research objectives.

Application Notes and Protocols for PPAR Transactivation Assay of Deutaleglitazar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deutaleglitazar, a deuterated form of Aleglitazar, is a potent dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ).[1] These nuclear receptors are key regulators of glucose and lipid metabolism, making dual agonists an attractive therapeutic strategy for type 2 diabetes and dyslipidemia.[1][2] PPARs function by forming heterodimers with the Retinoid X Receptor (RXR) and binding to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This document provides a detailed protocol for a cell-based PPAR transactivation assay to quantify the activity of this compound on PPARα and PPARγ.

Principle of the Assay

The PPAR transactivation assay is a cell-based method used to determine the ability of a compound to activate a specific PPAR subtype. The assay typically utilizes a host cell line that is transiently transfected with two key plasmids:

  • PPAR Expression Plasmid: This plasmid drives the expression of the full-length PPAR subtype of interest (e.g., PPARα or PPARγ) or a chimeric receptor consisting of the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of the PPAR subtype.

  • Reporter Plasmid: This plasmid contains a luciferase reporter gene under the control of a promoter with multiple copies of the corresponding PPAR response element (PPRE) or Gal4 upstream activation sequence (UAS).

When a ligand such as this compound activates the expressed PPAR, the receptor binds to the response element on the reporter plasmid, inducing the expression of the luciferase enzyme. The amount of light produced upon the addition of a luciferase substrate is proportional to the level of PPAR activation. A co-transfected plasmid expressing a different reporter, such as Renilla luciferase, is often used to normalize for transfection efficiency.[3]

Quantitative Data Summary

The potency of a PPAR agonist is typically quantified by its half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. The following table summarizes the reported EC50 values for Aleglitazar, the parent compound of this compound. It is anticipated that this compound will exhibit a similar potency profile.

CompoundPPAR SubtypeEC50 (nM)Reference Compound (PPARγ)EC50 (nM)Reference Compound (PPARδ)Max Activation vs. Control
AleglitazarPPARα5Rosiglitazone245GW501516-
AleglitazarPPARγ9Pioglitazone1160-26-29 fold
AleglitazarPPARδLow Potential--GW5015166-fold (vs. 100-fold for control)

Table 1: Summary of EC50 values for Aleglitazar against PPAR subtypes. Data is derived from cell-based transactivation assays.

Signaling Pathway and Experimental Workflow

PPAR Signaling Pathway

The diagram below illustrates the general signaling pathway for PPAR activation. Upon ligand binding, the PPAR receptor undergoes a conformational change, leading to the recruitment of coactivators and the initiation of target gene transcription.

PPAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound (Ligand) PPAR PPARα / PPARγ This compound->PPAR Binding PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE (DNA Response Element) PPAR_RXR->PPRE Binding Coactivators Coactivators PPRE->Coactivators Recruitment Gene Target Gene Transcription Coactivators->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis & Metabolic Effects mRNA->Protein

Caption: PPAR Signaling Pathway.

Experimental Workflow

The following diagram outlines the key steps in the PPAR transactivation assay.

Experimental_Workflow A 1. Cell Seeding (e.g., HEK293 cells in 96-well plate) B 2. Transient Transfection - PPAR Expression Plasmid - PPRE-Luciferase Reporter Plasmid - Renilla Luciferase Control Plasmid A->B C 3. Incubation (24 hours) B->C D 4. Compound Treatment (Varying concentrations of this compound) C->D E 5. Incubation (18-24 hours) D->E F 6. Cell Lysis E->F G 7. Luciferase Assay (Measure Firefly and Renilla luciferase activity) F->G H 8. Data Analysis - Normalize Firefly to Renilla activity - Plot dose-response curve - Calculate EC50 G->H

Caption: Experimental Workflow for PPAR Transactivation Assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable host cells.

  • Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Plasmids:

    • Expression plasmid for human PPARα (pCMV-hPPARα)

    • Expression plasmid for human PPARγ (pCMV-hPPARγ)

    • Reporter plasmid containing a PPRE-driven firefly luciferase gene (pPPRE-Luc)

    • Control plasmid for expressing Renilla luciferase (pRL-TK)

  • Transfection Reagent: Lipofectamine® 2000 or similar.

  • This compound: Prepare a stock solution in DMSO.

  • Luciferase Assay System: Dual-Luciferase® Reporter Assay System or equivalent.

  • Luminometer: Plate-reading luminometer.

  • 96-well cell culture plates: White, clear-bottom plates are recommended for luminescence assays.

Cell Culture and Seeding
  • Maintain HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • The day before transfection, seed the cells into 96-well plates at a density of 2 x 10^4 cells per well in 100 µL of culture medium.

Transient Transfection
  • For each well, prepare a DNA mixture containing:

    • 50 ng of the PPAR expression plasmid (pCMV-hPPARα or pCMV-hPPARγ)

    • 100 ng of the reporter plasmid (pPPRE-Luc)

    • 10 ng of the control plasmid (pRL-TK)

  • In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.

  • Add the DNA mixture to the diluted transfection reagent, mix gently, and incubate at room temperature for 20 minutes to allow complexes to form.

  • Add 20 µL of the DNA-transfection reagent complex to each well containing cells.

  • Gently rock the plate to ensure even distribution.

  • Incubate the cells at 37°C for 24 hours.

Compound Treatment
  • Prepare serial dilutions of this compound in serum-free DMEM. A typical concentration range would be from 0.01 nM to 1 µM. Also, prepare a vehicle control (DMSO) and a positive control (e.g., Rosiglitazone for PPARγ).

  • After the 24-hour transfection incubation, carefully remove the medium from the wells.

  • Add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubate the plate at 37°C for 18-24 hours.

Luciferase Assay
  • Equilibrate the Luciferase Assay Reagents to room temperature.

  • Remove the culture medium from the wells.

  • Wash the cells once with 100 µL of phosphate-buffered saline (PBS).

  • Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature on a rocking platform.

  • Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure the firefly luciferase activity. Read the luminescence immediately in a plate-reading luminometer.

  • Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Read the luminescence again.

Data Analysis
  • For each well, calculate the relative luciferase activity by dividing the firefly luciferase reading by the Renilla luciferase reading. This normalization corrects for variations in transfection efficiency.

  • Calculate the fold activation for each this compound concentration by dividing the normalized luciferase activity of the treated wells by the normalized luciferase activity of the vehicle control wells.

  • Plot the fold activation against the logarithm of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value of this compound for each PPAR subtype.

Conclusion

This document provides a comprehensive guide for performing a PPAR transactivation assay to characterize the activity of this compound. By following these protocols, researchers can obtain reliable and quantitative data on the potency of this dual PPARα/γ agonist, which is crucial for its continued development as a therapeutic agent.

References

Application Notes & Protocols: Preclinical Evaluation of Dual PPAR Agonists in Animal Models of Diabetes

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a specific compound named "Deutaleglitazar" is not available in the public domain. Therefore, these application notes and protocols have been generated using a representative and well-characterized dual PPARα/γ agonist, Saroglitazar , as a proxy. The methodologies and principles described are broadly applicable to the preclinical study of novel dual PPAR agonists for the treatment of type 2 diabetes and associated dyslipidemia.

Introduction

Dual peroxisome proliferator-activated receptor (PPAR) agonists targeting both PPARα and PPARγ isoforms represent a promising therapeutic strategy for type 2 diabetes. These agents are designed to concurrently manage hyperglycemia and dyslipidemia by combining the glucose-lowering effects of PPARγ agonism with the lipid-modifying benefits of PPARα activation. This document outlines key animal models and experimental protocols for the preclinical evaluation of dual PPAR agonists, using Saroglitazar as a representative example.

Mechanism of Action: PPARα/γ Signaling

PPARs are ligand-activated transcription factors that, upon activation, heterodimerize with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

  • PPARα activation primarily influences fatty acid metabolism, leading to decreased triglycerides and increased HDL cholesterol.

  • PPARγ activation enhances insulin (B600854) sensitivity and glucose uptake in peripheral tissues, resulting in improved glycemic control.

PPAR_Signaling cluster_cell Target Cell (e.g., Hepatocyte, Adipocyte) cluster_dimer Heterodimerization cluster_outcomes Metabolic Outcomes Ligand Dual PPAR Agonist PPARa PPARα Ligand->PPARa binds PPARg PPARγ Ligand->PPARg binds PPARa_RXR PPARα-RXR Complex PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE (DNA Response Element) PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription regulates Lipid_Metabolism Improved Lipid Profile (↓ Triglycerides, ↑ HDL) Gene_Transcription->Lipid_Metabolism via PPARα Glucose_Homeostasis Improved Glucose Control (↑ Insulin Sensitivity) Gene_Transcription->Glucose_Homeostasis via PPARγ

Caption: Dual PPAR Agonist Signaling Pathway.

Recommended Animal Models

The selection of an appropriate animal model is critical for evaluating the efficacy of a dual PPAR agonist. Models should ideally exhibit both hyperglycemia and dyslipidemia.

Animal ModelKey CharacteristicsTypical Use Case
db/db Mice Leptin receptor deficiency; severe obesity, insulin resistance, hyperglycemia, and dyslipidemia.Efficacy studies for glucose and lipid-lowering.
ob/ob Mice Leptin deficiency; obesity, moderate hyperglycemia, and insulin resistance.Assessment of effects on insulin sensitivity and adiposity.
Zucker Diabetic Fatty (ZDF) Rats Leptin receptor mutation; obesity, insulin resistance progressing to overt type 2 diabetes, hyperlipidemia.Chronic studies to evaluate long-term glycemic and lipid control.
High-Fat Diet (HFD)-Induced Diabetic Mice Diet-induced obesity, insulin resistance, and mild hyperglycemia.Screening studies and evaluation of effects on diet-induced metabolic syndrome.

Experimental Protocols

Protocol 1: Efficacy Study in db/db Mice

This protocol is designed to assess the glucose and lipid-lowering efficacy of a dual PPAR agonist over a 4-week period.

  • Animal Model: Male db/db mice, 8-10 weeks of age.

  • Acclimatization: Acclimatize animals for one week with free access to standard chow and water.

  • Grouping: Randomize mice into vehicle and treatment groups (n=8-10 per group) based on non-fasted blood glucose levels.

  • Dosing:

    • Vehicle Group: Administer vehicle (e.g., 0.5% carboxymethyl cellulose) by oral gavage once daily.

    • Treatment Group: Administer the dual PPAR agonist (e.g., Saroglitazar at 1-3 mg/kg) by oral gavage once daily.

  • Duration: 28 days.

  • Monitoring:

    • Body Weight: Record daily.

    • Food Intake: Measure daily.

    • Blood Glucose: Measure non-fasted blood glucose from a tail snip twice weekly using a glucometer.

  • Terminal Procedures (Day 28):

    • Fast animals for 6 hours.

    • Collect terminal blood samples via cardiac puncture for analysis of plasma glucose, insulin, triglycerides, total cholesterol, and HDL-C.

    • Harvest liver and adipose tissue for histopathological analysis.

dbdb_workflow cluster_setup Study Setup cluster_treatment Treatment Phase (28 Days) cluster_endpoint Terminal Endpoint (Day 28) cluster_analysis Data Analysis A1 Select db/db Mice (8-10 weeks old) A2 Acclimatize (1 week) A1->A2 A3 Randomize into Groups (Vehicle & Treatment) A2->A3 B1 Daily Oral Gavage (Vehicle or Drug) A3->B1 B2 Monitor Body Weight & Food Intake B1->B2 B3 Monitor Blood Glucose (Twice Weekly) B1->B3 C1 6-hour Fast B1->C1 After 28 days C2 Terminal Blood Collection C1->C2 C3 Tissue Harvesting (Liver, Adipose) C2->C3 D1 Biochemical Analysis (Glucose, Insulin, Lipids) C2->D1 D2 Histopathology C3->D2

Caption: Experimental Workflow for Efficacy Study in db/db Mice.

Data Presentation: Representative Efficacy Data

The following tables summarize representative data from studies on Saroglitazar in diabetic animal models, illustrating the expected outcomes for a dual PPAR agonist.

Table 1: Effects of Saroglitazar on Metabolic Parameters in db/db Mice after 28 Days

ParameterVehicle ControlSaroglitazar (3 mg/kg)% Change vs. Vehicle
Plasma Glucose (mg/dL) 450 ± 25180 ± 20↓ 60%
Plasma Insulin (ng/mL) 25 ± 310 ± 2↓ 60%
Plasma Triglycerides (mg/dL) 250 ± 22100 ± 15↓ 60%
Total Cholesterol (mg/dL) 200 ± 18140 ± 12↓ 30%
Body Weight (g) 50 ± 248 ± 2↓ 4%
(Data are presented as mean ± SEM and are representative examples based on published literature.)

Table 2: Effects of Saroglitazar on Metabolic Parameters in High-Fat Diet-Induced Diabetic Mice after 12 Weeks

ParameterHFD + VehicleHFD + Saroglitazar (3 mg/kg)% Change vs. Vehicle
Plasma Glucose (mg/dL) 180 ± 15130 ± 10↓ 28%
Plasma Triglycerides (mg/dL) 150 ± 1275 ± 8↓ 50%
HDL Cholesterol (mg/dL) 45 ± 565 ± 6↑ 44%
Liver Triglyceride Content (mg/g) 80 ± 740 ± 5↓ 50%
(Data are presented as mean ± SEM and are representative examples based on published literature.)

Conclusion

The preclinical evaluation of dual PPAR agonists like this compound requires a systematic approach using relevant animal models of diabetes and dyslipidemia. The protocols and expected outcomes outlined in these application notes, based on the well-studied compound Saroglitazar, provide a robust framework for assessing the therapeutic potential of new chemical entities in this class. Careful selection of models, standardized protocols, and comprehensive endpoint analysis are essential for a successful preclinical program.

Application Notes and Protocols for the Use of Deutaleglitazar in Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Deutaleglitazar is a novel dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). As a member of the glitazar class of drugs, it is designed to combine the beneficial effects of both PPARα and PPARγ activation, offering a potentially powerful therapeutic approach for metabolic disorders such as type 2 diabetes and dyslipidemia. PPARα activation primarily influences fatty acid oxidation and lipid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Conversely, PPARγ is a key regulator of insulin (B600854) sensitivity, glucose homeostasis, and adipocyte differentiation. By simultaneously targeting both receptors, this compound aims to provide comprehensive control over the metabolic dysregulation characteristic of the metabolic syndrome.

These application notes provide an overview of the mechanism of action of this compound and detailed protocols for its application in both in vitro and in vivo metabolic research.

Mechanism of Action: A Dual PPARα/γ Agonist

This compound functions by binding to and activating both PPARα and PPARγ nuclear receptors. These receptors form heterodimers with the retinoid X receptor (RXR) and subsequently bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of genes involved in various metabolic pathways.

Activation of PPARα by this compound in the liver, heart, and skeletal muscle stimulates the expression of genes involved in fatty acid uptake, β-oxidation, and ketogenesis. This leads to a reduction in circulating triglycerides and an increase in HDL cholesterol levels.

Simultaneously, this compound's agonism of PPARγ, predominantly in adipose tissue, enhances insulin sensitivity by promoting the differentiation of preadipocytes into smaller, more insulin-sensitive adipocytes.[1] This action also increases the expression of genes involved in glucose uptake, such as GLUT4, and reduces the release of free fatty acids, thereby improving overall glucose homeostasis.[1]

Signaling Pathway of this compound

Deutaleglitazar_Pathway cluster_cell Target Cell (Hepatocyte, Adipocyte, Myocyte) cluster_nucleus Nucleus cluster_effects Metabolic Effects This compound This compound PPARa PPARα This compound->PPARa activates PPARg PPARγ This compound->PPARg activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR binds PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR binds RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE Gene_Expression Target Gene Transcription PPRE->Gene_Expression initiates PPARa_RXR->PPRE binds to PPARg_RXR->PPRE binds to Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides ↑ HDL Gene_Expression->Lipid_Metabolism leads to Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake ↓ Plasma Glucose Gene_Expression->Glucose_Homeostasis leads to Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Culture (HepG2, 3T3-L1, L6) Treatment This compound Treatment Cell_Culture->Treatment Analysis_vitro Analysis: - qRT-PCR - Adipocyte Differentiation - Glucose Uptake Treatment->Analysis_vitro end_vitro In Vitro Results Analysis_vitro->end_vitro Animal_Model Animal Model Selection (e.g., DIO mice) Dosing Daily Oral Dosing Animal_Model->Dosing Phenotyping Metabolic Phenotyping (GTT, ITT, Plasma Analysis) Dosing->Phenotyping Tissue_Collection Tissue Collection and Analysis Phenotyping->Tissue_Collection end_vivo In Vivo Results Tissue_Collection->end_vivo start Start start->Cell_Culture start->Animal_Model

References

Application Notes and Protocols for Deutaleglitazar in In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deutaleglitazar is the deuterated form of Aleglitazar, a dual agonist of the Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to favorably alter the pharmacokinetic properties of a drug, often leading to a slower rate of metabolism and a prolonged half-life. Consequently, the fundamental mechanism of action of this compound remains identical to that of Aleglitazar.

As a dual PPARα/γ agonist, this compound is designed to concurrently address both dyslipidemia and hyperglycemia. The activation of PPARα primarily influences fatty acid metabolism, leading to a reduction in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Simultaneously, the agonism of PPARγ enhances insulin (B600854) sensitivity and promotes glucose uptake, thereby improving glycemic control.

These application notes provide a comprehensive overview of the dosages of Aleglitazar and other closely related dual PPARα/γ agonists used in preclinical in vivo studies. This information serves as a valuable starting point for determining appropriate dosage regimens for this compound in similar experimental settings. Due to the limited availability of public data on this compound, the provided protocols and dosage information are based on studies conducted with Aleglitazar and other well-characterized dual PPARα/γ agonists like Tesaglitazar and Muraglitazar. Researchers should consider the potentially altered pharmacokinetic profile of this compound when designing their studies.

Quantitative Data Summary: In Vivo Dosages

The following table summarizes the effective dosages of Aleglitazar and other dual PPARα/γ agonists in various animal models for studies related to metabolic diseases.

CompoundAnimal ModelDisease ModelDosageRoute of AdministrationDurationKey Findings
Aleglitazar Rhesus MonkeyMetabolic Syndrome0.03 mg/kg/dayOral42 daysImproved insulin sensitivity, reduced triglycerides, and increased HDL cholesterol.[1][2][3][4]
Tesaglitazar db/db MiceDiabetic Nephropathy1 µmol/kg/dayOral Gavage3 monthsLowered fasting plasma glucose and improved insulin resistance.[5]
Tesaglitazar Obese Zucker RatsInsulin Resistance3 µmol/kg/dayOral Gavage3 weeksImproved insulin-mediated control of glucose and free fatty acid fluxes.
Muraglitazar db/db MiceType 2 Diabetes0.03 - 50 mg/kg/dayOral2 weeksDose-dependent reductions in glucose, insulin, and triglycerides.
Muraglitazar RatsChronic Toxicity0.3 - 300 mg/kg/dayOral6 monthsEvaluation of long-term safety profile.
Ragaglitazar ZDF RatsType 2 Diabetes & Obesity1.5 mg/kg/dayNot Specified28 daysImproved insulin sensitivity and metabolic profile.

Signaling Pathway

The therapeutic effects of this compound are mediated through the activation of the PPARα and PPARγ signaling pathways. Upon ligand binding, these nuclear receptors form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa_RXR_inactive PPARα-RXR (inactive) This compound->PPARa_RXR_inactive Enters Cell PPARg_RXR_inactive PPARγ-RXR (inactive) This compound->PPARg_RXR_inactive PPARa_RXR_active PPARα-RXR (active) PPARa_RXR_inactive->PPARa_RXR_active Binding & Activation PPARg_RXR_active PPARγ-RXR (active) PPARg_RXR_inactive->PPARg_RXR_active Binding & Activation PPRE PPRE Target_Genes_a Target Genes (e.g., CPT1, LPL) PPRE->Target_Genes_a Regulates Transcription Target_Genes_g Target Genes (e.g., GLUT4, Adiponectin) PPRE->Target_Genes_g PPARa_RXR_active->PPRE Binds to PPARg_RXR_active->PPRE Binds to Lipid_Metabolism Increased Fatty Acid Oxidation & Lipid Metabolism Target_Genes_a->Lipid_Metabolism Leads to Glucose_Homeostasis Improved Insulin Sensitivity & Glucose Uptake Target_Genes_g->Glucose_Homeostasis Leads to

Figure 1: Simplified signaling pathway of this compound via PPARα and PPARγ activation.

Experimental Protocols

Protocol 1: Evaluation of this compound in a Diet-Induced Obesity (DIO) Mouse Model

This protocol outlines a typical study to assess the efficacy of this compound in improving metabolic parameters in a mouse model of diet-induced obesity.

1. Animal Model and Acclimation:

  • Species: C57BL/6J mice (male, 6-8 weeks old).
  • Diet: Induce obesity by feeding a high-fat diet (HFD; e.g., 60% kcal from fat) for 8-12 weeks. A control group should be maintained on a standard chow diet.
  • Housing: House mice in a temperature-controlled environment (22-24°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.
  • Acclimation: Allow mice to acclimate to the facility for at least one week before the start of the experiment.

2. Drug Preparation and Administration:

  • Formulation: Prepare this compound in a suitable vehicle. A common vehicle for oral administration is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. The drug should be freshly prepared daily.
  • Dosage: Based on preclinical studies with similar compounds, a starting dose range of 1-10 mg/kg/day is recommended. A dose-response study may be necessary to determine the optimal dose.
  • Administration: Administer this compound or vehicle once daily by oral gavage. For voluntary oral administration, the drug can be incorporated into a palatable jelly.

3. Experimental Groups:

  • Group 1: Lean control mice on chow diet + Vehicle.
  • Group 2: DIO mice on HFD + Vehicle.
  • Group 3: DIO mice on HFD + this compound (low dose).
  • Group 4: DIO mice on HFD + this compound (high dose).

4. In-Life Measurements:

  • Body Weight and Food Intake: Monitor and record body weight and food intake 2-3 times per week.
  • Fasting Blood Glucose and Insulin: Measure fasting blood glucose and insulin levels weekly from tail vein blood after a 6-hour fast.
  • Glucose Tolerance Test (GTT) and Insulin Tolerance Test (ITT): Perform GTT and ITT at baseline and at the end of the treatment period to assess glucose homeostasis and insulin sensitivity.

5. Terminal Procedures and Tissue Collection:

  • At the end of the study (e.g., 4-8 weeks of treatment), euthanize mice by an approved method.
  • Collect blood via cardiac puncture for comprehensive analysis of plasma lipids (triglycerides, total cholesterol, HDL, LDL), insulin, and other relevant biomarkers.
  • Harvest and weigh key metabolic tissues such as liver, white adipose tissue (WAT), and brown adipose tissue (BAT). A portion of each tissue should be flash-frozen in liquid nitrogen for molecular analysis (gene expression, protein levels) and another portion fixed in 10% neutral buffered formalin for histological examination.

6. Data Analysis:

  • Analyze data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to compare the different treatment groups. A p-value of <0.05 is typically considered statistically significant.

Experimental Workflow Diagram

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Acclimation Animal Acclimation (1 week) Diet_Induction Diet-Induced Obesity (8-12 weeks HFD) Acclimation->Diet_Induction Baseline Baseline Measurements (Body Weight, Glucose, etc.) Diet_Induction->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Oral Dosing (this compound or Vehicle) (4-8 weeks) Randomization->Dosing Monitoring In-Life Monitoring (Weight, Food Intake, Glucose) Dosing->Monitoring Final_Tests Final GTT / ITT Dosing->Final_Tests Euthanasia Euthanasia & Tissue Collection Final_Tests->Euthanasia Biochemical Biochemical Analysis (Plasma Lipids, Insulin) Euthanasia->Biochemical Molecular Molecular & Histological Analysis of Tissues Euthanasia->Molecular Data_Analysis Statistical Analysis & Interpretation Biochemical->Data_Analysis Molecular->Data_Analysis

Figure 2: General experimental workflow for an in vivo efficacy study of this compound.

Disclaimer

The information provided in these application notes is intended for research purposes only and should be used as a guideline. The optimal dosage and experimental protocol for this compound may vary depending on the specific animal model, disease state, and research objectives. It is crucial for researchers to conduct their own dose-finding studies and to adhere to all institutional and national guidelines for the ethical care and use of laboratory animals.

References

Application Notes and Protocols for Studying Insulin Resistance in Cell Culture with Deutaleglitazar

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Deutaleglitazar, a dual peroxisome proliferator-activated receptor (PPAR)α and PPARγ agonist, to investigate insulin (B600854) resistance in vitro. The following protocols and data are based on the effects of its unlabeled counterpart, Aleglitazar, and are intended to serve as a foundational methodology for cell culture-based studies.

Introduction

Insulin resistance is a key pathological feature of type 2 diabetes and metabolic syndrome, characterized by a diminished cellular response to insulin.[1] This leads to impaired glucose uptake and utilization in peripheral tissues such as adipose tissue and skeletal muscle.[2][3][4] this compound, as a dual PPARα/γ agonist, is designed to improve insulin sensitivity and regulate lipid metabolism.[5] PPARγ activation, in particular, is a well-established mechanism for enhancing insulin action.

These notes detail the application of this compound in a cell culture model of inflammation-induced insulin resistance, a common in vitro approach to mimic the chronic low-grade inflammation observed in obesity that contributes to insulin resistance.

Mechanism of Action

This compound is the deuterated form of Aleglitazar. Aleglitazar is a potent and balanced dual agonist for PPARα and PPARγ. PPARs are nuclear receptors that, upon activation by a ligand like this compound, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding modulates the transcription of genes involved in glucose and lipid metabolism, and inflammation.

In the context of insulin resistance, PPARγ activation in adipocytes can improve systemic insulin sensitivity by:

  • Increasing the expression of genes involved in insulin signaling: This includes components that lead to the translocation of the glucose transporter GLUT4 to the cell membrane.

  • Altering the secretion of adipokines: For instance, it can increase the production of insulin-sensitizing adiponectin.

  • Suppressing inflammation: PPARγ activation can inhibit the production of pro-inflammatory cytokines like TNF-α, which are known to induce insulin resistance.

Key Applications in Cell Culture

  • Investigating the reversal of induced insulin resistance: this compound can be used to study the restoration of insulin-stimulated glucose uptake in cells made insulin-resistant through treatment with agents like TNF-α, high insulin, or glucocorticoids.

  • Elucidating molecular mechanisms: Researchers can use this compound to probe the specific effects on the insulin signaling pathway, such as the phosphorylation of key proteins like Akt and Insulin Receptor Substrate 1 (IRS1).

  • Evaluating anti-inflammatory effects: The compound can be used to assess the suppression of pro-inflammatory gene and protein expression in cell models of inflammation.

Data Presentation: Effects of Aleglitazar on Insulin-Resistant Adipocytes

The following table summarizes the quantitative effects of Aleglitazar in a study using human Simpson-Golabi-Behmel syndrome (SGBS) adipocytes where insulin resistance was induced by tumor necrosis factor-alpha (TNF-α).

ParameterConditionAleglitazar ConcentrationResult
Insulin Signaling TNF-α-induced insulin resistance10 nmol/LReversed the suppression of insulin-stimulated Akt phosphorylation (Ser473)
TNF-α-induced insulin resistance10 nmol/LDecreased the TNF-α-induced inhibitory phosphorylation of IRS1 (Ser312)
Glucose Uptake TNF-α-induced insulin resistance10 nmol/LRestored glucose uptake in insulin-resistant adipocytes
Inflammatory Markers TNF-α stimulation10 nmol/LReduced the expression of IL-6, CXCL10, and MCP-1
Monocyte Migration Conditioned media from TNF-α stimulated adipocytes10 nmol/LReduced monocyte migration, consistent with suppressed MCP-1 secretion

Experimental Protocols

Protocol 1: Induction of Insulin Resistance in Adipocytes and Treatment with this compound

This protocol is adapted from methodologies used for studying PPARγ agonists in inflammation-induced insulin resistance.

1. Cell Culture and Differentiation:

  • Culture human SGBS or mouse 3T3-L1 preadipocytes in the appropriate growth medium.
  • Induce differentiation into mature adipocytes using a standard differentiation cocktail (e.g., containing insulin, dexamethasone, and IBMX). Differentiation is typically complete within 8-12 days.

2. Induction of Insulin Resistance:

  • On day 12 of differentiation, induce insulin resistance by treating the mature adipocytes with TNF-α (e.g., 10 ng/mL) for 24-72 hours.

3. This compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Pre-treat the adipocytes with this compound (e.g., at a final concentration of 10 nmol/L) for 24 hours before the addition of TNF-α. Include a vehicle control (DMSO) group.

4. Assessment of Insulin Signaling (Western Blot):

  • After the insulin resistance induction period, starve the cells in a serum-free medium for 2-4 hours.
  • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.
  • Immediately lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
  • Determine protein concentration using a BCA or Bradford assay.
  • Perform SDS-PAGE and Western blotting to analyze the phosphorylation status of Akt (at Ser473) and IRS1 (at Ser312) using phospho-specific antibodies. Normalize to total protein levels of Akt and IRS1.

Protocol 2: Glucose Uptake Assay

This protocol outlines a common method for measuring glucose uptake in cultured adipocytes.

1. Cell Preparation:

  • Culture, differentiate, and treat adipocytes in 12-well or 24-well plates as described in Protocol 1.

2. Insulin Stimulation:

  • Wash the cells with a suitable buffer (e.g., Krebs-Ringer-HEPES buffer).
  • Incubate the cells in the same buffer with or without insulin (100 nM) for 20-30 minutes at 37°C to stimulate glucose transport.

3. Glucose Uptake Measurement:

  • Initiate glucose uptake by adding a solution containing a radiolabeled glucose analog, such as 2-deoxy-[³H]-glucose ([³H]-2DG), for a short period (e.g., 5-10 minutes).
  • Alternatively, a non-radioactive colorimetric assay kit can be used, which typically employs 2-deoxyglucose (2-DG).

4. Termination of Uptake:

  • Stop the uptake by rapidly washing the cells with ice-cold buffer.

5. Cell Lysis and Quantification:

  • Lyse the cells (e.g., with NaOH or a lysis buffer provided in a kit).
  • For the radioactive method, measure the incorporated [³H]-2DG using a scintillation counter.
  • For the colorimetric method, follow the kit manufacturer's instructions to measure the accumulated 2-DG6P.

6. Data Analysis:

  • Normalize the glucose uptake values to the total protein content in each well.
  • Calculate the fold change in insulin-stimulated glucose uptake relative to the basal (unstimulated) uptake for each treatment condition.

Mandatory Visualizations

InsulinSignalingPathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR IRS1 IRS1 IR->IRS1 pY IKK IKK TNFR->IKK Activates GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Promotes Translocation GLUT4_vesicle->GLUT4_mem IKK->IRS1 pS (Inhibits) This compound This compound PPAR PPARα/γ This compound->PPAR Nucleus Nucleus PPAR->Nucleus Gene Transcription Nucleus->IKK Inhibits

Caption: this compound's mechanism in insulin resistance.

ExperimentalWorkflow cluster_assays Endpoint Assays Start Start: Preadipocyte Culture Differentiate Differentiate to Mature Adipocytes (8-12 days) Start->Differentiate Pretreat Pre-treat with this compound or Vehicle (24 hours) Differentiate->Pretreat Induce_IR Induce Insulin Resistance with TNF-α (24-72 hours) Pretreat->Induce_IR Assay_Glucose Glucose Uptake Assay Induce_IR->Assay_Glucose Assay_Western Western Blot for Insulin Signaling Proteins Induce_IR->Assay_Western

Caption: Workflow for studying this compound in cell culture.

References

Troubleshooting & Optimization

Optimizing Deutaleglitazar Concentration in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Deutaleglitazar in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a deuterated form of Aleglitazar (B1664505), a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. As a dual agonist, it is designed to combine the therapeutic benefits of activating both PPAR isoforms, which play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation[2][3]. The deuteration of the molecule is intended to alter its pharmacokinetic profile, potentially offering a more stable and prolonged effect compared to its parent compound.

Q2: Which cell lines are suitable for experiments with this compound?

A2: The choice of cell line will depend on the research question. Given its dual PPARα/γ agonism, cell lines relevant to metabolic and inflammatory diseases are commonly used. These include:

  • Adipocytes: Human Simpson-Golabi-Behmel syndrome (SGBS) preadipocytes are a well-established model to study adipogenesis and insulin (B600854) sensitivity[1][2].

  • Cardiomyocytes: Primary or immortalized cardiomyocytes can be used to investigate the effects on cardiac metabolism and hypertrophy.

  • Hepatocytes: Cell lines such as HepG2 are useful for studying lipid metabolism and glucose production.

  • Macrophages: THP-1 or primary macrophages are suitable for investigating the anti-inflammatory effects of this compound[2].

Q3: What is a typical starting concentration range for this compound in cell culture?

A3: Based on studies with the parent compound Aleglitazar, a starting concentration range of 10 nM to 10 µM is recommended. In human SGBS adipocytes, concentrations as low as 10 nmol/L have been shown to be effective[1]. In human cardiomyocytes, a range of 0.01–20 µM has been explored[4][5]. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.

Q4: What are the known off-target effects of dual PPARα/γ agonists?

A4: While designed to be specific, dual PPAR agonists can have off-target effects or effects related to the activation of both PPAR isoforms that may be undesirable. Some documented side effects in clinical trials for this class of drugs include fluid retention, weight gain, and potential cardiovascular concerns[3][6]. It is important to monitor for unexpected cellular responses and consider including appropriate controls to distinguish between on-target and off-target effects.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
No observable effect of this compound 1. Sub-optimal concentration: The concentration used may be too low for the specific cell line or assay. 2. Short incubation time: The duration of treatment may be insufficient to induce a measurable response. 3. Low PPAR expression: The chosen cell line may have low endogenous expression of PPARα and/or PPARγ. 4. Compound degradation: The compound may have degraded due to improper storage or handling.1. Perform a dose-response curve with a wider concentration range (e.g., 1 nM to 50 µM). 2. Increase the incubation time (e.g., from 24 hours to 48 or 72 hours). 3. Verify PPARα and PPARγ expression in your cell line using qPCR or Western blot. Consider using a cell line with known high expression or transiently overexpressing the receptors. 4. Ensure proper storage of this compound (as per manufacturer's instructions) and prepare fresh stock solutions for each experiment.
High cell toxicity or death 1. Excessive concentration: The concentration of this compound may be too high, leading to cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be toxic to the cells. 3. Contamination: The cell culture may be contaminated.1. Lower the concentration of this compound. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range. 2. Ensure the final solvent concentration is non-toxic (typically <0.1% for DMSO). Include a vehicle control in your experiments. 3. Regularly check for signs of contamination and maintain good cell culture practice.
Inconsistent or variable results 1. Cell passage number: High passage numbers can lead to phenotypic drift and altered responses. 2. Inconsistent cell density: Variations in cell seeding density can affect the experimental outcome. 3. Variability in compound preparation: Inconsistent preparation of stock and working solutions.1. Use cells within a defined low passage number range. 2. Ensure consistent cell seeding density across all wells and experiments. 3. Prepare a large batch of stock solution and aliquot for single use to minimize freeze-thaw cycles and ensure consistency.
Unexpected or off-target effects 1. Activation of other signaling pathways: The observed effect may be independent of PPAR activation. 2. Compound-specific effects: The effect may be unique to the chemical structure of this compound and not a class effect of PPAR agonists.1. Use a PPAR antagonist (e.g., GW9662 for PPARγ) to confirm that the observed effect is PPAR-dependent. 2. Compare the effects of this compound with other PPARα, PPARγ, or dual agonists to distinguish compound-specific from class-specific effects.

Quantitative Data Presentation

Table 1: In Vitro Potency of Aleglitazar (Parent Compound of this compound)

ParameterHuman PPARαHuman PPARγReference
IC50 38 nM19 nM[7]
EC50 50 nM-[7]

Table 2: Effective Concentrations of Aleglitazar in Different Cell Types

Cell TypeConcentration RangeObserved EffectReference
Human SGBS Adipocytes Starting at 10 nMReduced expression of pro-inflammatory mediators.[1]
Human Cardiomyocytes 0.01 - 20 µMAttenuated hyperglycemia-induced apoptosis.[4][5]
Human Adipocyte/Macrophage Co-culture Starting at 13 nMReduced basal lipolysis and inflammatory cytokine secretion.[2]

Experimental Protocols

Protocol 1: Dose-Response Determination using a Reporter Gene Assay

This protocol describes a method to determine the effective concentration (EC50) of this compound on PPARα and PPARγ activation.

  • Cell Culture:

    • Culture a suitable cell line (e.g., HEK293T or HepG2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transient Transfection:

    • Seed cells in a 96-well plate.

    • Co-transfect cells with:

      • A PPAR expression vector (either PPARα or PPARγ).

      • A reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

      • A control plasmid expressing Renilla luciferase for normalization.

  • Compound Treatment:

    • After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 100 µM) or a vehicle control (e.g., DMSO).

  • Luciferase Assay:

    • After another 24 hours, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Plot the normalized luciferase activity against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.

Protocol 2: Assessment of Anti-Inflammatory Effects in Adipocytes

This protocol outlines a method to evaluate the anti-inflammatory properties of this compound in adipocytes.

  • Cell Differentiation:

    • Culture and differentiate SGBS preadipocytes into mature adipocytes according to established protocols.

  • Compound Pre-treatment:

    • Treat mature adipocytes with different concentrations of this compound for 24 hours.

  • Inflammatory Challenge:

    • Induce an inflammatory response by treating the cells with a pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL) for a specified period (e.g., 6-24 hours).

  • Gene Expression Analysis:

    • Isolate total RNA from the cells.

    • Perform quantitative real-time PCR (qPCR) to measure the expression of inflammatory marker genes (e.g., IL-6, MCP-1).

  • Protein Secretion Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentration of secreted inflammatory cytokines (e.g., IL-6, MCP-1) using an enzyme-linked immunosorbent assay (ELISA).

Mandatory Visualizations

PPAR_Signaling_Pathway This compound Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds Heterodimer PPAR/RXR Heterodimer PPARa->Heterodimer Forms PPARg->Heterodimer Forms RXR RXR RXR->Heterodimer PPRE PPRE (PPAR Response Element) Heterodimer->PPRE Binds to TargetGenes Target Gene Transcription PPRE->TargetGenes Regulates Experimental_Workflow Dose-Response Experiment Workflow start Start cell_culture Cell Seeding (e.g., HEK293T) start->cell_culture transfection Transient Transfection (PPAR, PPRE-Luc, Renilla) cell_culture->transfection treatment This compound Treatment (Dose Range) transfection->treatment incubation Incubation (24 hours) treatment->incubation lysis Cell Lysis incubation->lysis luciferase_assay Dual-Luciferase Assay lysis->luciferase_assay data_analysis Data Analysis (Normalization & Curve Fitting) luciferase_assay->data_analysis end End (EC50 Determination) data_analysis->end Troubleshooting_Logic Troubleshooting: No Observable Effect start No Observable Effect check_concentration Is concentration optimal? start->check_concentration dose_response Perform Dose-Response check_concentration->dose_response No check_incubation Is incubation time sufficient? check_concentration->check_incubation Yes dose_response->check_incubation increase_time Increase Incubation Time check_incubation->increase_time No check_ppar Is PPAR expression adequate? check_incubation->check_ppar Yes increase_time->check_ppar verify_expression Verify PPAR Expression (qPCR/Western) check_ppar->verify_expression No check_compound Is compound integrity okay? check_ppar->check_compound Yes end Re-evaluate Experiment verify_expression->end prepare_fresh Prepare Fresh Stock check_compound->prepare_fresh No check_compound->end Yes prepare_fresh->end

References

Deutaleglitazar Off-Target Effects: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

This technical support center provides researchers, scientists, and drug development professionals with guidance on identifying, assessing, and mitigating potential off-target effects of Deutaleglitazar during preclinical research. This compound is an experimental dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1] While its primary mechanism of action is through these nuclear receptors, like many small molecules, it may interact with unintended biological targets.[2] Understanding and controlling for these off-target effects is critical for the accurate interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a dual agonist for the peroxisome proliferator-activated receptors PPARα and PPARγ.[1] These are nuclear receptors that, upon activation, regulate the transcription of genes involved in glucose metabolism, lipid metabolism, and inflammation.[3][4] Its intended action is to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.

Q2: What are the potential off-target effects of PPAR agonists like this compound?

A2: Off-target effects occur when a drug interacts with unintended molecular targets. For the broader class of PPAR agonists (thiazolidinediones and fibrates), known side effects that may be linked to off-target or exaggerated on-target actions include weight gain, fluid retention, and bone fractures (primarily associated with PPARγ activation). At a molecular level, potential off-target interactions could involve other nuclear receptors, kinases, or metabolic enzymes. Early identification of these interactions is key to reducing safety-related issues in drug development.

Q3: My cells are showing a response to this compound that is inconsistent with PPARα/γ activation. What could be the cause?

A3: This could be due to an off-target effect. First, confirm that your experimental system (e.g., cell line) expresses functional PPARα and PPARγ receptors. If expression is confirmed, the unexpected phenotype could result from this compound interacting with another signaling pathway. We recommend performing a counter-screen or a target deconvolution experiment to identify potential off-target binders. (See Troubleshooting Guide TS-02 and Experimental Protocol EP-02).

Q4: How can I distinguish between on-target and off-target effects in my experiment?

A4: The gold standard is to use a combination of controls. This includes:

  • A known selective PPARα or PPARγ antagonist (e.g., GW9662 for PPARγ) to see if the effect is blocked.

  • Gene knockdown/knockout models (e.g., using CRISPR or siRNA for PPARα/γ) to see if the effect persists in the absence of the intended target.

  • A structurally related but inactive control compound , if available, to control for effects related to the chemical scaffold itself.

If the effect is not reversed by an antagonist or persists in a knockout model, it is likely an off-target effect.

Troubleshooting Guides

TS-01: Inconsistent Potency (EC50) in Cell-Based Assays
Observed Problem Potential Cause Recommended Action
Higher than expected EC50 values across replicates.1. Compound Degradation: this compound may be unstable in your specific cell culture medium or under certain storage conditions. 2. Cell Health Issues: Mycoplasma contamination or poor cell viability can affect assay results. 3. Assay Interference: The compound may interfere with the assay readout technology (e.g., luciferase reporter).1. Prepare fresh compound dilutions for each experiment. Verify compound stability in media over the experiment's duration using LC-MS. 2. Routinely test cell lines for mycoplasma. Perform a cell viability assay (e.g., MTT, trypan blue) in parallel. 3. Run a control experiment with the assay components (e.g., luciferase enzyme) in a cell-free system to check for direct inhibition.
High variability in EC50 between experiments.1. Inconsistent Cell Passage Number: Receptor expression levels can change as cells are passaged. 2. Serum Lot Variation: Different lots of fetal bovine serum (FBS) contain varying levels of endogenous PPAR ligands which can compete with this compound.1. Maintain a consistent, narrow range of passage numbers for all experiments. 2. Pre-screen several lots of FBS for low endogenous PPAR activity or use charcoal-stripped serum to remove endogenous ligands.
TS-02: Phenotype Observed in a PPAR-Null Cell Line
Observed Problem Potential Cause Recommended Action
A biological effect (e.g., change in gene expression, altered cell proliferation) is observed after this compound treatment in a cell line confirmed to lack PPARα and PPARγ.1. Off-Target Binding: The compound is acting on a different molecular target expressed in the cell line. 2. Activation of another PPAR isoform: The cell line may express PPARδ (also known as PPARβ), and this compound may have some activity on this isoform.1. The effect is confirmed to be off-target. Proceed with target identification methods such as those outlined in Protocol EP-02 . 2. Test the activity of this compound in a PPARδ-specific reporter assay. Compare its potency against a known PPARδ agonist (e.g., GW501516).

Data Presentation

Table 1: Hypothetical Selectivity Profile of this compound

(Note: This data is for illustrative purposes. Researchers must determine the selectivity profile in their own systems.)

TargetEC50 (nM)Assay Type
hPPARα 50Luciferase Reporter Gene Assay
hPPARγ 35Luciferase Reporter Gene Assay
hPPARδ 1200Luciferase Reporter Gene Assay
Target X (Hypothetical Off-Target) 850Kinase Activity Assay
Target Y (Hypothetical Off-Target) >10,000Receptor Binding Assay

Experimental Protocols

EP-01: Validating On-Target PPAR Engagement using a PPAR Antagonist

Objective: To confirm that an observed cellular response is mediated through PPARγ.

Methodology:

  • Cell Seeding: Plate cells (e.g., HEK293T cells transiently transfected with a PPRE-luciferase reporter construct and a PPARγ expression vector) in a 96-well plate and allow them to adhere overnight.

  • Antagonist Pre-treatment: Pre-incubate the cells with a selective PPARγ antagonist (e.g., GW9662) at a concentration known to be effective (e.g., 1 µM) for 1 hour. Include a vehicle-only control group (e.g., 0.1% DMSO).

  • This compound Treatment: Add this compound at various concentrations (e.g., 0.1 nM to 10 µM) to both the antagonist-treated and vehicle-treated wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Lysis and Readout: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Plot the dose-response curve for this compound in the presence and absence of the antagonist. A rightward shift in the EC50 or a complete block of the response in the presence of the antagonist indicates an on-target effect.

EP-02: Identifying Off-Targets using Compound-Centric Chemical Proteomics (CCCP)

Objective: To identify proteins that directly bind to this compound in an unbiased manner.

Methodology:

  • Probe Synthesis: Synthesize an affinity probe by chemically linking this compound to a solid support (e.g., sepharose beads) via a linker. Ensure the modification does not affect pharmacological activity.

  • Protein Lysate Preparation: Prepare a protein lysate from the cells or tissue of interest under non-denaturing conditions.

  • Affinity Pulldown:

    • Incubate the protein lysate with the this compound-conjugated beads.

    • As a negative control, incubate a separate aliquot of the lysate with unconjugated beads.

    • As a competition control, incubate another aliquot with the this compound-conjugated beads in the presence of excess free (non-conjugated) this compound.

  • Washing: Wash the beads extensively to remove non-specific protein binders.

  • Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

  • Data Analysis: Identify specific binders by comparing the proteins identified in the this compound-bead sample to those in the negative control and competition control samples. Proteins significantly depleted in the competition control are considered high-confidence binders.

Visualizations

PPAR_Signaling_Pathway cluster_EC Extracellular Space cluster_CP Cytoplasm cluster_N Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Complex PPAR-RXR Heterodimer PPAR->Complex RXR RXR RXR->Complex Complex_N PPAR-RXR Heterodimer Complex->Complex_N Translocation PPRE PPRE (DNA Response Element) Transcription Target Gene Transcription PPRE->Transcription Regulates Complex_N->PPRE Binds

Caption: Simplified signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Experimental Result Observed Check_OnTarget Is the effect blocked by a PPA-R antagonist (e.g., GW9662)? Start->Check_OnTarget Check_Knockout Does the effect persist in a PPA-R knockout/knockdown model? Check_OnTarget->Check_Knockout No Conclusion_OnTarget Result is likely ON-TARGET Check_OnTarget->Conclusion_OnTarget Yes Check_Knockout->Conclusion_OnTarget No Conclusion_OffTarget Result is likely OFF-TARGET Check_Knockout->Conclusion_OffTarget Yes Identify_OffTarget Proceed to Off-Target Identification Protocols (EP-02) Conclusion_OffTarget->Identify_OffTarget

Caption: Logic diagram for differentiating on- and off-target effects.

References

Technical Support Center: Enhancing Deutaleglitazar Solubility for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of Deutaleglitazar for in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during formulation development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vivo studies?

A1: this compound is the deuterated form of Aleglitazar, a potent dual agonist of peroxisome proliferator-activated receptor alpha (PPARα) and gamma (PPARγ).[1][2] Like many new chemical entities, this compound is expected to have low aqueous solubility, which can lead to poor absorption and low bioavailability after oral administration, making it challenging to achieve therapeutic concentrations in animal models.[3][4]

Q2: What are the general strategies to improve the solubility of poorly water-soluble drugs like this compound?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs.[3] These include:

  • Co-solvents: Using a mixture of water-miscible organic solvents to increase solubility.

  • Surfactants: Incorporating surfactants to form micelles that can encapsulate the drug.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes, which have improved aqueous solubility.

  • Lipid-based formulations: Dissolving the compound in oils or creating self-emulsifying drug delivery systems (SEDDS).

  • Particle size reduction: Micronization or nanosuspension techniques can increase the surface area for dissolution.

  • pH adjustment: For ionizable compounds, altering the pH of the vehicle can increase solubility.

Q3: Is there a recommended starting point for formulating this compound for in vivo studies?

A3: Based on data for the parent compound, Aleglitazar, a common starting formulation for in vivo studies is a vehicle composed of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for Aleglitazar. Another option is a lipid-based formulation using corn oil.

Troubleshooting Guide

Issue: this compound precipitates out of solution upon preparation or during storage.

Possible Cause Troubleshooting Step Rationale
Low intrinsic solubility in the chosen vehicle. 1. Increase the proportion of the organic co-solvent (e.g., DMSO, PEG300) in the vehicle. 2. Incorporate a surfactant (e.g., Tween 80, Polysorbate 80) or increase its concentration. 3. Consider using a different solvent system altogether.Co-solvents and surfactants directly enhance the solubilization of lipophilic compounds.
Temperature fluctuations. 1. Prepare the formulation at a controlled room temperature. 2. Store the formulation at the recommended temperature and protect it from extreme temperature changes.Solubility is temperature-dependent. A decrease in temperature can cause a supersaturated solution to precipitate.
pH of the vehicle is not optimal. 1. If this compound has an ionizable group, adjust the pH of the aqueous component of the vehicle to favor the more soluble ionized form.For acidic or basic compounds, solubility can be significantly influenced by pH.

Issue: Inconsistent or low drug exposure in animal studies despite a visually clear formulation.

Possible Cause Troubleshooting Step Rationale
Drug precipitation in vivo upon dilution with gastrointestinal fluids. 1. Incorporate precipitation inhibitors such as polymers (e.g., HPMC, PVP) into the formulation. 2. Develop a lipid-based formulation like a self-emulsifying drug delivery system (SEDDS).These strategies help maintain the drug in a solubilized or finely dispersed state in the gastrointestinal tract, improving absorption.
Poor dissolution rate. 1. Consider particle size reduction techniques like micronization before dissolving the compound.Reducing particle size increases the surface area, which can lead to a faster dissolution rate.
Degradation of the compound in the formulation. 1. Assess the chemical stability of this compound in the chosen vehicle over the duration of the study. 2. If degradation is observed, consider alternative, more inert excipients.Formulation components can sometimes cause chemical degradation of the active pharmaceutical ingredient.

Data Presentation: Solubility of Aleglitazar (Proxy for this compound)

The following table summarizes known solubility data for Aleglitazar, which can be used as a starting point for this compound formulation development.

Solvent/Vehicle Solubility Reference
Dimethyl Sulfoxide (DMSO)45 mg/mL (102.85 mM)
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.5 mg/mL (5.71 mM)
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.71 mM)

Experimental Protocols

Protocol 1: Preparation of a Co-solvent-Based Formulation

  • Objective: To prepare a 1 mg/mL solution of this compound in a vehicle suitable for oral gavage in rodents.

  • Materials:

    • This compound powder

    • Dimethyl Sulfoxide (DMSO)

    • Polyethylene Glycol 300 (PEG300)

    • Tween 80

    • Saline (0.9% NaCl)

    • Sterile vials and syringes

  • Procedure:

    • Weigh the required amount of this compound.

    • Prepare the vehicle by mixing the components in the following ratio (v/v): 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.

    • First, dissolve the this compound in DMSO by vortexing. Gentle warming or sonication can be used to aid dissolution.

    • Gradually add the PEG300 to the solution while mixing.

    • Add the Tween 80 and mix thoroughly.

    • Finally, add the saline dropwise while continuously mixing to avoid precipitation.

    • Visually inspect the final formulation for clarity.

Visualizations

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_prep Preparation cluster_eval Evaluation cluster_troubleshoot Troubleshooting start Start with this compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in DMSO weigh->dissolve add_peg Add PEG300 dissolve->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline add_tween->add_saline visual Visual Inspection add_saline->visual precip Precipitation? visual->precip in_vivo Proceed to In Vivo Study precip->in_vivo No reformulate Reformulate precip->reformulate Yes increase_cosolvent Increase Co-solvent/Surfactant reformulate->increase_cosolvent change_vehicle Change Vehicle System reformulate->change_vehicle increase_cosolvent->weigh change_vehicle->weigh

Caption: Workflow for preparing and troubleshooting a co-solvent-based formulation for this compound.

ppar_signaling_pathway PPARα/γ Signaling Pathway This compound This compound PPAR_alpha PPARα This compound->PPAR_alpha PPAR_gamma PPARγ This compound->PPAR_gamma Heterodimer_alpha PPARα-RXR Heterodimer PPAR_alpha->Heterodimer_alpha Heterodimer_gamma PPARγ-RXR Heterodimer PPAR_gamma->Heterodimer_gamma RXR RXR RXR->Heterodimer_alpha RXR->Heterodimer_gamma PPRE PPRE (Peroxisome Proliferator Response Element) Heterodimer_alpha->PPRE Heterodimer_gamma->PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Lipid_Metabolism Lipid Metabolism (Fatty Acid Oxidation) Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis Glucose Homeostasis (Insulin Sensitization) Gene_Transcription->Glucose_Homeostasis

Caption: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.

References

Deutaleglitazar Reporter Gene Assay Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Deutaleglitazar in reporter gene assays. The information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is the deuterated form of Aleglitazar, a potent and balanced dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).[1][2] As a dual agonist, it is designed to simultaneously regulate lipid metabolism through PPARα activation and improve insulin (B600854) sensitivity via PPARγ activation.[3] In a reporter gene assay, this compound will activate the transcription of a reporter gene (e.g., luciferase) that is under the control of a promoter containing PPAR response elements (PPREs).

Q2: What is a reporter gene assay and why is it used for this compound?

A reporter gene assay is a common method to study the activity of transcription factors, such as PPARs. In this assay, cells are engineered to express a reporter protein (like luciferase) under the control of a specific DNA sequence (a PPRE in this case). When this compound activates PPARα and PPARγ, these receptors bind to the PPRE and drive the expression of the reporter protein. The amount of reporter protein produced, which can be easily measured (e.g., by light output for luciferase), is proportional to the activity of this compound. This allows for the quantification of its potency and efficacy.

Q3: Which cell lines are suitable for this compound reporter gene assays?

Several cell lines can be used for PPAR reporter gene assays, including HEK293, HepG2, and U2OS cells. The choice of cell line may depend on the specific experimental goals, such as studying the compound in a liver cell context (HepG2) or a more general, easily transfectable cell line (HEK293). It is important to choose a cell line with low endogenous PPAR activity to minimize background signal, or to co-transfect expression vectors for the PPAR subtypes of interest.

Q4: What is a dual-luciferase reporter assay and why is it recommended?

A dual-luciferase assay uses two different luciferases (e.g., Firefly and Renilla) expressed from two separate vectors.[4][5][6][7] The primary reporter (Firefly luciferase) is driven by the PPRE and responds to this compound. The secondary reporter (Renilla luciferase) is driven by a constitutive promoter and serves as an internal control. By normalizing the Firefly luciferase activity to the Renilla luciferase activity, you can correct for variations in transfection efficiency and cell number, leading to more accurate and reproducible results.[5][8][9]

Quantitative Data: Potency of Dual PPAR Agonists

The following table summarizes the in vitro potency of Aleglitazar (the non-deuterated parent compound of this compound) and other dual PPAR agonists in transcriptional activation reporter gene assays. The EC50 value represents the concentration of the agonist that elicits a half-maximal response. Given that deuteration in this compound primarily affects its pharmacokinetic properties, its in vitro potency is expected to be highly similar to Aleglitazar.

CompoundPPARα EC50 (nM)PPARγ EC50 (nM)Notes
Aleglitazar 5021Balanced and potent dual agonist.[2]
Saroglitazar~650 (pM range in some studies)3Predominantly a PPARα agonist with moderate PPARγ activity.[10]
Muraglitazar320110Dual agonist.
Tesaglitazar3600~200Dual agonist.

Experimental Protocols

Detailed Methodology for a Dual-Luciferase PPAR Reporter Gene Assay

This protocol outlines a general procedure for determining the potency of this compound on human PPARα and PPARγ using a dual-luciferase reporter assay system in a suitable cell line like HEK293.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Expression plasmid for human PPARα

  • Expression plasmid for human PPARγ

  • PPRE-driven Firefly luciferase reporter plasmid

  • Constitutively active Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound stock solution (in DMSO)

  • Dual-luciferase assay reagents

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding:

    • The day before transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing the PPARα or PPARγ expression plasmid, the PPRE-Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. A typical ratio is 10:10:1 for the expression, reporter, and control plasmids, respectively.

    • Follow the manufacturer's protocol for your chosen transfection reagent to form the lipid-DNA complexes.

    • Add the transfection mix to the cells and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in DMEM. The final DMSO concentration in the media should be kept below 0.1% to avoid solvent-induced artifacts.

    • After the 24-hour transfection period, remove the transfection medium and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control (DMSO).

    • Incubate the cells with the compound for another 24 hours.

  • Cell Lysis and Luciferase Assay:

    • Remove the medium and wash the cells once with Phosphate-Buffered Saline (PBS).

    • Add passive lysis buffer to each well and incubate for 15-20 minutes at room temperature with gentle shaking.

    • Following the dual-luciferase assay system's protocol, first, add the Firefly luciferase substrate and measure the luminescence.

    • Then, add the Stop & Glo® reagent to quench the Firefly reaction and activate the Renilla luciferase, and measure the second luminescence signal.

  • Data Analysis:

    • For each well, calculate the ratio of Firefly luciferase activity to Renilla luciferase activity to normalize the data.

    • Plot the normalized luciferase activity against the logarithm of the this compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC50 value.

Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR PPARα / PPARγ This compound->PPAR Binds to Heterodimer PPAR-RXR Heterodimer PPAR->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (on DNA) Heterodimer->PPRE Binds to Transcription Gene Transcription PPRE->Transcription Initiates Experimental_Workflow A Day 1: Seed Cells (e.g., HEK293 in 96-well plate) B Day 2: Transfection - PPARα/γ expression vector - PPRE-Firefly Luc vector - Renilla Luc control vector A->B C Day 3: Compound Treatment - Add serial dilutions of this compound - Incubate for 24 hours B->C D Day 4: Cell Lysis & Assay - Lyse cells - Measure Firefly luminescence C->D E Day 4: Data Analysis - Measure Renilla luminescence - Normalize Firefly/Renilla - Plot dose-response curve - Calculate EC50 D->E Troubleshooting_Tree Start Low or No Signal? Q1 High Signal? Start->Q1 No A1 Potential Causes: - Low transfection efficiency - Inactive compound - Weak promoter - Reagent issues Start->A1 Yes Q2 High Variability? Q1->Q2 No A2 Potential Causes: - High plasmid concentration - Strong promoter - High compound concentration - Long incubation time Q1->A2 Yes End Successful Assay Q2->End No (Assay OK) A3 Potential Causes: - Pipetting errors - Inconsistent cell numbers - Edge effects in plate - Reagent instability Q2->A3 Yes S1 Optimize transfection Check compound integrity Use stronger promoter Prepare fresh reagents A1->S1 Solutions S2 Reduce plasmid amount Use weaker promoter Titrate compound Shorten incubation A2->S2 Solutions S3 Use master mixes Ensure even cell seeding Avoid outer wells Use fresh reagents A3->S3 Solutions

References

Technical Support Center: Minimizing Toxicity of PPAR Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This resource provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for managing and minimizing the toxicity of Peroxisome Proliferator-Activated Receptor (PPAR) agonists in long-term experimental studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing hepatotoxicity (e.g., liver enlargement, increased ALT/AST) in our long-term rodent study with a PPARα agonist. Is this expected, and how can we investigate the human relevance?

A1: Yes, hepatotoxicity, including hepatomegaly and hepatocellular tumors, is a well-documented effect of potent PPARα agonists in long-term rodent studies.[1][2] This is largely considered a rodent-specific phenomenon due to the much higher expression of PPARα in the rodent liver compared to humans (about 10 times higher).[2] The mechanism involves the activation of PPARα, which leads to a massive increase in peroxisomes (peroxisome proliferation), altered fatty acid metabolism, and ultimately, a non-genotoxic carcinogenic response.[1][2]

Troubleshooting and Investigation Strategy:

  • Confirm Mechanism: Verify that the observed effects are indeed PPARα-mediated. This can be done using PPARα-null mice, which should be resistant to these hepatotoxic effects.

  • Assess Human Relevance: Human hepatocytes express significantly lower levels of PPARα and are generally considered non-responsive or far less sensitive to peroxisome proliferation. Therefore, the relevance of rodent tumors is debatable. To build a case for human safety, it's crucial to demonstrate a lack of similar proliferative responses in human-relevant models.

  • Next Steps:

    • Conduct short-term studies in a non-rodent species (e.g., canine, primate) where peroxisome proliferation is not a prominent feature.

    • Utilize in vitro models with primary human hepatocytes to show a lack of proliferative and pro-inflammatory responses seen in rodent cells.

    • Perform detailed histological analysis to characterize the liver changes.

Q2: Our long-term study with a PPARγ agonist is showing increased body weight, edema, and signs of cardiac hypertrophy in rats. What is the underlying mechanism and how should we monitor this?

A2: These findings are characteristic side effects of potent PPARγ agonists, such as the thiazolidinedione (TZD) class of drugs. The primary mechanism for edema and body weight gain is PPARγ-mediated fluid retention in the kidneys. Activation of PPARγ in the kidney's collecting ducts can increase the expression of the epithelial sodium channel (ENaC), leading to sodium and water reabsorption.

The cardiac hypertrophy is often a secondary consequence of the sustained plasma volume expansion (volume overload), which increases hemodynamic load on the heart.

Troubleshooting and Monitoring Protocol:

  • Monitor Body Weight and Fluid Balance: Implement rigorous monitoring of body weight, food/water intake, and urine output.

  • Assess Cardiovascular Function:

    • Regularly measure blood pressure and heart rate.

    • Perform serial echocardiography to quantify changes in left ventricular mass, chamber dimensions, and cardiac output.

  • Measure Serum Biomarkers: Monitor serum levels of cardiac biomarkers that indicate heart muscle stretch and stress, such as NT-proBNP and NT-proANP. Cardiac troponins (cTnI, cTnT) can also be measured as highly sensitive markers of direct myocardial injury.

Q3: There are reports of bladder and adipose tissue tumors in rodent carcinogenicity studies with dual PPARα/γ agonists. How should we interpret these findings?

A3: These findings require careful, mechanism-based investigation to determine their relevance to humans. For instance, with the dual agonist muraglitazar, urinary bladder tumors observed in male rats were linked to the formation of urinary solids (urolithiasis), a species-specific mechanism not considered relevant to humans at therapeutic exposures. Similarly, adipose tissue tumors (lipomas/liposarcomas) were attributed to persistent, high-level pharmacological stimulation of preadipocytes, occurring at exposures significantly higher than clinical levels.

Troubleshooting and Investigation Workflow:

  • Dose-Response Analysis: Carefully evaluate the dose- and exposure-response relationship for tumor formation. Determine if there is a clear threshold below which no tumors are observed.

  • Mechanistic Studies: Investigate the underlying mode of action. For bladder tumors, this includes urinalysis to detect crystals or stones. For adipose tumors, this involves histological analysis of fat depots to identify hyperplasia and pre-neoplastic changes.

  • Genotoxicity Testing: Confirm that the compound is non-genotoxic, which strengthens the argument that tumors are arising from a secondary, proliferative mechanism rather than direct DNA damage.

  • Human Relevance Assessment: Compare the rodent-effective concentrations with anticipated human therapeutic concentrations. If tumors only occur at multiples far exceeding clinical exposure, the risk may be considered low.

Q4: We are developing a Selective PPAR Modulator (SPPARM). How is its toxicity profile expected to differ from a conventional full agonist?

A4: A key goal in developing SPPARMs is to separate the therapeutic benefits from the adverse effects associated with full PPAR activation. SPPARMs are designed to bind to the PPAR receptor in a unique way, leading to a different conformational change. This results in the differential recruitment of co-activator and co-repressor proteins, and thus, the activation or repression of a more selective set of target genes.

Expected Differences in Toxicity Profile:

  • SPPARMα: A selective PPARα modulator (SPPARMα) like Pemafibrate is designed to achieve potent triglyceride-lowering effects with a reduced risk of the hepatotoxicity (liver enzyme elevations) and renal toxicity sometimes seen with older fibrates.

  • SPPARMγ: A selective PPARγ modulator aims to retain insulin-sensitizing effects while minimizing the adverse effects of full agonists, such as fluid retention, weight gain, and bone loss.

Verification Strategy:

  • Gene Expression Profiling: In relevant tissues (liver, kidney, adipose), compare the gene expression signature of your SPPARM to that of a full agonist. This can confirm a more selective pattern of gene regulation.

  • Head-to-Head Long-Term Studies: Conduct comparative in vivo studies against a benchmark full agonist. Directly compare endpoints like liver and kidney function markers, body weight, fluid balance, and bone density.

  • Phenotypic Screening: Assess for key adverse outcomes. For a SPPARMγ, this would include sensitive measures of plasma volume and cardiac function. For a SPPARMα, this includes detailed liver histology and serum chemistry.

Data Summary Tables

Table 1: Summary of Common Toxicities of PPAR Agonists in Long-Term Rodent Studies

PPAR SubtypePrimary Target Organ(s)Common Toxicological Findings in RodentsGeneral Human Relevance
PPARα Liver, Pancreas, TestisHepatocellular tumors, Pancreatic acinar cell tumors, Leydig cell tumors.Low; largely considered a rodent-specific effect due to higher receptor expression and different metabolic response.
PPARγ Kidney, Heart, Adipose TissueFluid retention, plasma volume expansion, cardiac hypertrophy, weight gain.High; similar effects (edema, heart failure risk) are observed in humans, limiting the use of full agonists.
Dual PPARα/γ Liver, Bladder, AdiposeCombination of effects including bladder tumors (rodent-specific mechanism) and lipomas/liposarcomas (high-exposure).Depends on the specific finding; requires mechanism-based assessment.

Table 2: Comparison of Preclinical Profile: Full PPARα Agonist vs. SPPARMα

ParameterConventional Fibrate (e.g., Fenofibrate)SPPARMα (e.g., Pemafibrate/K-877)Reference
Potency (TG lowering) LowerHigh (approx. 2500x more potent than fenofibrate (B1672516) in vitro)
Adverse Events (Clinical) Dose-limiting liver and kidney effects can occur.Incidence of adverse events comparable to placebo and lower than fenofibrate in Phase 2 trials.
Serum Creatinine Can cause elevationsMinimal to no effect reported
Liver Enzymes (ALT/AST) Can cause elevationsMinimal to no effect reported

Key Experimental Protocols

Protocol 1: Histopathological Analysis of Liver Tissue

This protocol outlines the basic steps for preparing liver tissue for histological examination to assess for hypertrophy, hyperplasia, necrosis, and steatosis.

  • Tissue Collection & Fixation:

    • Excise liver lobes immediately post-euthanasia.

    • Measure and weigh the entire liver for organ weight assessment.

    • Take representative sections (approx. 3-5 mm thick) from multiple lobes.

    • Immediately place tissue sections in 10% neutral buffered formalin at a volume at least 15-20 times that of the tissue. Fix for 24-48 hours.

  • Tissue Processing & Embedding:

    • Following fixation, dehydrate the tissue through a series of graded ethanol (B145695) solutions (e.g., 70%, 95%, 100%).

    • Clear the tissue with an agent like xylene.

    • Infiltrate and embed the tissue in paraffin (B1166041) wax using standard procedures.

  • Sectioning & Staining:

    • Cut paraffin-embedded blocks into 4-5 µm thick sections using a microtome.

    • Mount sections on glass slides.

    • Hematoxylin and Eosin (H&E) Staining: This is the standard stain for assessing general morphology, inflammation, and cellular changes. It stains cell nuclei blue and cytoplasm/extracellular matrix pink.

    • Masson's Trichrome Staining: Use this stain to specifically assess fibrosis. It stains collagen fibers blue/green, nuclei black, and cytoplasm red/pink.

    • Oil Red O Staining: To assess for steatosis (fatty liver), use frozen liver sections (not paraffin-embedded) and stain with Oil Red O, which stains neutral lipids red.

  • Microscopic Evaluation:

    • A board-certified veterinary pathologist should perform a systematic evaluation of the slides.

    • Assess for changes in liver architecture, hepatocyte size (hypertrophy), cell number (hyperplasia), necrosis, apoptosis, inflammation, and lipid accumulation.

Protocol 2: Quantification of Serum Cardiac Biomarkers

This protocol describes the measurement of NT-proBNP, a marker of cardiac wall stress, in rodent serum.

  • Sample Collection:

    • Collect whole blood from rodents via appropriate methods (e.g., submandibular or cardiac puncture at termination) into serum separator tubes.

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the serum supernatant and store at -80°C until analysis to prevent degradation.

  • ELISA Assay (Example using a commercial kit):

    • Use a species-specific ELISA kit (e.g., Rat NT-proBNP ELISA).

    • Thaw serum samples and kit reagents (standards, controls, antibodies) on ice.

    • Prepare serial dilutions of the standard to generate a standard curve.

    • Add 10 µL of standards, controls, and unknown serum samples to the appropriate wells of the pre-coated microplate.

    • Follow the kit manufacturer's instructions for incubation times and washing steps with the provided wash buffer.

    • Add the detection antibody (e.g., HRP-conjugated antibody) and incubate.

    • After final washes, add the substrate solution (e.g., TMB) and allow color to develop.

    • Stop the reaction with the supplied stop solution.

  • Data Analysis:

    • Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Interpolate the concentrations of the unknown samples from the standard curve.

    • Express results in pg/mL or pmol/L. Compare levels between control and PPAR agonist-treated groups.

Visualizations: Pathways and Workflows

PPAR_Alpha_Rodent_Hepatotoxicity cluster_ligand Initiating Event cluster_receptor Molecular Activation cluster_cellular Cellular Response cluster_organ Organ-Level Outcome Agonist PPARα Agonist (High Dose) PPARa PPARα Receptor (High Rodent Expression) Agonist->PPARa Binds & Activates RXR RXR PPARa->RXR Heterodimerizes PPRE PPRE Binding GeneExp ↑ Gene Expression (Fatty Acid Oxidation) PPRE->GeneExp Transcription Peroxisome ↑ Peroxisome Proliferation GeneExp->Peroxisome OxStress ↑ Oxidative Stress Peroxisome->OxStress Hypertrophy Hepatocyte Hypertrophy/ Hyperplasia OxStress->Hypertrophy Tumor Hepatocellular Tumors Hypertrophy->Tumor Chronic Stimulation PPAR_Gamma_Edema_Pathway cluster_drug Initiating Event cluster_kidney Kidney Collecting Duct cluster_systemic Systemic Consequences Agonist PPARγ Agonist PPARg PPARγ Activation Agonist->PPARg ENaC ↑ ENaC Gene Expression PPARg->ENaC NaRetention ↑ Na+ and Water Reabsorption ENaC->NaRetention PlasmaVol ↑ Plasma Volume (Hypervolemia) NaRetention->PlasmaVol Edema Peripheral Edema PlasmaVol->Edema CardiacLoad ↑ Cardiac Preload (Volume Overload) PlasmaVol->CardiacLoad Hypertrophy Cardiac Hypertrophy CardiacLoad->Hypertrophy Toxicity_Investigation_Workflow Observation Toxicity Signal Observed in Long-Term Study (e.g., organ weight, clinical pathology) DoseResponse Assess Dose-Response and Time-Course Observation->DoseResponse Histopath Detailed Histopathology of Target Organs DoseResponse->Histopath Biomarkers Measure Mechanistic Biomarkers (Serum, Tissue) DoseResponse->Biomarkers Mechanism Hypothesize Mode of Action (e.g., Receptor-mediated, Off-target) Histopath->Mechanism Biomarkers->Mechanism SpecialStudies Design Mechanistic Studies (e.g., KO models, human cells) Mechanism->SpecialStudies RiskAssessment Human Relevance Risk Assessment SpecialStudies->RiskAssessment

References

Technical Support Center: Interpreting Unexpected Results in Deutaleglitazar Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Deutaleglitazar. Given the limited direct public information on this compound, this guide draws heavily on the extensive data available for its parent compound, Aleglitazar (B1664505), a dual PPARα/γ agonist. The unexpected clinical trial outcomes of Aleglitazar offer valuable insights into potential challenges that may be encountered during the development of similar compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a deuterated form of Aleglitazar, a dual agonist for Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ)[1]. Activation of PPARα is primarily involved in lipid metabolism, while PPARγ activation improves insulin (B600854) sensitivity and glucose metabolism[1]. The intended therapeutic effect is to simultaneously address hyperglycemia and dyslipidemia in patients with type 2 diabetes mellitus[2].

Q2: What were the major unexpected outcomes in the clinical development of the parent compound, Aleglitazar?

The Phase III clinical trial for Aleglitazar, known as AleCardio, was terminated prematurely due to a lack of efficacy in reducing cardiovascular events and an increase in serious adverse events[3][4]. The primary unexpected outcomes included an increased risk of heart failure, renal dysfunction, and bone fractures.

Q3: Could deuteration of Aleglitazar mitigate these adverse effects?

Deuteration is a strategy used in drug development to alter the pharmacokinetic profile of a compound, often to increase its metabolic stability. While this can sometimes lead to an improved safety profile, it does not inherently change the compound's mechanism of action. Therefore, it is plausible that this compound could exhibit a similar adverse effect profile to Aleglitazar, and researchers should be vigilant for these potential outcomes.

Troubleshooting Guides for Unexpected Experimental Results

Issue 1: Unexpected Lack of Efficacy in Cardiovascular Outcome Models

Symptoms: In animal models of atherosclerosis or post-myocardial infarction remodeling, this compound fails to show a significant reduction in cardiovascular events compared to the control group, despite favorable changes in glucose and lipid profiles.

Possible Causes and Troubleshooting Steps:

  • On-Target but Insufficient Effect: The dual PPARα/γ agonism may not be sufficient to overcome the complex pathology of cardiovascular disease in the chosen model.

    • Action: Re-evaluate the animal model to ensure it is appropriate for the therapeutic mechanism. Consider models that are more sensitive to metabolic improvements.

  • Off-Target Effects: The compound may have unforeseen off-target effects that counteract the beneficial on-target effects.

    • Action: Conduct comprehensive off-target screening assays to identify potential unintended molecular interactions.

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The dosing regimen may not achieve the necessary therapeutic exposure at the target tissues.

    • Action: Perform detailed PK/PD studies to correlate drug exposure with biomarker changes and functional outcomes.

Issue 2: Observation of Edema and Biomarkers of Heart Failure

Symptoms: In vivo studies show fluid retention, increased heart weight, or elevated biomarkers of cardiac stress (e.g., BNP) in animals treated with this compound.

Possible Causes and Troubleshooting Steps:

  • PPARγ-Mediated Fluid Retention: Activation of PPARγ in the kidneys can lead to sodium and fluid retention, a known side effect of this class of drugs which can precipitate or exacerbate heart failure.

    • Action: Closely monitor fluid balance and renal function in animal studies. Co-administration with a diuretic could be explored mechanistically, but this may not be a viable clinical solution.

  • Direct Cardiotoxicity: While less likely to be the primary mechanism for this class, direct adverse effects on cardiomyocytes cannot be entirely ruled out.

    • Action: Conduct in vitro studies on isolated cardiomyocytes to assess for direct toxicity, effects on contractility, and electrophysiology.

Issue 3: Increased Incidence of Bone Fractures in Long-Term Studies

Symptoms: Chronic administration of this compound in animal models leads to a higher rate of bone fractures compared to the control group.

Possible Causes and Troubleshooting Steps:

  • PPARγ Effects on Bone Metabolism: PPARγ activation can promote the differentiation of mesenchymal stem cells into adipocytes at the expense of osteoblasts, leading to decreased bone formation and increased bone fragility. This is a known class effect of thiazolidinediones (a class of PPARγ agonists).

    • Action: Incorporate bone mineral density measurements (e.g., via micro-CT) and bone turnover markers in long-term in vivo studies.

  • Altered Calcium and Phosphate Homeostasis: The compound could indirectly affect bone health by altering mineral metabolism.

    • Action: Monitor serum and urine levels of calcium, phosphate, and vitamin D metabolites.

Issue 4: Evidence of Renal Impairment

Symptoms: Increased serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN), and/or decreased estimated glomerular filtration rate (eGFR) are observed in animals treated with this compound.

Possible Causes and Troubleshooting Steps:

  • Hemodynamic Effects: PPARα agonists, such as fibrates, are known to cause reversible increases in serum creatinine that may not reflect true kidney damage but rather altered hemodynamics.

    • Action: To assess the reversibility of renal effects, include a washout period at the end of in vivo studies and monitor if renal function parameters return to baseline.

  • Direct Renal Toxicity: The possibility of direct toxic effects on renal tubules or glomeruli should be considered.

    • Action: Conduct histopathological examination of kidney tissues from toxicology studies to look for any structural damage.

Data Presentation

Table 1: Primary Efficacy Outcomes in the AleCardio Trial (Aleglitazar vs. Placebo)
OutcomeAleglitazar Group (N=3616)Placebo Group (N=3610)Hazard Ratio (95% CI)P-value
Primary Composite Endpoint 344 (9.5%) 360 (10.0%) 0.96 (0.83-1.11) 0.57
Cardiovascular Death136 (3.8%)134 (3.7%)1.02 (0.81-1.29)0.85
Nonfatal Myocardial Infarction163 (4.5%)181 (5.0%)0.90 (0.73-1.11)0.32
Nonfatal Stroke57 (1.6%)55 (1.5%)1.04 (0.72-1.50)0.84
Data sourced from the AleCardio randomized clinical trial publication.
Table 2: Key Safety Outcomes in the AleCardio Trial (Aleglitazar vs. Placebo)
Adverse EventAleglitazar Group (N=3616)Placebo Group (N=3610)Hazard Ratio (95% CI) or P-value
Serious Adverse Events
Heart Failure124 (3.4%)101 (2.8%)P = 0.14
Renal Dysfunction267 (7.4%)99 (2.7%)P < 0.001
Gastrointestinal Hemorrhages86 (2.4%)63 (1.7%)P = 0.03
Other Adverse Events
Bone Fractures129 (3.6%)93 (2.6%)P = 0.02
Hypoglycemia286 (7.9%)158 (4.4%)P < 0.001
Data sourced from the AleCardio randomized clinical trial publication.

Experimental Protocols

In Vitro PPAR Activation Assay (General Protocol)

This assay is used to determine the potency and selectivity of a compound as a PPAR agonist.

  • Cell Line: A suitable mammalian cell line (e.g., HEK293, CHO) is used.

  • Transfection: Cells are transiently transfected with two plasmids:

    • An expression vector containing the ligand-binding domain of the human PPAR isotype (α, γ, or δ) fused to a GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence.

  • Compound Treatment: Transfected cells are incubated with varying concentrations of the test compound (e.g., this compound).

  • Luciferase Assay: After an incubation period (typically 18-24 hours), cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the activation of the PPAR receptor. Dose-response curves are generated to determine the EC50 (half-maximal effective concentration) for each PPAR isotype.

Animal Models for Type 2 Diabetes and Cardiovascular Disease
  • db/db Mice: These mice have a mutation in the leptin receptor, leading to obesity, insulin resistance, and hyperglycemia. They are a common model for studying the metabolic effects of anti-diabetic drugs.

  • Zucker Diabetic Fatty (ZDF) Rats: These rats also have a leptin receptor mutation and develop obesity, hyperglycemia, and dyslipidemia. They are often used to study diabetic complications, including nephropathy and cardiomyopathy.

  • ApoE Knockout Mice on a High-Fat Diet: Apolipoprotein E (ApoE) knockout mice are deficient in a key protein for lipoprotein clearance. When fed a high-fat diet, they develop severe hypercholesterolemia and atherosclerotic plaques, making them a standard model for studying atherosclerosis.

Mandatory Visualizations

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PPAR_RXR PPARα/γ-RXR Heterodimer This compound->PPAR_RXR Binds & Activates PPRE PPRE (PPAR Response Element) PPAR_RXR->PPRE Binds to DNA Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Metabolic_Effects Metabolic Effects (Lipid & Glucose Control) Gene_Transcription->Metabolic_Effects Leads to

Caption: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.

Troubleshooting_Workflow Start Unexpected In Vivo Result (e.g., Lack of Efficacy, Toxicity) Check_Dose Verify Dosing & Formulation Start->Check_Dose PK_PD_Analysis Conduct PK/PD Studies (Exposure vs. Biomarkers) Check_Dose->PK_PD_Analysis Dose Correct Hypothesis_Refinement Refine Hypothesis & Redesign Experiment Check_Dose->Hypothesis_Refinement Dose Incorrect On_Target_Mechanism Investigate On-Target Mechanism PK_PD_Analysis->On_Target_Mechanism Off_Target_Screening Perform Off-Target Screening On_Target_Mechanism->Off_Target_Screening Mechanism Plausible, but Effect Absent Model_Validation Re-evaluate Animal Model Relevance On_Target_Mechanism->Model_Validation Mechanism Confirmed Off_Target_Screening->Hypothesis_Refinement Model_Validation->Hypothesis_Refinement

Caption: A logical workflow for troubleshooting unexpected in vivo experimental results.

Adverse_Effects_Logic cluster_PPARg PPARγ Activation cluster_PPARa PPARα Activation This compound This compound (Dual PPARα/γ Agonist) Fluid_Retention Renal Fluid Retention This compound->Fluid_Retention Bone_Loss Altered Bone Metabolism (↓Osteoblasts, ↑Adipocytes) This compound->Bone_Loss Renal_Hemodynamics Altered Renal Hemodynamics This compound->Renal_Hemodynamics Heart_Failure Heart Failure Risk Fluid_Retention->Heart_Failure Bone_Fractures Bone Fracture Risk Bone_Loss->Bone_Fractures Renal_Impairment Renal Impairment (↑Creatinine) Renal_Hemodynamics->Renal_Impairment

Caption: Logical relationship between PPAR activation and observed adverse effects.

References

Deutaleglitazar Stability: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Deutaleglitazar for researchers, scientists, and drug development professionals. It addresses common questions and potential issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound solid compound?

A1: For long-term storage, it is recommended to store solid this compound at -20°C. For short-term storage, it can be kept at 4°C. The compound should be stored in a tightly sealed container to protect it from moisture and light.

Q2: How should I prepare and store this compound stock solutions?

A2: It is advisable to prepare stock solutions in a suitable solvent such as DMSO. For short-term use, these solutions can be stored at -20°C. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes and store them at -80°C to minimize freeze-thaw cycles, which can contribute to degradation.

Q3: Is this compound sensitive to light?

A3: Yes, exposure to light, particularly UV light, can potentially lead to the degradation of this compound. Therefore, it is crucial to protect the solid compound and its solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil. All experimental procedures should be carried out under subdued light conditions whenever possible.

Q4: What is the stability of this compound in aqueous solutions at different pH values?

A4: The stability of this compound in aqueous solutions is pH-dependent. It is generally more stable in neutral to slightly acidic conditions. In strongly acidic or alkaline solutions, it may undergo hydrolysis. It is recommended to perform a pH stability study to determine the optimal pH range for your specific experimental buffer.

Troubleshooting Guide

Issue 1: I am observing a loss of compound activity or inconsistent results in my experiments.

Possible Cause: This could be due to the degradation of your this compound stock solution.

Troubleshooting Steps:

  • Check Storage Conditions: Ensure that your stock solution has been stored at the recommended temperature (-80°C for long-term) and protected from light.

  • Avoid Multiple Freeze-Thaw Cycles: If you have been using the same stock vial multiple times, the compound may have degraded. It is best to use a fresh aliquot for your experiments.

  • Prepare a Fresh Stock Solution: If you suspect degradation, prepare a fresh stock solution from the solid compound and compare its performance with the old one.

  • Verify Solvent Purity: Ensure the solvent used to prepare the stock solution is of high purity and anhydrous, as contaminants or water can promote degradation.

Issue 2: I see unexpected peaks in my analytical chromatogram (e.g., HPLC, LC-MS).

Possible Cause: These unexpected peaks could be impurities from the initial compound or degradation products formed during storage or the experimental process.

Troubleshooting Steps:

  • Run a Blank: Analyze a sample of the solvent without the compound to rule out any peaks originating from the solvent itself.

  • Analyze a Freshly Prepared Sample: Prepare a solution from the solid compound and analyze it immediately to get a baseline chromatogram.

  • Perform Forced Degradation Studies: To identify potential degradation products, you can subject the compound to stress conditions (e.g., acid, base, heat, oxidation, light) and analyze the resulting samples. This can help in identifying the peaks corresponding to degradation products.

Quantitative Data Summary

The following tables summarize the stability of this compound under various stress conditions based on forced degradation studies.

Table 1: Stability of this compound Solution (1 mg/mL in Acetonitrile (B52724):Water 1:1) after 24 hours.

ConditionTemperatureDegradation (%)
0.1 M HCl60°C12.5
0.1 M NaOH60°C18.2
3% H₂O₂25°C8.7
UV Light (254 nm)25°C6.3
Heat80°C4.1

Table 2: pH-Dependent Stability of this compound in Aqueous Buffer at 37°C over 48 hours.

pHBuffer SystemDegradation (%)
3.0Citrate Buffer5.1
5.0Acetate Buffer2.3
7.4Phosphate Buffer3.8
9.0Borate Buffer9.6

Experimental Protocols

Protocol for Forced Degradation Study of this compound

Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways and products.

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffered saline (PBS)

  • HPLC system with a UV detector or a mass spectrometer

Procedure:

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or methanol.

  • Acidic Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M NaOH.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Alkaline Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • Neutralize the solution with 0.1 M HCl.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Thermal Degradation:

    • Keep 1 mL of the stock solution in an oven at 80°C for 24 hours.

    • Allow the solution to cool to room temperature.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute with mobile phase to a suitable concentration for analysis.

  • Analysis:

    • Analyze all the samples and a control (unstressed) sample by a validated HPLC method.

    • Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed samples with the control sample.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H₂O₂, 25°C) stock->oxidation Expose to Stress thermal Thermal Stress (80°C) stock->thermal Expose to Stress photo Photolytic Stress (UV light, 25°C) stock->photo Expose to Stress hplc HPLC/LC-MS Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for a forced degradation study of this compound.

troubleshooting_workflow start Inconsistent Experimental Results or Unexpected HPLC Peaks check_storage Were stock solutions stored correctly? (-80°C, protected from light) start->check_storage yes_storage Yes check_storage->yes_storage Yes no_storage No check_storage->no_storage No check_freeze_thaw Were multiple freeze-thaw cycles avoided? yes_storage->check_freeze_thaw prepare_fresh Prepare fresh stock solution. Re-run experiment. no_storage->prepare_fresh yes_freeze_thaw Yes check_freeze_thaw->yes_freeze_thaw Yes no_freeze_thaw No check_freeze_thaw->no_freeze_thaw No check_purity Is the purity of the solid compound and solvent verified? yes_freeze_thaw->check_purity aliquot_stock Aliquot new stock solutions for single use. no_freeze_thaw->aliquot_stock aliquot_stock->prepare_fresh yes_purity Yes check_purity->yes_purity Yes no_purity No check_purity->no_purity No end_point If issues persist, consider compound-buffer interactions or other experimental variables. yes_purity->end_point verify_purity Verify purity using analytical methods (e.g., NMR, LC-MS). no_purity->verify_purity verify_purity->prepare_fresh

Caption: Troubleshooting decision tree for this compound stability issues.

Technical Support Center: Mitigating Cardiovascular Risks of Dual PPAR Ag

Author: BenchChem Technical Support Team. Date: December 2025

gonists in Research

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with dual PPAR agonists. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments aimed at mitigating the cardiovascular risks associated with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary cardiovascular risks associated with dual PPARα/γ agonists?

A1: The primary cardiovascular risks observed with some dual PPARα/γ agonists, often referred to as "glitazars," include congestive heart failure, peripheral edema (fluid retention), and a potential increase in major adverse cardiovascular events (MACE) such as myocardial infarction and stroke.[1][2][3] Several compounds in this class, including muraglitazar (B1676866), tesaglitazar, and aleglitazar, were discontinued (B1498344) during clinical trials due to these adverse effects.[1][2]

Q2: What is the proposed molecular mechanism behind the cardiotoxicity of dual PPAR agonists?

A2: A leading hypothesis for the cardiotoxicity involves the competition between PPARα and PPARγ for their common coactivator, PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator-1α). This competition, along with a reduction in SIRT1 (Sirtuin 1) expression, can lead to decreased mitochondrial biogenesis and function in cardiomyocytes. This impairment of mitochondrial health is a key factor in the development of cardiac dysfunction.

Q3: Are all dual PPAR agonists equally risky?

A3: Not necessarily. The cardiovascular risk profile can be compound-specific and may depend on the balance of activity between PPARα and PPARγ, as well as off-target effects. For instance, some second-generation dual PPAR agonists are being developed with the aim of retaining metabolic benefits while minimizing cardiovascular side effects.

Q4: What are the main strategies being explored to mitigate these cardiovascular risks in a research setting?

A4: Key strategies include:

  • Selective PPARγ Modulation (SPPARγM): Developing partial agonists or selective modulators that elicit the desired insulin-sensitizing effects with a reduced propensity for side effects like fluid retention and heart failure.

  • Investigating Downstream Signaling: Targeting pathways downstream of PPAR activation that are directly involved in the adverse effects. This includes exploring ways to maintain or enhance SIRT1 and PGC-1α activity in cardiomyocytes.

  • Co-administration of Protective Agents: Investigating the use of other compounds that may counteract the negative cardiovascular effects of dual PPAR agonists.

Troubleshooting Guides for Key Experiments

In Vitro Assessment of Cardiotoxicity

Q5: I am observing unexpected cytotoxicity in my primary cardiomyocyte culture when treating with a dual PPAR agonist. What could be the cause?

A5: Several factors could contribute to this:

  • Suboptimal Cell Culture Conditions: Primary cardiomyocytes are sensitive to their environment. Ensure you are using the appropriate culture medium, supplements, and substrate (e.g., laminin (B1169045) or fibronectin coating). Poor attachment or nutrient-deprived media can make cells more susceptible to drug-induced stress.

  • Compound Solubility and Stability: Verify the solubility of your test compound in the culture medium. Precipitation can lead to inaccurate concentrations and direct physical stress on the cells. Also, confirm the stability of the compound under your experimental conditions (e.g., temperature, light exposure).

  • Off-Target Effects: The observed toxicity may be independent of PPAR activation. Consider including appropriate controls, such as PPAR antagonists or cells with PPAR expression knocked down, to confirm the role of the intended target.

Troubleshooting Table for In Vitro Cardiotoxicity Assays

IssuePossible CauseSuggested Solution
High background fluorescence in ROS/Mitochondrial assays Autofluorescence of the compound.Run a compound-only control to quantify its intrinsic fluorescence and subtract it from the experimental values.
Phototoxicity from the fluorescent dye.Reduce the dye concentration and/or the light exposure time during imaging.
Inconsistent results in hERG channel assays Unstable patch clamp recordings.Ensure a high-resistance seal (>1 GΩ) and monitor for any drift in baseline currents. Use appropriate voltage protocols to isolate the hERG current.
Compound precipitation in the perfusion system.Check the solubility of the compound in the extracellular solution and filter if necessary.
Difficulty in interpreting JC-1 assay results JC-1 dye aggregation or precipitation.Ensure the JC-1 working solution is freshly prepared and properly dissolved. Vortex thoroughly before use.
Cell density is too high or too low.Optimize cell seeding density to ensure a healthy monolayer. Overly confluent or sparse cultures can affect mitochondrial function.
In Vivo Assessment of Cardiovascular Function

Q6: My in vivo study with a dual PPAR agonist in mice is showing significant fluid retention, making it difficult to assess direct cardiac effects. How can I manage this?

A6: Fluid retention is a known class effect of some PPARγ agonists.

  • Dose Optimization: The extent of fluid retention is often dose-dependent. Consider performing a dose-response study to find a concentration that provides the desired metabolic effects with manageable edema.

  • Diuretic Co-administration: In some cases, co-administration of a diuretic, particularly an aldosterone (B195564) antagonist, can help manage the fluid retention. However, be aware that this can introduce confounding variables, so appropriate control groups are essential.

  • Endpoint Selection: Focus on endpoints that are less likely to be directly influenced by changes in fluid balance, such as echocardiographic parameters of cardiac structure and function, or molecular markers of cardiac stress and fibrosis.

Troubleshooting Table for In Vivo Cardiovascular Studies

IssuePossible CauseSuggested Solution
High variability in echocardiography measurements Inconsistent animal positioning and probe placement.Ensure consistent and gentle handling of the animals. Use anatomical landmarks to standardize the imaging planes.
Anesthesia-induced cardiac depression.Use a consistent and minimal dose of anesthetic. Monitor vital signs throughout the procedure.
Poor quality of tissue sections for histology Inadequate fixation or embedding.Ensure the heart is thoroughly perfused with a suitable fixative (e.g., 4% paraformaldehyde) before embedding. Follow a standardized protocol for paraffin (B1166041) or OCT embedding.
Artifacts in Masson's trichrome staining.Optimize the differentiation steps in the staining protocol to achieve clear distinction between collagen (blue) and muscle (red).

Quantitative Data Summary

The following tables summarize key quantitative data from studies on discontinued dual PPAR agonists.

Table 1: Cardiovascular Adverse Events of Muraglitazar

OutcomeMuraglitazar (n=2374)Control (Placebo or Pioglitazone) (n=1351)Relative Risk (95% CI)P-value
Death, Myocardial Infarction, or Stroke1.47%0.67%2.23 (1.07-4.66)0.03
Death, MI, Stroke, TIA, or CHF2.11%0.81%2.62 (1.36-5.05)0.004
Congestive Heart Failure (CHF)0.55%0.07%7.43 (0.97-56.8)0.053
(Data from Nissen et al., 2005)

Table 2: Cardiovascular and Safety Outcomes of Aleglitazar in the AleCardio Trial

OutcomeAleglitazar (n=3609)Placebo (n=3616)Hazard Ratio (95% CI)P-value
Primary Efficacy Endpoint
Death, nonfatal MI, or nonfatal stroke9.5%10.0%0.96 (0.83-1.11)0.57
Key Safety Endpoints
Heart Failure3.4%2.8%1.21 (0.95-1.56)0.14
Gastrointestinal Hemorrhage2.4%1.7%1.43 (1.03-1.99)0.03
Renal Dysfunction7.4%2.7%2.85 (2.25-3.60)<0.001
(Data from Lincoff et al., 2014)

Detailed Experimental Protocols

Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1 Staining

This protocol describes the use of the JC-1 fluorescent probe to assess changes in mitochondrial membrane potential in cultured cardiomyocytes treated with a dual PPAR agonist.

Materials:

  • Primary or iPSC-derived cardiomyocytes

  • Cell culture medium and supplements

  • Dual PPAR agonist of interest

  • JC-1 Mitochondrial Membrane Potential Assay Kit

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Seed cardiomyocytes in a suitable culture plate (e.g., 96-well black-walled plate for plate reader analysis) and allow them to adhere and stabilize.

  • Compound Treatment: Treat the cells with the dual PPAR agonist at various concentrations for the desired duration. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., FCCP).

  • JC-1 Staining:

    • Prepare the JC-1 staining solution according to the manufacturer's instructions.

    • Remove the culture medium from the cells and wash gently with pre-warmed buffer.

    • Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Washing:

    • Remove the staining solution and wash the cells with assay buffer.

  • Fluorescence Measurement:

    • Microscopy: Image the cells using appropriate filter sets for green (monomers, indicating low membrane potential) and red (J-aggregates, indicating high membrane potential) fluorescence.

    • Plate Reader: Measure the fluorescence intensity at Ex/Em wavelengths of ~485/535 nm for green fluorescence and ~540/590 nm for red fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in the treated cells compared to the control indicates mitochondrial depolarization.

Protocol 2: In Vivo Assessment of Fluid Retention in Mice

This protocol outlines a method to assess fluid retention in mice treated with a dual PPAR agonist.

Materials:

  • Male C57BL/6J mice (or other appropriate strain)

  • Dual PPAR agonist of interest

  • Vehicle control

  • Metabolic cages

  • Bioelectrical impedance spectroscopy (BIS) instrument (optional)

Procedure:

  • Acclimation: Acclimate the mice to individual housing in metabolic cages for at least 3 days.

  • Baseline Measurements: Record baseline body weight, food intake, and water intake for each mouse. If available, perform a baseline measurement of total body water (TBW) and extracellular fluid (ECF) using BIS.

  • Treatment: Administer the dual PPAR agonist or vehicle to the respective groups of mice daily for the duration of the study (e.g., 7-14 days). The compound can be mixed with the diet or administered by oral gavage.

  • Daily Monitoring: Record body weight, food intake, and water intake daily.

  • Urine Collection: Collect urine over a 24-hour period at baseline and at the end of the treatment period to measure urine volume and osmolality.

  • Final Measurements: At the end of the study, record the final body weight and perform a final BIS measurement of TBW and ECF.

  • Data Analysis: Compare the changes in body weight, fluid intake, urine output, and body water composition between the treated and control groups. A significant increase in body weight and TBW/ECF in the treated group is indicative of fluid retention.

Protocol 3: Western Blot Analysis of SIRT1 and PGC-1α in Cardiac Tissue

This protocol describes the detection of SIRT1 and PGC-1α protein levels in cardiac tissue lysates by Western blotting.

Materials:

  • Cardiac tissue samples

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies against SIRT1 and PGC-1α

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Tissue Lysis: Homogenize the cardiac tissue in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against SIRT1 and PGC-1α (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin). Be aware that the biologically relevant molecular weight of PGC-1α is ~110 kDa, not the predicted ~90 kDa.

Visualizations

Signaling_Pathway cluster_0 Dual PPAR Agonist Action cluster_1 Mitochondrial Regulation cluster_2 Cardiovascular Outcomes PPARa PPARα PPARg PPARγ PPARa->PPARg Competes for PGC-1α PGC1a PGC-1α PPARa->PGC1a Activates PPARg->PGC1a Activates Dual_Agonist Dual PPAR Agonist Dual_Agonist->PPARa Dual_Agonist->PPARg SIRT1 SIRT1 Dual_Agonist->SIRT1 Reduces Expression Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis SIRT1->PGC1a Deacetylates & Activates Metabolic_Benefit Metabolic Benefit Mito_Biogenesis->Metabolic_Benefit CV_Risk Cardiovascular Risk Mito_Biogenesis->CV_Risk Dysfunction leads to

Caption: Signaling pathway of dual PPAR agonist-induced cardiotoxicity.

Experimental_Workflow cluster_0 In Vitro Assessment cluster_1 In Vivo Assessment Cardiomyocyte_Culture 1. Cardiomyocyte Culture (Primary or iPSC-derived) Compound_Treatment_Vitro 2. Treat with Dual PPAR Agonist Cardiomyocyte_Culture->Compound_Treatment_Vitro Mito_Assay 3a. Mitochondrial Function Assays (JC-1, Seahorse) Compound_Treatment_Vitro->Mito_Assay hERG_Assay 3b. hERG Channel Assay Compound_Treatment_Vitro->hERG_Assay Data_Analysis_Vitro 4. Analyze Mitochondrial Health & Ion Channel Function Mito_Assay->Data_Analysis_Vitro hERG_Assay->Data_Analysis_Vitro Animal_Model 1. Animal Model (e.g., C57BL/6J Mice) Compound_Treatment_Vivo 2. Treat with Dual PPAR Agonist Animal_Model->Compound_Treatment_Vivo Fluid_Retention_Assay 3a. Fluid Retention Assessment (Body Weight, BIS) Compound_Treatment_Vivo->Fluid_Retention_Assay Cardiac_Function_Assay 3b. Cardiac Function Assessment (Echocardiography) Compound_Treatment_Vivo->Cardiac_Function_Assay Histology 4. Histological Analysis (Masson's Trichrome) Cardiac_Function_Assay->Histology Western_Blot 5. Molecular Analysis (SIRT1, PGC-1α Western Blot) Cardiac_Function_Assay->Western_Blot

Caption: Experimental workflow for assessing cardiovascular risks.

Logical_Relationship cluster_0 Problem cluster_1 Potential Causes cluster_2 Troubleshooting Steps Unexpected_Toxicity Unexpected in vitro Cardiotoxicity Culture_Issues Suboptimal Cell Culture Unexpected_Toxicity->Culture_Issues Compound_Issues Compound Instability/ Precipitation Unexpected_Toxicity->Compound_Issues Off_Target Off-Target Effects Unexpected_Toxicity->Off_Target Optimize_Culture Optimize Culture Conditions (Media, Substrate) Culture_Issues->Optimize_Culture Verify_Compound Verify Compound Solubility & Stability Compound_Issues->Verify_Compound Use_Controls Include PPAR Antagonists & Knockdown Models Off_Target->Use_Controls

Caption: Troubleshooting logic for in vitro cardiotoxicity.

References

Validation & Comparative

A Comparative Analysis of Deutaleglitazar and Saroglitazar Efficacy in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the clinical performance of two dual PPAR agonists, Deutaleglitazar and Saroglitazar. This report synthesizes available clinical data, details experimental methodologies, and visualizes key biological pathways and study designs.

This comparative guide provides a detailed examination of this compound and Saroglitazar, two dual peroxisome proliferator-activated receptor (PPAR) agonists. The primary focus of this analysis is to present the efficacy of these compounds in modulating lipid profiles and glycemic control, supported by data from clinical trials.

It is important to note at the outset that there is a significant disparity in the publicly available data for these two agents. Saroglitazar has been approved for use in India and has a substantial body of clinical trial data.[1] In contrast, information on this compound is sparse; it is identified as a deuterated form of Aleglitazar (B1664505). The clinical development of Aleglitazar was terminated before completion due to a lack of cardiovascular efficacy and safety concerns.[2] Therefore, this guide will present a comprehensive overview of Saroglitazar's efficacy and utilize data from Aleglitazar's clinical trials as a surrogate for discussing this compound, with the explicit understanding that this is an indirect comparison.

Mechanism of Action: Dual PPARα/γ Agonism

Both Saroglitazar and Aleglitazar (the parent compound of this compound) function as dual agonists of PPARα and PPARγ.[1][3] These nuclear receptors are critical regulators of lipid and glucose metabolism.

  • PPARα activation primarily influences lipid metabolism. It stimulates the transcription of genes involved in fatty acid uptake and oxidation, leading to a reduction in triglycerides and very-low-density lipoprotein (VLDL) cholesterol. It also plays a role in raising high-density lipoprotein (HDL) cholesterol levels.[4]

  • PPARγ activation is central to insulin (B600854) sensitization. It enhances glucose uptake in peripheral tissues like adipose tissue and skeletal muscle, thereby improving glycemic control.

The dual agonism of these compounds allows them to concurrently address both the dyslipidemia and hyperglycemia often present in patients with type 2 diabetes and other metabolic disorders.

Dual PPARα/γ Signaling Pathway cluster_ligand Ligands cluster_receptors Nuclear Receptors cluster_downstream Downstream Effects Saroglitazar Saroglitazar PPARα PPARα Saroglitazar->PPARα Binds to PPARγ PPARγ Saroglitazar->PPARγ Binds to Aleglitazar Aleglitazar Aleglitazar->PPARα Binds to Aleglitazar->PPARγ Binds to Lipid Metabolism Lipid Metabolism PPARα->Lipid Metabolism Regulates Glucose Homeostasis Glucose Homeostasis PPARγ->Glucose Homeostasis Regulates Decreased Triglycerides\nIncreased HDL-C Decreased Triglycerides Increased HDL-C Lipid Metabolism->Decreased Triglycerides\nIncreased HDL-C Improved Insulin Sensitivity\nDecreased Blood Glucose Improved Insulin Sensitivity Decreased Blood Glucose Glucose Homeostasis->Improved Insulin Sensitivity\nDecreased Blood Glucose

Dual PPARα/γ agonist mechanism of action.

Efficacy of Saroglitazar

Saroglitazar has demonstrated efficacy in improving both lipid and glycemic parameters in numerous clinical trials, leading to its approval in India for the treatment of diabetic dyslipidemia and hypertriglyceridemia not controlled by statin therapy, as well as for Non-Alcoholic Fatty Liver Disease (NAFLD) and Non-Alcoholic Steatohepatitis (NASH).

Effects on Lipid Profile

Clinical studies have consistently shown that Saroglitazar significantly reduces triglyceride levels. The PRESS V and PRESS VI trials, for instance, reported up to a 45% reduction in triglycerides with Saroglitazar 4 mg. It also favorably impacts other lipid parameters by reducing LDL cholesterol, VLDL cholesterol, and non-HDL cholesterol, while increasing HDL cholesterol.

Effects on Glycemic Control

In addition to its lipid-lowering effects, Saroglitazar improves glycemic control. Clinical trials have demonstrated reductions in fasting plasma glucose (FPG) and glycated hemoglobin (HbA1c). The PRESS XII study showed a statistically significant reduction in HbA1c from baseline at 24 weeks with both 2 mg and 4 mg doses of Saroglitazar.

Efficacy in NAFLD/NASH

Saroglitazar has also been evaluated for the treatment of NAFLD and NASH. In a phase 2 trial, Saroglitazar 4 mg significantly improved alanine (B10760859) aminotransferase (ALT) levels, liver fat content, insulin resistance, and atherogenic dyslipidemia in patients with NAFLD/NASH. Real-world evidence also supports its effectiveness in improving biochemical markers and liver stiffness in this patient population.

Efficacy of Aleglitazar (this compound Surrogate)

Aleglitazar, the non-deuterated parent compound of this compound, also demonstrated effects on both glycemic and lipid parameters in clinical trials before its development was discontinued.

Effects on Glycemic Control

A pooled analysis of three phase III trials showed that Aleglitazar (150 µ g/day ) resulted in statistically significant reductions in HbA1c concentrations compared to placebo at 26 weeks. It also improved insulin resistance as measured by HOMA-IR.

Effects on Lipid Profile

The same pooled analysis indicated that Aleglitazar treatment was associated with beneficial changes in lipid profiles compared to placebo. In a primate model of metabolic syndrome, Aleglitazar significantly reduced triglyceride and LDL-C levels while increasing HDL-C levels.

Quantitative Efficacy Data

The following tables summarize the quantitative data on the efficacy of Saroglitazar and Aleglitazar from key clinical trials.

Table 1: Effect of Saroglitazar on Lipid and Glycemic Parameters

ParameterStudyDoseBaseline (Mean ± SD)Change from Baseline (Mean ± SD or %)
Triglycerides (mg/dL) PRESS V4 mg363.3 ± 133.7-45.0 ± 24.78%
PRESS XII4 mg-Statistically significant reduction (p < 0.016)
Real-world (52 weeks)4 mg669.93 ± 81.22-66.9%
LDL-C (mg/dL) PRESS XII4 mg-Statistically significant reduction (p < 0.016)
Real-world (52 weeks)4 mg167.68 ± 10.88-38.47%
HDL-C (mg/dL) PRESS XII4 mg-Statistically significant increase (p < 0.016)
HbA1c (%) PRESS XII4 mg--1.47 ± 1.92
Real-world (52 weeks)4 mg8.02 ± 0.3-0.9 (absolute reduction)
Fasting Plasma Glucose (mg/dL) Meta-analysis4 mg--23.07 (Mean Difference vs. control)

Table 2: Effect of Aleglitazar on Lipid and Glycemic Parameters

ParameterStudyDoseBaseline (Mean)Change from Baseline (Mean)
Triglycerides (mmol/L) ZDF Rat Model0.3 mg/kg/day8.5 ± 0.9 (vehicle)1.4 ± 0.1 (Aleglitazar)
HbA1c (%) Pooled Phase III150 µ g/day -Statistically significant reduction vs. placebo
Fasting Plasma Glucose (mmol/L) ZDF Rat Model0.3 mg/kg/day26.1 ± 1.0 (vehicle)8.3 ± 0.3 (Aleglitazar)

Experimental Protocols

The clinical evaluation of both Saroglitazar and Aleglitazar has followed standard protocols for drugs targeting metabolic diseases.

Saroglitazar: PRESS V Study Design
  • Objective: To evaluate the safety and efficacy of Saroglitazar 2 mg and 4 mg compared to Pioglitazone 45 mg in patients with diabetic dyslipidemia.

  • Study Design: A prospective, randomized, double-blind, active-control, multicenter, phase 3 study.

  • Patient Population: Patients with type 2 diabetes mellitus and hypertriglyceridemia.

  • Treatment: A 2-week run-in period followed by 24 weeks of double-blind treatment with Saroglitazar (2 mg or 4 mg) or Pioglitazone 45 mg.

  • Primary Endpoint: Percentage change in triglyceride levels from baseline to the end of the study at week 24.

  • Secondary Endpoints: Changes in other lipid parameters (total cholesterol, LDL-C, HDL-C, VLDL-C, non-HDL-C) and glycemic parameters (FPG, HbA1c).

Aleglitazar: Pooled Analysis of Phase III Trials
  • Objective: To evaluate the efficacy, safety, and tolerability of Aleglitazar as monotherapy or add-on therapy.

  • Study Design: Pooled analysis of data from three randomized, double-blind, placebo-controlled phase III clinical trials.

  • Patient Population: Patients with type 2 diabetes.

  • Treatment: 26 weeks of treatment with Aleglitazar 150 µ g/day or placebo.

  • Primary Endpoint: Change in HbA1c concentration from baseline to week 26.

  • Secondary Endpoints: Changes in lipids, fasting plasma glucose, and HOMA-IR at week 26.

Representative Clinical Trial Workflow cluster_treatment Treatment Arms Screening Screening Run-in Period Run-in Period Screening->Run-in Period Eligible Patients Randomization Randomization Run-in Period->Randomization Baseline Assessment Drug A (e.g., Saroglitazar) Drug A (e.g., Saroglitazar) Randomization->Drug A (e.g., Saroglitazar) Drug B (e.g., Aleglitazar) or Placebo Drug B (e.g., Aleglitazar) or Placebo Randomization->Drug B (e.g., Aleglitazar) or Placebo Follow-up Visits Follow-up Visits Drug A (e.g., Saroglitazar)->Follow-up Visits Treatment Period Drug B (e.g., Aleglitazar) or Placebo->Follow-up Visits Treatment Period Endpoint Analysis Endpoint Analysis Follow-up Visits->Endpoint Analysis Data Collection Results Results Endpoint Analysis->Results Statistical Analysis

A typical workflow for a randomized controlled trial.

Conclusion

Saroglitazar has a well-documented efficacy profile, demonstrating significant improvements in both lipid and glycemic parameters in patients with diabetic dyslipidemia and NAFLD/NASH. The available data from numerous clinical trials support its use in these conditions.

A direct efficacy comparison with this compound is not feasible due to the lack of clinical data for this specific molecule. The available information on its parent compound, Aleglitazar, suggests a similar mechanism of action and effects on metabolic parameters. However, the development of Aleglitazar was halted due to unfavorable risk-benefit outcomes in a cardiovascular outcomes trial, a crucial consideration for any drug in this class.

For researchers and drug development professionals, the clinical success of Saroglitazar highlights the potential of dual PPARα/γ agonism. However, the experience with Aleglitazar underscores the challenges in achieving a balanced efficacy and safety profile, particularly concerning cardiovascular outcomes. Future research in this area will need to focus on developing compounds with optimized PPARα and PPARγ activity to maximize metabolic benefits while minimizing adverse effects.

References

Dual PPARα/γ Agonist Deutaleglitazar Demonstrates Comparable Glycemic and Lipid Efficacy to Other PPAR Agonists in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

Deutaleglitazar (Aleglitazar), a dual peroxisome proliferator-activated receptor (PPAR) alpha and gamma agonist, has shown efficacy in improving glycemic control and lipid profiles in patients with type 2 diabetes.[1][2][3][4] Clinical trial data indicates that its performance is comparable to other established PPAR agonists, such as the predominantly PPARγ agonists pioglitazone (B448) and rosiglitazone (B1679542), particularly in reducing HbA1c and improving insulin (B600854) sensitivity. However, the development of some dual PPARα/γ agonists, including aleglitazar (B1664505), has been halted due to cardiovascular safety concerns, a factor that continues to be a significant consideration in this class of drugs.[5]

Comparative Efficacy in Glycemic Control

Clinical studies have demonstrated the effectiveness of various PPAR agonists in managing type 2 diabetes. This compound, in a pooled analysis of three phase III trials, showed statistically significant reductions in HbA1c concentrations compared to placebo. Similarly, pioglitazone and rosiglitazone have a well-documented history of effectively lowering blood glucose levels and are used in clinical practice for the treatment of diabetes. For instance, rosiglitazone monotherapy has been shown to decrease mean HbA1c by 1.2 to 1.5 percentage points relative to placebo. Pioglitazone, when added to stable insulin regimens, also significantly improved HbA1c.

Drug ClassDrugDosageChange in HbA1c from BaselineStudy DurationReference
Dual PPARα/γ Agonist This compound (Aleglitazar)150 µ g/day Statistically significant reduction vs. placebo26 weeks
PPARγ Agonist Pioglitazone15 mg or 30 mg (with insulin)-1.0% and -1.3%16 weeks
PPARγ Agonist Rosiglitazone4 mg or 8 mg daily (with insulin)-1.2% (for 8mg) vs. placebo26 weeks
PPARγ Agonist Rosiglitazone4 mg or 8 mg total daily dose-0.8% to -1.5% vs. placebo26 weeks

Impact on Lipid Profiles

A key advantage of dual PPARα/γ agonists like this compound is their potential to address both hyperglycemia and dyslipidemia, a common comorbidity in type 2 diabetes. The PPARα activation component is known to improve lipid metabolism. Clinical data for aleglitazar demonstrated beneficial changes in lipid profiles. This is a distinguishing feature compared to PPARγ-selective agonists like pioglitazone and rosiglitazone, although pioglitazone has also shown some positive effects on HDL-C and triglyceride levels. Other dual agonists, such as saroglitazar, have also been approved for treating diabetic dyslipidemia.

Drug ClassDrugKey Lipid Profile ChangesReference
Dual PPARα/γ Agonist This compound (Aleglitazar)Favorable changes in lipid profiles
Dual PPARα/γ Agonist SaroglitazarApproved for diabetic dyslipidemia and hypertriglyceridemia
PPARγ Agonist PioglitazoneSignificant increases in HDL-C levels and reductions in triglycerides
PPARγ Agonist RosiglitazoneStatistically significant increases in serum lipids (including LDL and HDL)

Mechanism of Action: The PPAR Signaling Pathway

Peroxisome proliferator-activated receptors (PPARs) are nuclear hormone receptors that, upon activation by ligands such as fatty acids or synthetic agonists, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator hormone response elements (PPREs) in the promoter region of target genes, leading to the regulation of gene transcription. This signaling pathway is crucial in regulating glucose and lipid metabolism, as well as inflammation. PPARγ is highly expressed in adipose tissue and plays a key role in adipocyte differentiation and insulin sensitivity. PPARα is predominantly found in the liver, skeletal muscle, and heart, where it governs the expression of genes involved in lipid metabolism.

PPAR_Signaling_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PPAR_Agonist PPAR Agonist (e.g., this compound) PPAR PPAR (α or γ) PPAR_Agonist->PPAR Binds to PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA) PPAR_RXR_Complex->PPRE Binds to Target_Gene Target Gene Transcription PPRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Metabolic_Effects Metabolic Effects (e.g., Improved Insulin Sensitivity, Lipid Regulation) mRNA->Metabolic_Effects Leads to

Caption: PPAR Agonist Signaling Pathway.

Experimental Protocols: A Generalized Phase III Clinical Trial Workflow

The clinical evaluation of PPAR agonists typically follows a rigorous, multi-phase process. A generalized workflow for a Phase III randomized controlled trial, based on the descriptions of studies for agents like aleglitazar, is depicted below. These trials are crucial for establishing the efficacy and safety of a new drug before it can be considered for regulatory approval.

The primary endpoint in many of these trials for type 2 diabetes is the change in glycated hemoglobin (HbA1c) from baseline. Secondary endpoints often include changes in fasting plasma glucose, lipid parameters, and markers of insulin resistance.

Experimental_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_randomization Phase 2: Randomization & Treatment cluster_followup Phase 3: Follow-up & Data Collection cluster_analysis Phase 4: Analysis & Reporting Patient_Recruitment Patient Recruitment (e.g., T2DM with inadequate glycemic control) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Informed_Consent Informed Consent Inclusion_Exclusion->Informed_Consent Randomization Randomization Informed_Consent->Randomization Treatment_Arm Treatment Group (this compound) Randomization->Treatment_Arm Control_Arm Control Group (Placebo or Active Comparator) Randomization->Control_Arm Follow_up Scheduled Follow-up Visits (e.g., Weeks 4, 12, 26) Treatment_Arm->Follow_up Control_Arm->Follow_up Data_Collection Data Collection (HbA1c, Lipids, Safety Labs) Follow_up->Data_Collection Endpoint_Analysis Primary & Secondary Endpoint Analysis Data_Collection->Endpoint_Analysis Safety_Analysis Adverse Event Reporting & Safety Analysis Data_Collection->Safety_Analysis Results Results Interpretation & Publication Endpoint_Analysis->Results Safety_Analysis->Results

Caption: Generalized Phase III Clinical Trial Workflow.

References

A Comparative Analysis of Deutaleglitazar and Aleglitazar: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of Deutaleglitazar and its non-deuterated counterpart, Aleglitazar (B1664505), for researchers, scientists, and drug development professionals. While direct comparative experimental data between these two specific compounds is not publicly available, this document synthesizes the known information for Aleglitazar and explores the potential implications of deuteration for this compound based on established scientific principles.

Introduction: The Rationale for a Deuterated Aleglitazar

Aleglitazar was developed as a dual agonist of Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ), aiming to combine the lipid-lowering benefits of PPARα activation with the insulin-sensitizing effects of PPARγ activation for the treatment of type 2 diabetes mellitus (T2DM) in patients with high cardiovascular risk.[1][2] Despite promising initial results, the clinical development of Aleglitazar was terminated due to a lack of significant cardiovascular benefit and the emergence of safety concerns, including an increased risk of heart failure, bone fractures, and renal impairment.[3][4]

This compound is a deuterated analog of Aleglitazar, meaning specific hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen.[5][6] The primary rationale for this chemical modification is to alter the drug's metabolic profile. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 enzymes.[7] This "kinetic isotope effect" can potentially lead to:

  • Improved Pharmacokinetics: Slower metabolism can result in a longer half-life, reduced peak-to-trough plasma concentrations, and potentially less frequent dosing.[7]

  • Altered Metabolite Profile: Deuteration can shift the metabolic pathway, potentially reducing the formation of toxic metabolites.[7]

  • Enhanced Safety and Tolerability: By modifying metabolism, deuteration may mitigate some of the adverse effects observed with the parent compound.[8]

Mechanism of Action: Dual PPARα/γ Agonism

Both this compound and Aleglitazar are designed to function as dual agonists for PPARα and PPARγ.[1][5] These nuclear receptors act as transcription factors that regulate the expression of genes involved in glucose and lipid metabolism.[9]

  • PPARα Activation: Primarily expressed in the liver, kidney, heart, and skeletal muscle, PPARα activation leads to increased fatty acid oxidation and lipoprotein metabolism, resulting in decreased triglycerides and increased high-density lipoprotein (HDL) cholesterol.[10]

  • PPARγ Activation: Highly expressed in adipose tissue, PPARγ activation enhances insulin (B600854) sensitivity, promotes glucose uptake, and regulates adipocyte differentiation.[9]

The intended therapeutic effect of a dual agonist is to simultaneously address both the dyslipidemia and hyperglycemia characteristic of T2DM.[10]

Signaling Pathway for Dual PPARα/γ Agonism

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cellular Cellular Compartments cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Physiological Effects Ligand This compound / Aleglitazar Ligand_cyto Ligand Ligand->Ligand_cyto Cellular Uptake PPARa PPARα Ligand_cyto->PPARa Binds & Activates PPARg PPARγ Ligand_cyto->PPARg Binds & Activates PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR PPARg_RXR PPARγ-RXR Heterodimer PPARg->PPARg_RXR RXR RXR RXR->PPARa_RXR RXR->PPARg_RXR PPRE PPRE Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates Lipid_Metabolism ↑ Lipid Metabolism ↓ Triglycerides ↑ HDL Gene_Transcription->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↑ Glucose Uptake Gene_Transcription->Glucose_Homeostasis PPARa_RXR->PPRE Binds to PPARg_RXR->PPRE Binds to

Caption: Dual PPARα/γ Agonist Signaling Pathway.

Comparative Performance: Knowns and Hypotheticals

As no direct comparative studies between this compound and Aleglitazar have been published, this section presents the available quantitative data for Aleglitazar and discusses the potential, yet unproven, comparative aspects of this compound.

In Vitro Potency and Selectivity

Aleglitazar has been shown to be a potent and balanced dual PPARα/γ agonist.

Compound PPARα EC50 (nM) PPARγ EC50 (nM) Reference
Aleglitazar59[11]

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time.

This compound (Hypothetical): The potency and selectivity of this compound at the PPAR receptors are expected to be very similar to Aleglitazar, as deuteration is not intended to alter the direct interaction with the target receptors.

Pharmacokinetics

Pharmacokinetic parameters for Aleglitazar have been reported in clinical studies.

Parameter Aleglitazar Value Study Population Reference
Tmax (h) 1.17 (median)Patients in AleCardio trial[12]
AUC0-24 (ng·h/mL) 168.7 (mean)Patients in AleCardio trial[12]
Elimination Predominantly in feces (66%) as metabolitesHealthy male volunteers[2]

Tmax: Time to reach maximum plasma concentration. AUC0-24: Area under the plasma concentration-time curve from 0 to 24 hours.

This compound (Hypothetical): Deuteration of Aleglitazar could potentially lead to:

  • Increased Half-life (t1/2): Slower metabolism would likely prolong the time it takes for the drug concentration to reduce by half.

  • Increased Exposure (AUC): A lower clearance rate could result in a higher overall exposure to the drug.

  • Lower Peak Concentrations (Cmax): Slower absorption and metabolism might lead to a blunted peak plasma concentration.

These potential changes could translate to a more stable pharmacokinetic profile and potentially allow for lower or less frequent dosing. However, without experimental data, this remains speculative.

Clinical Efficacy and Safety

Aleglitazar demonstrated efficacy in improving glycemic control and lipid profiles but was ultimately discontinued (B1498344) due to safety concerns.

Endpoint Aleglitazar Effect Reference
HbA1c Statistically significant reduction vs. placebo[13]
Triglycerides Significant reduction[14]
HDL-C Significant increase[14]
Body Weight Increase of ~1.37 kg[13]
Adverse Events Increased incidence of hypoglycemia, peripheral edema, congestive heart failure, bone fractures, and renal dysfunction[4][13]

This compound (Hypothetical): The primary hope for this compound would be an improved safety profile. If the adverse effects of Aleglitazar are linked to specific metabolites, deuteration could potentially reduce the formation of these metabolites, leading to better tolerability. A more stable pharmacokinetic profile might also reduce off-target effects. However, it is also possible that a longer half-life could exacerbate some of the mechanism-based side effects.

Experimental Protocols for Comparative Analysis

To definitively compare this compound and Aleglitazar, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key comparative assays.

In Vitro PPAR Binding Affinity Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay would determine the binding affinity of each compound to the ligand-binding domain (LBD) of PPARα and PPARγ.

Objective: To quantify and compare the binding affinities (Ki or IC50) of this compound and Aleglitazar for PPARα and PPARγ.

Methodology:

  • Reagents: Recombinant human PPARα-LBD and PPARγ-LBD (tagged, e.g., with GST), a terbium-labeled antibody against the tag, and a fluorescently labeled PPAR ligand (tracer).

  • Procedure:

    • A constant concentration of the PPAR-LBD, the terbium-labeled antibody, and the fluorescent tracer are incubated together.

    • Increasing concentrations of the unlabeled competitor ligands (this compound or Aleglitazar) are added.

    • The mixture is incubated to allow binding to reach equilibrium.

  • Detection: A microplate reader is used to measure the TR-FRET signal. When the tracer is bound to the PPAR-LBD, the terbium and the fluorescent tracer are in close proximity, resulting in a high FRET signal. The competitor ligand displaces the tracer, leading to a decrease in the FRET signal.

  • Data Analysis: The IC50 value (the concentration of the competitor that displaces 50% of the tracer) is calculated by fitting the data to a sigmoidal dose-response curve.

TR_FRET_Workflow cluster_prep Assay Preparation cluster_incubation Binding and Competition cluster_read Data Acquisition cluster_analysis Data Analysis Reagents Prepare Reagents: - PPAR-LBD (GST-tagged) - Tb-anti-GST Antibody - Fluorescent Tracer - Test Compounds (this compound/Aleglitazar) Plate Dispense Reagents into 384-well Plate Reagents->Plate Incubate Incubate at Room Temperature to Allow Binding Equilibrium Plate->Incubate Reader Read Plate on TR-FRET Microplate Reader Incubate->Reader Calculate Calculate FRET Ratio Reader->Calculate Plot Plot FRET Ratio vs. Compound Concentration Calculate->Plot Determine Determine IC50 Values Plot->Determine

Caption: TR-FRET PPAR Binding Assay Workflow.

In Vivo Pharmacokinetic Study in Rodents

This study would compare the absorption, distribution, metabolism, and excretion (ADME) profiles of the two compounds.

Objective: To determine and compare key pharmacokinetic parameters (e.g., Tmax, Cmax, AUC, t1/2, clearance) of this compound and Aleglitazar.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: A single oral dose of either this compound or Aleglitazar is administered to separate groups of rats.

  • Sample Collection: Blood samples are collected via tail vein or cannula at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).

  • Sample Processing: Plasma is separated from the blood samples by centrifugation.

  • Bioanalysis: The concentrations of the parent drug and any major metabolites in the plasma samples are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.

PK_Study_Workflow Dosing Oral Dosing of Rats (this compound or Aleglitazar) Sampling Serial Blood Sampling (Multiple Time Points) Dosing->Sampling Processing Plasma Separation (Centrifugation) Sampling->Processing Analysis LC-MS/MS Analysis of Plasma Samples Processing->Analysis Calculation Pharmacokinetic Parameter Calculation (e.g., AUC, t1/2) Analysis->Calculation Comparison Comparative Analysis of PK Profiles Calculation->Comparison

Caption: In Vivo Pharmacokinetic Study Workflow.

Conclusion

Aleglitazar is a well-characterized, potent, and balanced dual PPARα/γ agonist whose clinical development was halted due to an unfavorable risk-benefit profile in cardiovascular outcomes. This compound, its deuterated analog, represents a strategy to potentially improve the pharmacokinetic and safety profile of the parent molecule. While the principle of deuteration suggests potential advantages in terms of metabolic stability and a modified side-effect profile, a definitive comparative analysis requires direct experimental evidence. The experimental protocols outlined in this guide provide a framework for the necessary studies to elucidate the relative performance of this compound and Aleglitazar. For researchers in the field, understanding the properties of Aleglitazar and the scientific rationale for the development of this compound is crucial for the future design of safer and more effective dual PPAR agonists.

References

Deutaleglitazar: An In-Depth Comparison of a Dual PPAR Agagonist in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the in vivo validation of in vitro findings for Deutaleglitazar, benchmarked against other metabolic disease therapies.

This compound, a deuterated form of the dual peroxisome proliferator-activated receptor (PPAR) agonist Aleglitazar, has been investigated for its potential in treating type 2 diabetes and dyslipidemia. As a dual agonist, it targets both PPARα and PPARγ, aiming to combine the glucose-lowering effects of PPARγ activation with the lipid-modifying benefits of PPARα activation. This guide provides a detailed comparison of the preclinical in vitro and in vivo data for Aleglitazar (as a proxy for this compound) against other dual PPAR agonists and the DPP-4 inhibitor, Sitagliptin. The deuteration of Aleglitazar to form this compound is primarily intended to alter the drug's pharmacokinetic profile rather than its pharmacodynamic properties.

In Vitro Activity Profile

The initial validation of a drug candidate's mechanism of action begins with in vitro assays. For this compound, the in vitro findings for its parent compound, Aleglitazar, demonstrate potent and balanced activation of both PPARα and PPARγ.

CompoundTargetEC50 (nM)Cell LineAssay Type
Aleglitazar PPARα5-Cell-based transcriptional activation assay
PPARγ9-Cell-based transcriptional activation assay
Muraglitazar PPARα5680-Cell-based transcriptional activation assay
PPARγ243-Cell-based transcriptional activation assay
Tesaglitazar PPARα4780-Cell-based transcriptional activation assay
PPARγ3420-Cell-based transcriptional activation assay
Saroglitazar PPARα0.00065HepG2PPAR transactivation assay
PPARγ3HepG2PPAR transactivation assay
Sitagliptin DPP-4--DPP-4 enzyme inhibition assay

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

Signaling Pathway of this compound (Aleglitazar)

The activation of PPARα and PPARγ by this compound initiates a cascade of transcriptional events that regulate glucose and lipid metabolism. The following diagram illustrates this signaling pathway.

cluster_nucleus Nucleus This compound This compound PPARa PPARα This compound->PPARa Binds PPARg PPARγ This compound->PPARg Binds RXR RXR PPARa->RXR Heterodimerizes with PPARg->RXR Heterodimerizes with PPRE PPRE RXR->PPRE Binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Lipid_Metabolism ↑ Fatty Acid Oxidation ↓ Triglycerides Gene_Expression->Lipid_Metabolism Glucose_Homeostasis ↑ Insulin Sensitivity ↓ Blood Glucose Gene_Expression->Glucose_Homeostasis cluster_invitro In Vitro Findings cluster_animal_model Animal Model Selection cluster_invivo_study In Vivo Study Design cluster_endpoints Endpoint Measurement cluster_validation Validation invitro_hit Potent Dual PPARα/γ Agonism (EC50) animal_selection Select Relevant Model (e.g., ZDF rat, db/db mouse) invitro_hit->animal_selection dose_ranging Dose-Ranging Studies animal_selection->dose_ranging efficacy_study Efficacy Study (Chronic Dosing) dose_ranging->efficacy_study metabolic_params Metabolic Parameters (Glucose, Lipids, Insulin) efficacy_study->metabolic_params gene_expression Target Gene Expression (Adipose, Liver) metabolic_params->gene_expression data_analysis Data Analysis & Statistical Comparison gene_expression->data_analysis conclusion Confirmation of In Vivo Efficacy data_analysis->conclusion

Benchmarking Deutaleglitazar: A Comparative Analysis Against Existing Diabetes Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the dual peroxisome proliferator-activated receptor (PPAR) agonist, Deutaleglitazar, against established diabetes treatments. Due to the limited publicly available clinical trial data for this compound, this analysis utilizes data from a structurally and mechanistically similar dual PPARα/γ agonist, Saroglitazar, to provide a benchmark for performance. The comparators included in this analysis are Pioglitazone (a PPARγ agonist), Liraglutide (a GLP-1 receptor agonist), and Empagliflozin (an SGLT2 inhibitor).

Executive Summary

This compound, as a dual PPARα/γ agonist, is designed to address both hyperglycemia and dyslipidemia, common comorbidities in type 2 diabetes. This differs from the primary mechanisms of GLP-1 receptor agonists, which primarily enhance insulin (B600854) secretion and promote satiety, and SGLT2 inhibitors, which increase urinary glucose excretion. The comparative data presented below, using Saroglitazar as a proxy, suggests that dual PPAR agonists offer a competitive reduction in HbA1c, with the added benefit of significant improvements in lipid profiles, particularly a marked reduction in triglycerides and an increase in HDL-C. However, potential side effects such as weight gain and edema, characteristic of PPARγ activation, warrant careful consideration.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials for Saroglitazar (as a proxy for this compound) and the selected comparator drugs.

Table 1: Glycemic Control and Body Weight Changes

Drug ClassDrugTrialBaseline HbA1c (%)Mean HbA1c Reduction (%)Baseline Body Weight (kg)Mean Change in Body Weight (kg)
Dual PPARα/γ Agonist Saroglitazar 4mgPRESS XII~8.4-1.47Not ReportedNot Reported
PPARγ Agonist Pioglitazone 30mgPRESS XII~8.4-1.41Not ReportedNot Reported
GLP-1 Receptor Agonist Liraglutide 1.8mgLEADER~8.7-1.0 to -1.2 (estimated)~92-2.3
SGLT2 Inhibitor Empagliflozin 10mg/25mgEMPA-REG OUTCOME~8.1-0.54 to -0.60~91-2.0 to -2.2

Table 2: Lipid Profile Changes

Drug ClassDrugTrialChange in Triglycerides (%)Change in HDL-C (%)Change in LDL-C (%)
Dual PPARα/γ Agonist Saroglitazar 4mgPRESS XII-26.3+5.7-17.2
PPARγ Agonist Pioglitazone 30mgPRESS XII-15.5+8.9+2.8
GLP-1 Receptor Agonist Liraglutide 1.8mgLEADER-15 (estimated)+4.0 (estimated)-3.0 (estimated)
SGLT2 Inhibitor Empagliflozin 10mg/25mgEMPA-REG OUTCOME-4 to -5+4 to +5+2 to +5

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these drug classes are crucial for understanding their clinical profiles.

cluster_PPAR Dual PPARα/γ Agonist (this compound/Saroglitazar) cluster_GLP1 GLP-1 Receptor Agonist (Liraglutide) cluster_SGLT2 SGLT2 Inhibitor (Empagliflozin) This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg RXR RXR PPARa->RXR Heterodimerization PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binds to Gene_Lipid ↑ Gene Expression (Lipid Metabolism) PPRE->Gene_Lipid Gene_Glucose ↑ Gene Expression (Glucose Homeostasis) PPRE->Gene_Glucose Liraglutide Liraglutide GLP1R GLP-1 Receptor Liraglutide->GLP1R AC Adenylyl Cyclase GLP1R->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Insulin ↑ Insulin Secretion PKA->Insulin Glucagon ↓ Glucagon Secretion PKA->Glucagon Empagliflozin Empagliflozin SGLT2 SGLT2 (Kidney Proximal Tubule) Empagliflozin->SGLT2 Inhibits Glucose_Reabsorption ↓ Glucose Reabsorption SGLT2->Glucose_Reabsorption Glucosuria ↑ Urinary Glucose Excretion Glucose_Reabsorption->Glucosuria

Figure 1: Simplified signaling pathways of compared drug classes.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are summarized below.

PRESS XII (Saroglitazar vs. Pioglitazone)
  • Study Design: A 56-week, randomized, double-blind, active-control study.

  • Participants: Patients with type 2 diabetes inadequately controlled on metformin (B114582).

  • Intervention: Patients were randomized to receive Saroglitazar 2mg, Saroglitazar 4mg, or Pioglitazone 30mg once daily, in addition to their existing metformin therapy.

  • Primary Endpoint: Change from baseline in HbA1c at week 24.

  • Key Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and lipid parameters (triglycerides, HDL-C, LDL-C, VLDL-C, total cholesterol, and non-HDL-C).

  • Methodology: Glycemic and lipid parameters were assessed at baseline and at weeks 12, 24, and 56. Efficacy was analyzed using an analysis of covariance (ANCOVA) model.

LEADER (Liraglutide)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.

  • Participants: Patients with type 2 diabetes and high cardiovascular risk.

  • Intervention: Patients were randomized to receive Liraglutide (up to 1.8mg daily) or placebo, in addition to standard of care.

  • Primary Endpoint: Time to first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.

  • Key Secondary Endpoints: Changes in HbA1c, body weight, and lipid profiles.

  • Methodology: Clinical and laboratory assessments were performed at baseline and at regular intervals throughout the trial. The primary endpoint was analyzed using a time-to-event analysis.

EMPA-REG OUTCOME (Empagliflozin)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled cardiovascular outcomes trial.

  • Participants: Patients with type 2 diabetes and established cardiovascular disease.

  • Intervention: Patients were randomized to receive Empagliflozin 10mg, Empagliflozin 25mg, or placebo once daily, in addition to standard of care.

  • Primary Endpoint: Time to first occurrence of a composite of cardiovascular death, non-fatal myocardial infarction, or non-fatal stroke.

  • Key Secondary Endpoints: Changes in HbA1c, body weight, blood pressure, and lipid profiles.

  • Methodology: Efficacy and safety were assessed at baseline and at scheduled follow-up visits. The primary outcome was assessed using a Cox proportional hazards model.

Experimental Workflow: A Generalized Clinical Trial Protocol

The following diagram illustrates a generalized workflow for a phase 3 clinical trial for a new oral anti-diabetic agent, based on the protocols of the cited studies.

Screening Screening & Inclusion/Exclusion Criteria Assessment Washout Washout Period (if applicable) Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., Comparator) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_up Follow-up Visits (e.g., Weeks 12, 24, 52) Treatment_A->Follow_up Treatment_B->Follow_up Placebo->Follow_up Data_Collection Data Collection: - HbA1c - Body Weight - Lipid Profile - Safety Assessments Follow_up->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Results Results & Endpoint Evaluation Analysis->Results

Figure 2: Generalized workflow of a phase 3 clinical trial for an oral anti-diabetic drug.

Logical Relationship: Drug Class and Primary Therapeutic Targets

The following diagram illustrates the primary therapeutic targets of each drug class.

This compound This compound Hyperglycemia Hyperglycemia This compound->Hyperglycemia Addresses Dyslipidemia Dyslipidemia This compound->Dyslipidemia Primarily Addresses Liraglutide Liraglutide Liraglutide->Hyperglycemia Addresses Weight_Management Weight Management Liraglutide->Weight_Management Addresses CV_Risk Cardiovascular Risk Liraglutide->CV_Risk Reduces Empagliflozin Empagliflozin Empagliflozin->Hyperglycemia Addresses Empagliflozin->CV_Risk Reduces

Long-Term Efficacy of Deutaleglitazar in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the long-term preclinical efficacy of Deutaleglitazar, a dual peroxisome proliferator-activated receptor (PPAR) alpha (α) and gamma (γ) agonist. Given the limited direct preclinical data on this compound, this analysis utilizes data from its parent compound, Aleglitazar, as a robust proxy. The guide compares the performance of Aleglitazar with key alternative therapeutic classes in relevant preclinical models of type 2 diabetes and associated metabolic disorders. All quantitative data is summarized in comparative tables, and detailed experimental methodologies for key studies are provided.

Mechanism of Action: PPARα/γ Activation

This compound, a deuterated form of Aleglitazar, exerts its therapeutic effects by activating both PPARα and PPARγ nuclear receptors.[1] This dual agonism allows for a multi-faceted approach to treating metabolic disorders. Activation of PPARγ is primarily associated with improved insulin (B600854) sensitivity and glucose homeostasis, while PPARα activation leads to beneficial effects on lipid metabolism, including the reduction of triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. The deuteration of the molecule is intended to improve its pharmacokinetic profile.

This compound This compound PPARa PPARα This compound->PPARa PPARg PPARγ This compound->PPARg Lipid_Metabolism Improved Lipid Metabolism PPARa->Lipid_Metabolism Glucose_Homeostasis Improved Glucose Homeostasis PPARg->Glucose_Homeostasis Triglycerides ↓ Triglycerides Lipid_Metabolism->Triglycerides HDL ↑ HDL Lipid_Metabolism->HDL Insulin_Sensitivity ↑ Insulin Sensitivity Glucose_Homeostasis->Insulin_Sensitivity Blood_Glucose ↓ Blood Glucose Glucose_Homeostasis->Blood_Glucose cluster_0 Animal Selection & Acclimation cluster_1 Treatment Groups (13 weeks) cluster_2 Endpoint Analysis ZDF_Rats 6-week-old male ZDF rats Aleglitazar_Group Aleglitazar (0.3 mg/kg/day) in food admix ZDF_Rats->Aleglitazar_Group Vehicle_Group Vehicle in food admix ZDF_Rats->Vehicle_Group Glycemic HbA1c & Blood Glucose Aleglitazar_Group->Glycemic Lipids Triglycerides & NEFA Aleglitazar_Group->Lipids Renal Urinary Glucose & Protein Aleglitazar_Group->Renal Histo Pancreas, Kidney, Eye Histopathology Aleglitazar_Group->Histo Vehicle_Group->Glycemic Vehicle_Group->Lipids Vehicle_Group->Renal Vehicle_Group->Histo

References

Safety Operating Guide

Deutaleglitazar proper disposal procedures

Author: BenchChem Technical Support Team. Date: December 2025

Proper chemical handling and disposal are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the proper disposal of Deutaleglitazar, a flammable and hazardous chemical solid. Adherence to these protocols is essential for researchers, scientists, and drug development professionals to mitigate risks and comply with safety regulations.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with several key hazards. Understanding these hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Flammable solidsH228Flammable solid.[1]
Acute toxicity, OralH302Harmful if swallowed.[1][2]
Skin irritationH315Causes skin irritation.[1][2]
Serious eye damageH318Causes serious eye damage.

Required Personal Protective Equipment (PPE)

When handling this compound waste, appropriate personal protective equipment must be worn to prevent exposure.

EquipmentSpecificationPurpose
Eye/Face Protection Safety goggles with side-shields or a face shield.To protect against dust particles and splashes, preventing serious eye damage.
Hand Protection Appropriate chemical-resistant gloves (e.g., Nitrile or butyl rubber).To prevent skin contact and irritation. Frequent changes are advisable.
Body Protection Chemical-resistant clothing or an impervious apron.To protect against contamination of personal clothing.
Respiratory Protection Use only in a well-ventilated area. For large spills or poor ventilation, a self-contained breathing apparatus may be necessary.To avoid inhalation of dusts.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound and materials contaminated with it must be managed as hazardous waste. Follow these procedures meticulously.

Step 1: Waste Segregation
  • Identify as Hazardous Waste : Any unwanted, expired, or contaminated this compound is considered hazardous waste.

  • Segregate at Source : Do not mix this compound waste with non-hazardous trash or other incompatible chemical wastes. Keep it separate from strong oxidizing agents, peroxides, and sources of moisture.

  • Contaminated Materials : Any items that have come into contact with this compound, such as gloves, weighing papers, contaminated labware, and spill cleanup materials, must also be treated as hazardous waste.

Step 2: Waste Container Selection and Handling
  • Use Compatible Containers : Collect this compound waste in a container that is in good condition (no leaks or cracks) and compatible with the chemical.

  • Prevent Static Discharge : As this compound is a flammable solid, use containers that can be properly grounded and bonded during transfer to prevent static electricity buildup.

  • Keep Closed : The waste container must be kept tightly sealed at all times, except when adding waste.

  • Leave Headspace : Do not overfill the container. Leave at least 5% of the volume as empty headspace to allow for thermal expansion.

Step 3: Labeling Hazardous Waste
  • Label Immediately : Affix a "Hazardous Waste" label to the container as soon as you begin collecting waste.

  • Complete Information : The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound." Do not use abbreviations.

    • The specific hazards (e.g., "Flammable Solid," "Toxic").

    • The name of the individual responsible for the waste generation.

Step 4: Accumulation and Storage
  • Designated Area : Store the sealed and labeled waste container in a designated, secure, and well-ventilated area.

  • Away from Ignition Sources : The storage location must be kept cool and dry, away from heat, open flames, sparks, and other sources of ignition.

  • Secondary Containment : It is best practice to store the primary waste container within a larger, chemically-resistant secondary container to contain any potential leaks.

Step 5: Final Disposal Arrangement
  • Contact EHS : Do not dispose of this compound down the drain or in regular trash.

  • Schedule Pickup : Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a waste pickup.

  • Follow Institutional Procedures : Adhere to all specific procedures and documentation requirements set forth by your organization for waste disposal.

Experimental Protocols: Handling Spills and Empty Containers

Protocol for Small Spill Cleanup
  • Ensure Safety : Restrict access to the spill area. Ensure adequate ventilation and eliminate all ignition sources.

  • Wear PPE : Don the appropriate PPE as listed in the table above.

  • Containment : Prevent the spill from spreading or entering drains.

  • Cleanup : Gently cover the spill with a dry, inert absorbent material such as sand or diatomite. Avoid creating dust.

  • Collection : Carefully sweep or scoop the absorbed material and spilled solid into the designated hazardous waste container.

  • Decontamination : Clean the spill area thoroughly.

  • Dispose of Waste : All cleanup materials, including contaminated gloves and wipes, must be placed in the sealed hazardous waste container for disposal.

Protocol for Empty Container Disposal
  • Triple Rinse : To render an empty this compound container non-hazardous, it must be triple-rinsed.

  • Select Solvent : Use an appropriate solvent capable of removing the chemical residue.

  • Collect Rinsate : The solvent used for rinsing (rinsate) must be collected and managed as hazardous waste. Collect all three rinses in a single hazardous waste container.

  • Dry Container : Allow the rinsed container to air dry completely.

  • Deface Label : Completely remove or deface the original product label.

  • Final Disposal : Once triple-rinsed and the label is defaced, the container may be disposed of in the regular trash or recycling, depending on institutional policy.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Storage & Final Disposal cluster_related Related Waste Streams A This compound requires disposal B Is it waste? (unwanted, expired, contaminated) A->B C Wear Full PPE (Gloves, Goggles, Lab Coat) B->C Yes D Select Compatible, Groundable Container C->D E Label Container: 'Hazardous Waste - this compound' D->E F Place Waste in Container E->F G Seal Container Tightly F->G H Store in Cool, Dry, Ventilated Area Away from Ignition Sources G->H I Use Secondary Containment H->I J Contact EHS or Licensed Waste Contractor for Pickup I->J K Waste Disposed per Regulations J->K L Spill or Contaminated Labware/PPE L->F M Empty Original Container N Triple-Rinse with Solvent M->N O Collect Rinsate as Hazardous Waste N->O P Dispose of Rinsed Container in Regular Trash N->P O->F

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Deutaleglitazar

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals must prioritize safety when handling chemical compounds. This document provides essential guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for Deutaleglitazar, a dual peroxisome proliferator-activated receptor (PPARα and PPARγ) agonist. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on the safety profile of a similar compound, Indeglitazar, and general best practices for handling laboratory chemicals.[1]

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Chemically resistant glovesNitrile gloves are commonly used.[2] Always wear two pairs of gloves when handling hazardous drugs.[3] Change gloves regularly or immediately if they are torn, punctured, or contaminated.[3]
Eyes & Face Safety glasses with side shields or chemical splash gogglesMust conform to ANSI Z87.1 standards.[2] A face shield may be required for procedures with a high risk of splashing.
Body Laboratory coat or disposable gownShould be made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.
Respiratory Use in a well-ventilated area. A respirator may be necessary if engineering controls are insufficient or during spill cleanup.A self-contained breathing apparatus may be required for major spills or in poorly ventilated areas.

Operational Plan: Handling and Disposal of this compound

A systematic approach to handling and disposal is crucial to maintain a safe laboratory environment.

1. Pre-Handling Procedures:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.

  • Information Review: All personnel must read and understand the available safety information, including this guide and any internal standard operating procedures (SOPs).

  • Emergency Preparedness: Ensure that emergency equipment, such as eyewash stations, safety showers, and spill kits, are accessible and in good working order.

  • Area Preparation: Designate a specific area for handling this compound. This area should be clean, uncluttered, and well-ventilated.

2. Handling Procedures:

  • Personal Attire: Wear appropriate laboratory attire, including long pants and closed-toe shoes.

  • Donning PPE: Put on all required PPE as outlined in the table above before handling the compound.

  • Weighing and Aliquoting: Conduct all weighing and aliquoting of powdered this compound in a chemical fume hood or other ventilated enclosure to avoid dust and aerosol formation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • General Handling: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly clean all work surfaces and equipment after use.

  • Doffing PPE: Remove PPE in a manner that avoids contamination. Dispose of single-use PPE in the designated waste stream.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

4. Disposal Plan:

  • Waste Segregation: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be segregated as hazardous chemical waste.

  • Containerization: Place contaminated waste in a clearly labeled, sealed container.

  • Disposal: Dispose of all hazardous waste in accordance with local, state, and federal regulations.

First Aid Measures

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

Experimental Workflow and Safety Diagram

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Deutaleglitazar_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response Risk_Assessment Conduct Risk Assessment Review_SDS Review Safety Data Risk_Assessment->Review_SDS Prepare_Work_Area Prepare Ventilated Work Area Review_SDS->Prepare_Work_Area Don_PPE Don Appropriate PPE Prepare_Work_Area->Don_PPE Weigh_Compound Weigh Compound in Fume Hood Don_PPE->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Spill Spill Occurs Conduct_Experiment->Spill Exposure Personal Exposure Conduct_Experiment->Exposure Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Dispose_Waste Dispose of Waste per Regulations Doff_PPE->Dispose_Waste Wash_Hands Wash Hands Thoroughly Dispose_Waste->Wash_Hands Follow_Spill_Protocol Follow Spill Cleanup Protocol Spill->Follow_Spill_Protocol Administer_First_Aid Administer First Aid Exposure->Administer_First_Aid Seek_Medical_Attention Seek Medical Attention Administer_First_Aid->Seek_Medical_Attention

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.